2,4-Dimethoxyphenethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTQAPOROITHCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329129 | |
| Record name | 2,4-DIMETHOXYPHENETHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15806-29-8 | |
| Record name | 2,4-DIMETHOXYPHENETHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dimethoxyphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Dimethoxyphenethylamine chemical properties and structure
An In-Depth Technical Guide to 2,4-Dimethoxyphenethylamine (2,4-DMPEA)
Authored by: A Senior Application Scientist
Introduction
This compound (2,4-DMPEA) is a substituted phenethylamine, belonging to a class of compounds known for their diverse neurochemical activities. Structurally, it is a positional isomer of the more widely studied 2,5-dimethoxyphenethylamine (2C-H) and is related to the classic psychedelic mescaline (3,4,5-trimethoxyphenethylamine).[1][2] First described in scientific literature by 1964, 2,4-DMPEA serves as a valuable molecular probe for structure-activity relationship (SAR) studies within the phenethylamine class, particularly concerning interactions with serotonin receptors.[1] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and analytical characterization for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The defining features of 2,4-DMPEA are the phenethylamine backbone with two methoxy groups substituted at the 2 and 4 positions of the phenyl ring. This substitution pattern dictates its electronic properties and steric profile, which in turn influences its pharmacological activity.
IUPAC Name: 2-(2,4-dimethoxyphenyl)ethanamine[1] CAS Number: 15806-29-8[1][3] Molecular Formula: C₁₀H₁₅NO₂[1][3]
Caption: Chemical structure of 2-(2,4-dimethoxyphenyl)ethanamine (2,4-DMPEA).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 181.235 g·mol⁻¹ | [1][3] |
| Exact Mass | 181.110279 g/mol | [4] |
| InChI Key | YDTQAPOROITHCN-UHFFFAOYSA-N | [1][4] |
| Appearance | Oil | [5] |
Synthesis Protocol
A prevalent and reliable method for the synthesis of 2,4-DMPEA proceeds via the Henry reaction (nitroaldol condensation) followed by reduction. This pathway begins with 2,4-dimethoxybenzaldehyde, which is condensed with nitromethane to form the intermediate 1-(2,4-dimethoxyphenyl)-2-nitroethene. Subsequent reduction of the nitroalkene yields the target primary amine. The choice of a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) is critical for the complete reduction of both the nitro group and the alkene double bond.
Caption: Synthetic pathway for 2,4-DMPEA from 2,4-dimethoxybenzaldehyde.
Experimental Protocol: Synthesis via Nitroalkene Reduction[3]
This protocol is adapted from established procedures for the reduction of nitroalkenes to phenethylamines.
Step 1: Synthesis of 1-(2,4-dimethoxyphenyl)-2-nitroethene
-
Dissolve 2,4-dimethoxybenzaldehyde (1 equiv.) in a suitable solvent such as methanol or ethanol.
-
Add nitromethane (1.1-1.5 equiv.) and a base catalyst (e.g., ammonium acetate or a solution of sodium hydroxide).
-
Heat the mixture under reflux for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture, which should cause the nitroalkene product to precipitate.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
Step 2: Reduction of 1-(2,4-dimethoxyphenyl)-2-nitroethene to 2,4-DMPEA
-
Prepare a suspension of Lithium Aluminium Hydride (LiAlH₄) (4 equiv.) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.
-
Dissolve the nitroalkene intermediate (1 equiv.) in anhydrous THF.
-
Add the solution of the nitroalkene dropwise to the stirred LiAlH₄ suspension at 0°C. Caution: The reaction is highly exothermic.
-
After the addition is complete, remove the ice bath and heat the reaction mixture at reflux (approximately 65-80°C) overnight.
-
Cool the mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting suspension (e.g., through Celite) to remove the aluminum salts.
-
Extract the filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield 2,4-DMPEA as an oil.
Analytical Characterization
The unambiguous identification of 2,4-DMPEA, particularly distinguishing it from its five other regioisomers, requires robust analytical techniques. Mass spectrometry and infrared spectroscopy are indispensable for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is a cornerstone for identifying phenethylamines. While all six dimethoxyphenethylamine isomers have the same molecular weight (181 g/mol ), their fragmentation patterns under electron ionization (EI) can provide critical distinguishing information. The six isomers can be divided into two groups based on their mass spectrum base peak.[6][7]
-
Group 1 (m/z 164 base peak): 2,3-DMPEA, 2,5-DMPEA, 3,5-DMPEA
-
Group 2 (m/z 151 base peak): 2,4-DMPEA, 2,6-DMPEA, 3,4-DMPEA[6]
The base peak at m/z 151 for 2,4-DMPEA corresponds to the dimethoxybenzyl cation, formed by the characteristic cleavage of the ethylamine side chain. While this groups it with two other isomers, further differentiation requires analysis of relative ion abundances or, more definitively, infrared spectroscopy.[6]
Gas Chromatography-Infrared Detection (GC-IRD)
Vapor-phase infrared spectroscopy provides a unique molecular fingerprint that can definitively distinguish between the DMPEA isomers. For 2,4-DMPEA, key distinguishing absorption bands are observed in the 700–1700 cm⁻¹ region.[6]
-
A characteristic peak at 787 cm⁻¹ .[6]
-
A sharp peak at 1285 cm⁻¹ .[6]
-
A doublet observed at 1154 and 1208 cm⁻¹ .[6]
These specific absorptions, when compared to the spectra of the other isomers, allow for conclusive identification.
Protocol: GC-MS Analysis of 2,4-DMPEA
-
Sample Preparation: Dissolve a small quantity of the amine sample in a suitable volatile solvent (e.g., methanol or ethyl acetate).
-
GC Separation:
-
Injector: 250°C, Splitless mode.
-
Column: A non-polar capillary column, such as one with a 5% phenyl / 95% methyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10-15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify the 2,4-DMPEA peak based on its retention time. Analyze the corresponding mass spectrum, confirming the molecular ion (if present) and the characteristic base peak at m/z 151.
Caption: Standard workflow for the analytical characterization of 2,4-DMPEA by GC-MS.
Pharmacology and Biological Activity
2,4-DMPEA is known to act as a low-potency partial agonist of the serotonin 5-HT₂A receptor.[1] Its binding affinity (Ki) is reported in the range of 202–999 nM, with a half-maximal effective concentration (EC₅₀) between 832–4,034 nM.[1] This pharmacological profile is consistent with other substituted phenethylamines, where modifications to the substitution pattern on the phenyl ring significantly modulate receptor affinity and efficacy. The effects of 2,4-DMPEA in humans have not been formally reported in scientific literature.[1]
Conclusion
This compound is a structurally significant member of the dimethoxyphenethylamine family. Its synthesis from readily available precursors and its distinct analytical profile, characterized by a mass spectrum base peak at m/z 151 and a unique infrared spectrum, make it an accessible and identifiable compound for research purposes. As a low-potency 5-HT₂A receptor partial agonist, it contributes to the broader understanding of phenethylamine structure-activity relationships, providing a valuable data point for medicinal chemists and pharmacologists in the development of novel CNS-active agents.
References
-
This compound - Wikipedia.
- Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Journal of Medicinal Chemistry, 49(24), 6976-6984.
-
Noggle, F. T., Clark, C. R., & DeRuiter, J. (2012). GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. Journal of Chromatographic Science, 50(1), 1-9.
-
This compound synthesis - ChemicalBook.
-
2,5-Dimethoxy-4-methylamphetamine - Wikipedia.
-
2C-H - Wikipedia.
-
Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed Central.
-
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - Frontiers.
-
Synthesis of 2,4-dimethoxybenzylamine - PrepChem.com.
-
2,4-Dimethoxyphenethylamin - SpectraBase.
-
GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA - PubMed.
-
4-Bromo-2,5-Dimethoxyphenethylamine (Street Names: 2C-B, Nexus, 2's, Toonies - DEA Diversion Control Division.
-
US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents.
-
Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7).
-
Understanding 2,5-Dimethoxyphenethylamine: A Comprehensive Guide.
-
Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine.
-
2C-B - Wikipedia.
-
Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites - PubMed.
-
CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine - Google Patents.
-
Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal - Auburn University.
-
Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight - Analytical Methods (RSC Publishing).
-
4-Bromo-2,5-Dimethoxyphenethylamine | C10H14BrNO2 | CID 98527 - PubChem.
-
Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) - MDPI.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2C-H - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. prepchem.com [prepchem.com]
- 6. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 2,4-Dimethoxyphenethylamine (2,4-DMPEA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethoxyphenethylamine (2,4-DMPEA) is a substituted phenethylamine that is structurally related to the classic psychedelic mescaline. While not as extensively studied as other members of its chemical class, existing research indicates that its primary mechanism of action involves interaction with the serotonergic system, particularly the 5-HT2A receptor. This guide provides a comprehensive technical overview of the known and inferred mechanisms of action of 2,4-DMPEA, drawing on direct pharmacological data where available and supplementing with findings from closely related structural analogs. The intended audience for this guide includes researchers in pharmacology, neuroscience, and drug development who are interested in the structure-activity relationships of psychoactive compounds.
Introduction: The Phenethylamine Landscape
The phenethylamine scaffold is a foundational structure for a vast array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide range of synthetic psychoactive substances[1]. The specific pharmacological profile of a substituted phenethylamine is exquisitely sensitive to the nature and position of substituents on the phenyl ring and the ethylamine side chain. 2,4-DMPEA, with its two methoxy groups on the phenyl ring, is a member of this extensive family and a positional isomer of the more well-known 2,5-dimethoxyphenethylamine (2C-H)[2]. Understanding the mechanism of action of 2,4-DMPEA not only elucidates the properties of this specific molecule but also contributes to the broader understanding of how subtle structural modifications can dramatically alter interactions with neuronal receptors.
Primary Pharmacological Target: The Serotonin 5-HT2A Receptor
The preponderance of evidence points to the serotonin 5-HT2A receptor as the primary molecular target for 2,4-DMPEA. This G-protein coupled receptor (GPCR) is a key player in a multitude of central nervous system functions, including mood, cognition, and perception.
Receptor Binding and Functional Activity
Direct pharmacological studies have characterized 2,4-DMPEA as a low-potency partial agonist at the 5-HT2A receptor.[3] The following table summarizes the available quantitative data:
| Parameter | Value Range | Description |
| Binding Affinity (Ki) | 202–999 nM | The concentration of 2,4-DMPEA required to occupy 50% of 5-HT2A receptors in vitro. A higher Ki value indicates lower binding affinity. |
| Functional Potency (EC50) | 832–4,034 nM | The concentration of 2,4-DMPEA required to elicit a half-maximal response at the 5-HT2A receptor. A higher EC50 value indicates lower potency. |
| Efficacy (Emax) | 67–83% | The maximum response produced by 2,4-DMPEA relative to a full agonist (like serotonin). A value less than 100% indicates partial agonism. |
Data sourced from Wikipedia, which in turn cites Shulgin et al. (2011) and Braden (2007).[3]
The partial agonism of 2,4-DMPEA is a critical aspect of its pharmacological profile. Unlike a full agonist, which elicits a maximal receptor response, a partial agonist produces a submaximal response, even at saturating concentrations. This can translate to a ceiling effect in its physiological and behavioral outcomes.
Downstream Signaling Pathways
Activation of the 5-HT2A receptor by an agonist, including partial agonists like 2,4-DMPEA, initiates a cascade of intracellular signaling events. The 5-HT2A receptor is primarily coupled to the Gq/11 G-protein. Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade is believed to be central to the psychoactive effects of 5-HT2A agonists.
Activity at Other Receptor Targets: An Inferential Analysis
Due to a lack of direct binding and functional data for 2,4-DMPEA at other receptors, we must turn to the pharmacological profiles of its close structural analogs to infer its likely activity.
Serotonin 5-HT2C and 5-HT1A Receptors
Substituted phenethylamines often exhibit affinity for other serotonin receptor subtypes, particularly 5-HT2C and 5-HT1A.
-
5-HT2C Receptors: Structurally similar compounds, such as the 2,5-dimethoxy-4-substituted phenethylamines (the "2C-X" family), often display significant affinity and agonist activity at the 5-HT2C receptor.[4][5][6] In some cases, compounds in this class can even act as antagonists at 5-HT2A receptors while being partial agonists at 5-HT2C receptors, highlighting the nuanced structure-activity relationships.[3][7] Given these trends, it is highly probable that 2,4-DMPEA also interacts with the 5-HT2C receptor, though its specific affinity and functional activity remain to be empirically determined.
-
5-HT1A Receptors: Affinity for the 5-HT1A receptor is more variable among phenethylamines. Some analogs show negligible binding, while others have measurable affinity.[4][5] For instance, the positional isomer 2,5-dimethoxyphenethylamine (2C-H) has a reported Ki of 70 nM at the 5-HT1A receptor.[2] It is plausible that 2,4-DMPEA may also have some affinity for this receptor, which could contribute to its overall pharmacological effect.
Trace Amine-Associated Receptor 1 (TAAR1)
Trace amine-associated receptor 1 (TAAR1) is a GPCR that is activated by endogenous trace amines, a class of compounds that includes phenethylamine. Many substituted phenethylamines are also agonists at TAAR1.[7] The positional isomer 2,5-DMPEA exhibits agonist activity at human TAAR1 in vitro.[2] Given this, it is a reasonable hypothesis that 2,4-DMPEA may also act as a TAAR1 agonist. Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission, and therefore, any interaction of 2,4-DMPEA with this receptor could significantly influence its overall in vivo effects.
Predicted Metabolism
-
Oxidative Deamination: This pathway is likely initiated by monoamine oxidase (MAO) enzymes, leading to the formation of an aldehyde intermediate. This intermediate can then be further oxidized to a carboxylic acid or reduced to an alcohol.
-
O-Demethylation: The methoxy groups on the phenyl ring are susceptible to enzymatic removal, primarily by cytochrome P450 (CYP450) enzymes (such as CYP2D6 and CYP3A4).[13][14] This would result in the formation of hydroxylated metabolites.
These primary metabolites can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion.[13]
Anticipated In Vivo Effects
While specific in vivo studies on 2,4-DMPEA are lacking, the known pharmacology allows for educated predictions of its behavioral and physiological effects.
Head-Twitch Response (HTR)
The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is highly correlated with the hallucinogenic potential of a compound in humans.[15][16][17][18][19] Given that 2,4-DMPEA is a 5-HT2A partial agonist, it would be expected to induce the head-twitch response in mice or rats, although likely with lower potency and efficacy compared to more potent 5-HT2A agonists like DOI or 2C-B.[20][21]
Locomotor Activity
The effects of phenethylamines on locomotor activity can be complex and dose-dependent.[22][23][24] Depending on the specific receptor engagement profile, a compound can produce either stimulant or depressant effects on locomotion. For example, some TAAR1 agonists have been shown to reduce hyperactivity.[7] Without direct experimental data, it is difficult to predict the precise effect of 2,4-DMPEA on locomotor activity.
Experimental Protocols
The following are generalized, step-by-step methodologies for key experiments used to characterize the mechanism of action of compounds like 2,4-DMPEA.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor.
-
Preparation of Cell Membranes:
-
Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membrane preparation, a known concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin), and assay buffer.
-
Non-specific Binding: Add cell membrane preparation, the radioligand, and a high concentration of a non-radiolabeled 5-HT2A antagonist (to saturate the receptors).
-
Competitive Binding: Add cell membrane preparation, the radioligand, and varying concentrations of the test compound (2,4-DMPEA).
-
-
Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Inositol Phosphate Accumulation Assay for 5-HT2A Functional Activity
This protocol measures the accumulation of inositol phosphates (IPs), a downstream product of 5-HT2A receptor activation, to determine the functional potency (EC50) and efficacy (Emax) of a test compound.
-
Cell Culture and Labeling:
-
Culture cells expressing the 5-HT2A receptor in a multi-well plate.
-
Label the cells by incubating them with [3H]myo-inositol overnight. This incorporates the radiolabel into the cell membrane phospholipids.
-
-
Assay Setup:
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with a lithium chloride (LiCl) solution. LiCl inhibits the breakdown of inositol monophosphate, allowing it to accumulate.
-
Add varying concentrations of the test compound (2,4-DMPEA) or a reference agonist to the wells.
-
-
Incubation: Incubate the plate for a specific time to allow for receptor activation and IP accumulation.
-
Extraction of Inositol Phosphates:
-
Stop the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Neutralize the extracts.
-
-
Separation and Quantification:
-
Separate the [3H]inositol phosphates from other radiolabeled molecules using anion-exchange chromatography.
-
Elute the IPs and quantify the radioactivity in the eluate using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]inositol phosphates accumulated against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Conclusion and Future Directions
This compound is a phenethylamine derivative that primarily acts as a low-potency partial agonist at the serotonin 5-HT2A receptor. Its mechanism of action is likely further modulated by interactions with other serotonin receptor subtypes, such as 5-HT2C and 5-HT1A, as well as the trace amine-associated receptor 1. Its metabolism is predicted to proceed via oxidative deamination and O-demethylation. While direct in vivo data is currently unavailable, its 5-HT2A agonist activity suggests it may induce a head-twitch response in rodents.
Future research should focus on obtaining direct pharmacological data for 2,4-DMPEA at a wider range of receptors to build a more complete picture of its binding and functional profile. In vivo studies are also crucial to correlate its molecular mechanism of action with its behavioral and physiological effects. Finally, metabolic studies in various species, including humans, would provide valuable information on its pharmacokinetic properties and potential for drug-drug interactions.
References
-
Carmo, H., Hengstler, J. G., de Boer, D., Ringel, M., Remião, F., Carvalho, F., ... & Bastos, M. D. L. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89. [Link]
-
Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis, 4(7-8), 556-574. [Link]
-
Luethi, D., Ka-Man, C., Vollenweider, F. X., & Hoener, M. C. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in pharmacology, 9, 777. [Link]
-
Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1034876. [Link]
-
Wikipedia contributors. (2023, December 2). This compound. In Wikipedia, The Free Encyclopedia. Retrieved 22:30, January 12, 2026, from [Link]
-
Kanamori, T., Kuwayama, K., Tsujikawa, K., Miyaguchi, H., Iwata, Y. T., Inoue, H., & Kishi, T. (2005). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Xenobiotica, 35(9), 815-826. [Link]
-
Fantegrossi, W. E., Gray, B. W., & Woods, J. H. (2005). Interaction of 5-HT2A and 5-HT2C receptors in R(−)-2,5-dimethoxy-4-iodoamphetamine-elicited head twitch behavior in mice. Journal of Pharmacology and Experimental Therapeutics, 313(2), 859-866. [Link]
-
Khan, M. A., & Nawaz, M. S. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Cureus, 15(7), e42461. [Link]
-
Aramini, A., Ciafre, S. A., & Ratto, G. M. (2020). Dysregulated corticostriatal activity in open-field behavior and the head-twitch response induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine. Neuropharmacology, 177, 108240. [Link]
-
Acuña-Castillo, C., Villalobos, C., Moya, P. R., & Huidobro-Toro, J. P. (2002). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British journal of pharmacology, 136(5), 727-736. [Link]
-
Luethi, D., & Liechti, M. E. (2020). Monoamine receptor and transporter interaction profiles of 4-alkyl-substituted 2,5-dimethoxyamphetamines. Naunyn-Schmiedeberg's archives of pharmacology, 393(8), 1367-1379. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2013). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis, 4(7-8), 556-574. [Link]
-
Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in pharmacology, 13, 834907. [Link]
-
Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis, 4(7-8), 556-574. [Link]
-
Jensen, A. A., Olsen, J. A., Jørgensen, A. M., Nielsen, E. Ø., & Kristensen, J. L. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS omega, 6(42), 27958-27971. [Link]
-
Gainetdinov, R. R., & Sotnikova, T. D. (2018). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Journal of medicinal chemistry, 61(23), 10836-10849. [Link]
-
Hansen, M., Jacobsen, J. P., & Kristensen, J. L. (2014). Synthesis and Structure-Activity Relationships of N-benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS chemical neuroscience, 5(5), 397-406. [Link]
-
Wikipedia contributors. (2023, December 19). Substituted phenethylamine. In Wikipedia, The Free Encyclopedia. Retrieved 22:30, January 12, 2026, from [Link]
-
Wikipedia contributors. (2023, November 28). 2C-H. In Wikipedia, The Free Encyclopedia. Retrieved 22:30, January 12, 2026, from [Link]
-
Wikipedia contributors. (2023, December 19). 2C-B. In Wikipedia, The Free Encyclopedia. Retrieved 22:30, January 12, 2026, from [Link]
-
Jancova, P., Anzenbacher, P., & Anzenbacherova, E. (2010). Phase II drug metabolizing enzymes. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 154(2), 103-116. [Link]
-
Carmo, H., Hengstler, J. G., de Boer, D., Ringel, M., Remião, F., Carvalho, F., ... & Bastos, M. L. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89. [Link]
-
Pehek, E. A., Nocjar, C., & Roth, B. L. (2016). A partial trace amine-associated receptor 1 agonist exhibits properties consistent with a methamphetamine substitution treatment. Addiction biology, 21(3), 669-678. [Link]
-
Preissner, S., Kroll, K., Dunkel, M., Senger, C., Goldsobel, G., Kuzman, D., ... & Preissner, R. (2010). Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families. FEBS letters, 584(16), 3543-3549. [Link]
-
Pijnenburg, A. J., Woodruff, G. N., & Van Rossum, J. M. (1973). Stimulation of locomotor activity following injection of dopamine into the nucleus accumbens. Brain Research, 59, 289-302. [Link]
-
Citrome, L. (2022, November 30). What is a trace amine-associated receptor 1 agonist? Can we treat schizophrenia with it? [Video]. YouTube. [Link]
-
Papastratis, I., & Paparrigopoulos, T. (2024). Locomotion changes in methamphetamine and amphetamine withdrawal: a systematic review. Brain and Behavior, 14(3), e3452. [Link]
-
de Sousa, F. C. A., de Almeida, R. N., & de Araújo, D. A. M. (2004). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 811(2), 143-152. [Link]
-
A. A. A. (2022). Effect of drugs on the locomotory activity of animals. Locomotor.... [Image]. ResearchGate. [Link]
-
Kanamori, T., Kuwayama, K., Tsujikawa, K., Miyaguchi, H., Iwata, Y. T., Inoue, H., & Kishi, T. (2005). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Xenobiotica, 35(9), 815-826. [Link]
-
Carmo, H., Hengstler, J. G., de Boer, D., Ringel, M., Remião, F., Carvalho, F., ... & Bastos, M. L. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89. [Link]
Sources
- 1. In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 25B-NBOMe - Wikipedia [en.wikipedia.org]
- 3. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A partial trace amine-associated receptor 1 agonist exhibits properties consistent with a methamphetamine substitution treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2C-B - Wikipedia [en.wikipedia.org]
- 10. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. | Semantic Scholar [semanticscholar.org]
- 11. Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 23. Locomotion changes in methamphetamine and amphetamine withdrawal: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Characterizing 2,4-DMPEA as a Serotonin 5-HT2A Receptor Partial Agonist
Introduction: Contextualizing 2,4-DMPEA and the 5-HT2A Receptor
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a primary target for a vast range of therapeutic agents and psychoactive compounds.[1][2] Its activation is central to the effects of classic psychedelics like LSD, psilocybin, and mescaline.[2][3] These substances typically act as agonists or partial agonists at this receptor.[3] 2,4-Dimethoxyphenethylamine (2,4-DMPEA) is a phenethylamine compound, structurally related to the psychedelic mescaline, that has been identified as a low-potency partial agonist of the 5-HT2A receptor.[4]
Partial agonists are unique ligands; they bind to and activate a receptor but produce a sub-maximal response compared to a full agonist.[5] This nuanced activation offers significant therapeutic potential, allowing for the modulation of receptor activity without the overstimulation that can lead to unwanted side effects.[5] Understanding the precise nature of a compound's interaction with the 5-HT2A receptor is therefore critical for drug development, especially in the fields of psychiatry and neurology.
This guide provides a comprehensive experimental framework for the in-depth characterization of 2,4-DMPEA's partial agonist activity at the 5-HT2A receptor. We will move beyond simple protocols to explain the causal reasoning behind experimental design, ensuring a robust and reproducible approach to generating high-quality pharmacological data.
Section 1: The Target - 5-HT2A Receptor Signaling Dynamics
To accurately characterize a ligand, one must first understand the receptor's signaling mechanisms. The 5-HT2A receptor is not a simple on/off switch. It primarily couples to Gαq/11 proteins, initiating a canonical signaling cascade.[2] However, it can also engage other pathways, notably through β-arrestin recruitment, a phenomenon known as functional selectivity or biased agonism.[1][3] Different ligands can stabilize distinct receptor conformations, preferentially activating one pathway over another.[1][3]
Canonical Gq/11 Pathway: Upon agonist binding, the 5-HT2A receptor activates the Gq/11 protein.[2] This stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][2] This increase in intracellular Ca2+ is a robust and measurable signal directly linked to Gq activation.[7]
β-Arrestin Pathway: Following activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is classically associated with receptor desensitization and internalization.[8] However, β-arrestin can also act as a signal transducer itself, initiating distinct downstream cellular responses independent of G-protein signaling.[8][9] The degree to which a ligand promotes G-protein versus β-arrestin signaling defines its "bias."
Detailed Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissue (e.g., rat frontal cortex or HEK293 cells stably expressing human 5-HT2A) in ice-cold lysis buffer. [10] * Centrifuge the homogenate to pellet the membranes. [10] * Wash the pellet by resuspending in fresh buffer and re-centrifuging. [10] * Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration. [10]
-
-
Assay Setup (96-well format):
-
Total Binding Wells: Add membrane preparation, assay buffer, and a known concentration of a 5-HT2A radioligand (e.g., [125I]DOI or [3H]ketanserin). [11][12] * Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known unlabeled 5-HT2A antagonist (e.g., 1 µM DOI) to saturate all receptors. [12] * Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of 2,4-DMPEA.
-
-
Incubation & Filtration:
-
Incubate the plate, typically for 60 minutes at room temperature, to reach binding equilibrium. [12] * Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand. [10] * Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand. [10]
-
-
Data Acquisition & Analysis:
-
Dry the filter mat and measure the trapped radioactivity using a scintillation counter. [10] * Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of 2,4-DMPEA.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 2,4-DMPEA that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experiment 2: Assessing G-Protein Functional Activity
Objective: To determine the potency (EC50) and efficacy (Emax) of 2,4-DMPEA in activating the Gq/11 signaling pathway.
Causality: A calcium flux assay is a direct and high-throughput method to measure the functional consequence of 5-HT2A receptor-Gq activation. [7][13]Agonist binding leads to IP3 production and a subsequent, rapid increase in intracellular calcium, which can be detected using a calcium-sensitive fluorescent dye. [14][15]By comparing the response elicited by 2,4-DMPEA to that of a reference full agonist (serotonin), we can quantify its efficacy (Emax).
Detailed Protocol: Calcium Flux Assay
-
Cell Culture and Plating:
-
Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2A receptor. [13] * Plate the cells in 96-well, black-walled, clear-bottom microplates and grow to confluence.
-
-
Dye Loading:
-
Compound Addition and Signal Detection:
-
Place the cell plate into a fluorescence imaging plate reader.
-
Prepare a separate compound plate containing serial dilutions of 2,4-DMPEA, a reference full agonist (serotonin), and buffer-only controls.
-
The instrument will record a baseline fluorescence reading, then automatically inject the compounds from the source plate into the cell plate.
-
Continue to record the fluorescence signal for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the peak fluorescence response relative to the baseline.
-
Normalize the data, setting the buffer-only control as 0% response and the maximal response from the full agonist (serotonin) as 100% response.
-
Plot the normalized response against the log concentration of 2,4-DMPEA.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (efficacy). An Emax value significantly below 100% confirms partial agonism.
-
Experiment 3: Evaluating Biased Agonism
Objective: To determine if 2,4-DMPEA preferentially activates G-protein signaling over β-arrestin recruitment.
Causality: Characterizing the β-arrestin interaction is crucial for understanding the full pharmacological profile of a 5-HT2A ligand. [8]Some therapeutic effects may be linked to one pathway, while side effects are linked to another. Assays like Bioluminescence Resonance Energy Transfer (BRET) can directly and quantitatively measure the recruitment of β-arrestin to the receptor upon ligand binding.
Detailed Protocol: β-Arrestin Recruitment BRET Assay
-
Cell Line:
-
Utilize a cell line engineered to stably co-express the human 5-HT2A receptor fused to a BRET donor (e.g., Renilla Luciferase, RLuc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
-
Assay Procedure:
-
Plate the cells in a white, opaque 96-well microplate.
-
Add the luciferase substrate (e.g., coelenterazine h) to each well.
-
Immediately add serial dilutions of 2,4-DMPEA or a reference agonist.
-
Incubate for a short period (e.g., 5-15 minutes).
-
-
Signal Detection:
-
Using a plate reader capable of detecting dual-emission luminescence, simultaneously measure the light emitted by the RLuc donor (~480 nm) and the YFP acceptor (~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Emission at 530 nm) / (Emission at 480 nm).
-
An increase in the BRET ratio signifies that the ligand has brought the donor and acceptor proteins into close proximity, indicating β-arrestin recruitment.
-
Plot the change in BRET ratio against the log concentration of 2,4-DMPEA to generate a dose-response curve, from which the EC50 and Emax for β-arrestin recruitment can be determined.
-
The relative potency and efficacy between the G-protein (calcium flux) and β-arrestin (BRET) assays can be used to calculate a "bias factor," quantifying the ligand's preference for one pathway over the other.
-
Section 4: Data Interpretation - Synthesizing the Evidence
By integrating the results from these three core experiments, a complete picture of 2,4-DMPEA's interaction with the 5-HT2A receptor emerges.
| Assay | Parameter | Interpretation for 2,4-DMPEA |
| Binding Assay | Ki | Confirms direct binding to the 5-HT2A receptor. A value in the nanomolar to low-micromolar range is expected. [4] |
| Calcium Flux | EC50 | Quantifies the potency for activating the canonical Gq pathway. |
| Calcium Flux | Emax | The key determinant of partial agonism. An Emax value significantly <100% (relative to serotonin) confirms that 2,4-DMPEA cannot elicit a full receptor response. [4] |
| β-Arrestin Assay | EC50 / Emax | Determines the potency and efficacy for recruiting β-arrestin. |
| Combined Analysis | Bias Factor | A comparison of the EC50 and Emax values from the G-protein and β-arrestin assays reveals any functional selectivity. |
The evidence confirms 2,4-DMPEA as a partial agonist if it demonstrates:
-
Specific Binding: A measurable Ki value from the radioligand assay.
-
Sub-maximal Efficacy: An Emax value in the functional G-protein assay that is statistically lower than that of a full agonist but higher than that of an antagonist (which would be 0%).
Conclusion
The characterization of a compound like 2,4-DMPEA requires a rigorous, multi-assay approach that respects the complexity of GPCR signaling. By systematically evaluating receptor binding, G-protein-mediated functional output, and β-arrestin recruitment, researchers can build a comprehensive pharmacological profile. This detailed understanding is not merely academic; it is fundamental to the rational design and development of next-generation therapeutics targeting the serotonin 5-HT2A receptor, enabling the fine-tuning of desired signaling outcomes while potentially avoiding undesirable effects.
References
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (n.d.). National Center for Biotechnology Information. [Link]
-
5-HT2A receptor. (n.d.). Wikipedia. [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (n.d.). PubMed Central. [Link]
-
What are 5-HT2A receptor partial agonists and how do they work? (2024). Patsnap Synapse. [Link]
-
Serotonin 5-HT2A receptor agonist. (n.d.). Wikipedia. [Link]
-
The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. (2021). Frontiers in Molecular Neuroscience. [Link]
-
This compound. (n.d.). Wikipedia. [Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (1999). PubMed. [Link]
-
[Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals]. (2023). PubMed. [Link]
-
Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... (n.d.). ResearchGate. [Link]
-
Serotonin receptor signaling and regulation via β-arrestins. (n.d.). PubMed Central. [Link]
-
Agonist-directed signaling of the serotonin 2A receptor depends on β-arrestin-2 interactions in vivo. (2008). PNAS. [Link]
-
Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. (n.d.). DiscoverX. [Link]
-
2C-H. (n.d.). Wikipedia. [Link]
-
Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. (n.d.). PubMed Central. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
Sources
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What are 5-HT2A receptor partial agonists and how do they work? [synapse.patsnap.com]
- 6. Frontiers | The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex [frontiersin.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 15. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dimethoxyphenethylamine synthesis from 2,4-dimethoxybenzaldehyde
An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxyphenethylamine from 2,4-Dimethoxybenzaldehyde
Introduction
This compound, often referred to as 2C-H, is a foundational molecule within the 2C family of psychoactive phenethylamines. While possessing limited psychoactive properties itself, its true significance in medicinal and organic chemistry lies in its role as a crucial precursor for the synthesis of more complex and pharmacologically active compounds, such as the potent psychedelic 2C-B, through electrophilic aromatic substitution.[1][2] This guide provides a comprehensive, in-depth exploration of the most prevalent and reliable synthetic route to this compound, commencing from the readily available starting material, 2,4-dimethoxybenzaldehyde.
The primary pathway detailed herein involves a two-step sequence: a Henry reaction (also known as a nitroaldol condensation) to form an intermediate β-nitrostyrene, followed by a robust reduction of this intermediate to yield the target primary amine.[1][3][4] This guide is structured to provide not just a procedural outline but a deep-seated understanding of the causality behind experimental choices, ensuring that the protocols are self-validating and grounded in established chemical principles. We will explore the mechanism of each transformation, present detailed experimental protocols, and discuss critical process parameters essential for achieving high yield and purity.
Primary Synthetic Pathway: A Two-Stage Approach
The conversion of 2,4-dimethoxybenzaldehyde to this compound is most effectively achieved through the synthesis and subsequent reduction of 2,4-dimethoxy-β-nitrostyrene. This method is widely applicable for the preparation of various β-arylethylamines.[3]
Caption: Overall synthetic workflow from starting material to final product.
Stage 1: Henry Nitroaldol Reaction
The initial stage of the synthesis is the Henry reaction, a classic carbon-carbon bond-forming reaction.[5] It involves the base-catalyzed condensation of an aldehyde (2,4-dimethoxybenzaldehyde) with a nitroalkane (nitromethane).[5][6]
Mechanism and Rationale
The reaction proceeds via the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion.[5][7] This potent carbon nucleophile then attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde. The resulting β-nitro alcohol intermediate is typically not isolated as it readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated system, 2,4-dimethoxy-β-nitrostyrene.[5][6][8]
Caption: Simplified mechanism of the Henry reaction and dehydration.
The choice of base is critical. While strong bases can be used, catalysts like ammonium acetate are often preferred as they provide a milder, buffered environment that minimizes side reactions.[3]
Experimental Protocol: Synthesis of 2,4-Dimethoxy-β-nitrostyrene
-
Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,4-dimethoxybenzaldehyde (1.0 eq), nitromethane (3.0 eq), and ammonium acetate (1.2 eq).
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid or absolute ethanol, to dissolve the reactants. The use of glacial acetic acid can help inhibit dimerization of the nitrostyrene product.[9]
-
Reaction: Heat the mixture to reflux (approximately 100-120°C) with vigorous stirring. The reaction progress can be monitored by the deepening of the color to a dark yellow/orange. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature, then chill it further in an ice bath to promote crystallization of the product.
-
Collect the bright yellow crystalline solid by vacuum filtration.
-
Wash the crystals thoroughly with cold water, followed by a small amount of cold ethanol or isopropanol to remove residual starting materials and impurities.
-
-
Purification: The crude 2,4-dimethoxy-β-nitrostyrene is often of sufficient purity for the subsequent reduction step. If necessary, it can be further purified by recrystallization from a solvent such as methanol or ethanol.
Stage 2: Reduction of 2,4-Dimethoxy-β-nitrostyrene
This crucial stage involves the simultaneous reduction of both the nitro group and the carbon-carbon double bond of the nitrostyrene intermediate to yield the saturated primary amine.[10] The choice of reducing agent is paramount for the success of this transformation.
Mechanism and Rationale
Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent ideally suited for this purpose.[4][11][12] It provides the hydride ions (H⁻) necessary to reduce both functional groups in a single pot reaction. The reaction must be conducted under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.
Caption: The reduction of the nitrostyrene intermediate to the target amine.
While effective, LiAlH₄ can sometimes lead to incomplete reduction with phenolic substrates.[3] An alternative, sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), has been shown to smoothly reduce nitrostyrenes to phenethylamines in yields comparable to or greater than other methods.[3] For the purposes of this guide, we will focus on the widely documented LiAlH₄ protocol.
Experimental Protocol: Reduction to this compound
Safety Note: This procedure involves highly reactive and flammable reagents. It must be performed in a fume hood with appropriate personal protective equipment (PPE), under an inert atmosphere, and with no water present.
-
Inert Atmosphere Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen or argon inlet.
-
LiAlH₄ Suspension: In the reaction flask, suspend lithium aluminum hydride (LiAlH₄) (approx. 4.0 eq) in a sufficient volume of anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.
-
Substrate Addition: Dissolve the 2,4-dimethoxy-β-nitrostyrene (1.0 eq) from Stage 1 in anhydrous THF.[11] Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.[13]
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours (typically 4-24 hours) to ensure the reaction goes to completion.[13]
-
Quenching and Work-up (Fieser method): This is the most critical and hazardous part of the procedure.
-
Cool the reaction mixture back down in an ice bath.
-
Extremely carefully and slowly , add water dropwise to quench the excess LiAlH₄. This reaction is highly exothermic and produces hydrogen gas. The amount of water to add is typically equal in milliliters to the grams of LiAlH₄ used (e.g., for 'x' g of LiAlH₄, add 'x' mL of H₂O).
-
Next, add a 15% aqueous solution of sodium hydroxide (NaOH). The volume should be the same as the water added ('x' mL).
-
Finally, add more water, this time three times the initial volume ('3x' mL).
-
Stir the resulting mixture vigorously for 30-60 minutes. A granular white precipitate of aluminum salts should form, which is easily filterable.
-
-
Isolation and Purification:
-
Filter the granular precipitate by vacuum filtration and wash the filter cake thoroughly with several portions of THF or diethyl ether.
-
Combine the filtrate and the washes. Dry the organic solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator. The residue is the crude this compound freebase, typically an oil.
-
For enhanced purity and stability, the amine can be converted to its hydrochloride salt. Dissolve the crude oil in a minimal amount of a solvent like isopropanol or diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, to precipitate the white crystalline hydrochloride salt.[13]
-
Alternative Synthetic Routes
While the Henry reaction pathway is robust, other methods exist.
Reductive Amination
Reductive amination offers a more direct, one-pot approach that bypasses the nitrostyrene intermediate.[14][15] This method involves reacting 2,4-dimethoxybenzaldehyde with an ammonia source (e.g., ammonia, ammonium acetate) and a reducing agent simultaneously.[14]
The reaction first forms an intermediate imine, which is then reduced in situ to the primary amine.[16] Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Raney Nickel).[14][15][16] This method is often considered "greener" as it can reduce the number of synthetic steps and isolation procedures.[14]
Data Summary
The following table summarizes the key reaction parameters for the primary two-stage synthesis.
| Stage | Reaction | Key Reactants | Reagents / Catalyst | Solvent | Temperature | Typical Yield |
| 1 | Henry Reaction | 2,4-Dimethoxybenzaldehyde, Nitromethane | Ammonium Acetate | Glacial Acetic Acid / Ethanol | Reflux | 80-90% |
| 2 | Reduction | 2,4-Dimethoxy-β-nitrostyrene | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | Reflux | 65-85%[11] |
Conclusion
The synthesis of this compound from 2,4-dimethoxybenzaldehyde is a well-established and reliable process for researchers in organic and medicinal chemistry. The two-stage pathway involving a Henry nitroaldol condensation followed by a lithium aluminum hydride reduction remains the most documented and versatile method, providing high yields of the target compound. A thorough understanding of the underlying mechanisms and careful attention to experimental conditions, particularly the anhydrous requirements and quenching procedure in the reduction step, are essential for a safe and successful synthesis. Alternative methods like direct reductive amination offer compelling, more streamlined approaches that align with the principles of green chemistry and are worthy of consideration for process optimization.
References
-
Reduction of Nitrostyrenes using Red-Al . Erowid. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds . Organic Syntheses Procedure. [Link]
-
Henry reaction - Wikipedia . Wikipedia. [Link]
-
2C-H via 2,5-Dimethoxymandelonitrile . Erowid. [Link]
-
2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation . Rhodium.ws. [Link]
-
2 routes to 2C-H synthesis, which is better? : r/TheeHive . Reddit. [Link]
-
Synthesis of 2,4-dimethoxybenzylamine . PrepChem.com. [Link]
-
Henry Reaction - Organic Chemistry Portal . Organic-chemistry.org. [Link]
-
Successful 2C-B Syntheses . Erowid. [Link]
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol . Scirp.org. [Link]
-
2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H . Safrole. [Link]
- CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
-
Reductive amination - Wikipedia . Wikipedia. [Link]
-
Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride . Rhodium.ws. [Link]
-
Novel high-yielding C=C reduction of nitrostyrenes . Hive Novel Discourse. [Link]
-
Reductive Amination, and How It Works . Master Organic Chemistry. [Link]
-
Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) . MDPI. [Link]
-
Über die Reduktion von β‐Nitrostyrolen mit Lithiumaluminiumhydrid . ResearchGate. [Link]
-
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing . National Institutes of Health (NIH). [Link]
-
Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]
-
Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride . National Institutes of Health (NIH). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of Nitrostyrenes using Red-Al [erowid.org]
- 4. researchgate.net [researchgate.net]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. Henry Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 9. 2C-H via 2,5-Dimethoxymandelonitrile [erowid.org]
- 10. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. Successful 2C-B Syntheses [erowid.org]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
In-Vitro Metabolism of 2,4-Dimethoxyphenethylamine: A Technical Guide for Researchers
This guide provides an in-depth exploration of the in-vitro metabolism of 2,4-Dimethoxyphenethylamine (2,4-DMPEA), a compound of significant interest in pharmacological and toxicological research. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but a deeper understanding of the rationale behind the experimental design, ensuring scientific integrity and the generation of robust, reproducible data for researchers, scientists, and drug development professionals.
Section 1: Foundational Metabolic Principles of Phenethylamines
The metabolic fate of phenethylamines, including 2,4-DMPEA, is primarily governed by a series of enzymatic reactions designed to increase their polarity and facilitate their excretion from the body. The core metabolic transformations involve both Phase I and Phase II reactions.
Phase I Metabolism: The Initial Transformation
Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. For phenethylamines, the key players are the Cytochrome P450 (CYP) superfamily of enzymes and Monoamine Oxidases (MAO).
-
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes is a major contributor to the oxidative metabolism of a vast array of xenobiotics.[1][2] For phenethylamine derivatives, CYPs, particularly the CYP2D6 isoform, are known to catalyze reactions such as O-demethylation.[3] In the context of 2,4-DMPEA, this would involve the removal of methyl groups from the methoxy moieties on the phenyl ring. The binding and catalytic efficiency of CYP2D6 can be influenced by the substrate's protonation state.[3]
-
Monoamine Oxidase (MAO): MAO-A and MAO-B are critical enzymes in the oxidative deamination of phenethylamines.[4] This reaction converts the primary amine group into an aldehyde, which is then further oxidized to a carboxylic acid.[4][5] Studies on related compounds like 3,4-dimethoxyphenethylamine and 4-bromo-2,5-dimethoxyphenethylamine (2C-B) suggest that MAO-mediated deamination is a significant metabolic pathway.[5][6][7]
Phase II Metabolism: Conjugation and Excretion
Following Phase I transformations, the newly exposed or modified functional groups can undergo conjugation reactions, which significantly increase their water solubility. Key Phase II enzymes include:
-
UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to a substrate, a process known as glucuronidation.[8][9][10] This is a major pathway for the elimination of many drugs and their metabolites.[8] Hydroxylated metabolites of 2,4-DMPEA would be prime candidates for glucuronidation.
-
Sulfotransferases (SULTs): SULTs mediate the transfer of a sulfonate group to hydroxyl or amine groups.[11][12][13] This process, known as sulfation, also enhances water solubility and is an important detoxification pathway.[11][14]
Section 2: Predicted Metabolic Pathways of this compound
Based on the known metabolism of structurally similar phenethylamines, a putative metabolic pathway for 2,4-DMPEA can be proposed. This serves as a foundational hypothesis for designing and interpreting in-vitro metabolism studies.
Caption: Predicted Phase I and Phase II metabolic pathways of this compound.
Section 3: Experimental Design for In-Vitro Metabolism Studies
A well-designed in-vitro study is crucial for elucidating the metabolic profile of a compound. The choice of the in-vitro system is dictated by the specific questions being asked.
Choosing the Right In-Vitro System
| In-Vitro System | Primary Use | Advantages | Limitations |
| Liver Microsomes | Investigating Phase I (CYP-mediated) metabolism. | Cost-effective, easy to use and store, high throughput.[15] | Lacks Phase II enzymes (unless supplemented), does not account for cellular transport. |
| Hepatocytes | Comprehensive metabolic profiling (Phase I and II). | Contains a full complement of metabolic enzymes and cofactors.[16][17] | More expensive, lower throughput, limited viability.[17] |
| Recombinant Enzymes | Reaction phenotyping (identifying specific enzymes). | Allows for the study of a single enzyme's contribution. | Does not reflect the complexity of cellular metabolism. |
| S9 Fraction | Broad screening of Phase I and cytosolic Phase II enzymes. | Contains both microsomal and cytosolic enzymes.[18][19] | Lower concentration of CYPs compared to microsomes. |
Rationale for Selection: For an initial assessment of metabolic stability and the identification of major Phase I metabolites of 2,4-DMPEA, a liver microsomal stability assay is a logical starting point due to its cost-effectiveness and focus on CYP-mediated metabolism.[15][16] To gain a more complete picture, including the contribution of Phase II enzymes, subsequent studies using cryopreserved human hepatocytes are recommended.[17]
Experimental Workflow
The following diagram illustrates a typical workflow for an in-vitro metabolism study.
Caption: A generalized workflow for in-vitro drug metabolism studies.
Section 4: Detailed Experimental Protocols
The following protocols are provided as a robust starting point and should be optimized for specific laboratory conditions and analytical instrumentation.
Liver Microsomal Stability Assay
This assay determines the rate of disappearance of 2,4-DMPEA when incubated with liver microsomes, providing a measure of its intrinsic clearance.[16]
Materials:
-
Pooled human liver microsomes (commercially available)
-
This compound (test compound)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20]
-
Ice-cold acetonitrile with an internal standard
-
Incubator/shaking water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of 2,4-DMPEA (e.g., 1 mM in DMSO).
-
On ice, thaw the pooled human liver microsomes. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[4]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.
-
In separate tubes for each time point (e.g., 0, 5, 15, 30, 45, and 60 minutes), add the microsomal suspension.[4]
-
Add the 2,4-DMPEA stock solution to the microsomal suspension to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[4]
-
For the 0-minute time point, terminate the reaction immediately.
-
Incubate the remaining tubes at 37°C in a shaking water bath.
-
-
Reaction Termination and Sample Processing:
-
At each designated time point, terminate the reaction by adding a volume of ice-cold acetonitrile (containing an internal standard) to precipitate the proteins.[20]
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for the remaining concentration of 2,4-DMPEA using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of 2,4-DMPEA remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
Metabolite Identification in Human Hepatocytes
This assay provides a more comprehensive view of metabolism, including both Phase I and Phase II metabolites.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
This compound (test compound)
-
Incubator (37°C, 5% CO2)
-
Ice-cold quenching solution (e.g., methanol) with an internal standard
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Hepatocyte Preparation:
-
Thaw and suspend the cryopreserved hepatocytes in culture medium according to the supplier's protocol.
-
Determine cell viability and concentration.
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[17]
-
-
Incubation:
-
Pre-warm the hepatocyte suspension and the test compound solution to 37°C.
-
Add 2,4-DMPEA to the hepatocyte suspension to achieve the desired final concentration (e.g., 1-10 µM).
-
Incubate the mixture at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Sampling and Reaction Termination:
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the cell suspension.
-
Terminate the reaction by adding the aliquot to a cold quenching solution with an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analyze the supernatant using high-resolution LC-MS/MS to identify potential metabolites.
-
Metabolite Identification Strategy:
-
Use a high-resolution mass spectrometer to obtain accurate mass measurements of potential metabolite peaks.
-
Compare the mass spectra of the samples with a control (time 0) to identify new peaks.
-
Use tandem mass spectrometry (MS/MS) to fragment the potential metabolite ions and elucidate their structures.
-
Predict expected metabolites (e.g., O-demethylation, hydroxylation, glucuronidation, sulfation) and search for their corresponding masses in the data.
Section 5: Analytical Considerations
The success of in-vitro metabolism studies hinges on robust analytical methodology, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Considerations:
-
Method Validation: Develop and validate an LC-MS/MS method for the quantification of 2,4-DMPEA and its potential metabolites. This includes assessing linearity, accuracy, precision, and selectivity.
-
Chromatographic Separation: Achieve good chromatographic separation of the parent compound from its metabolites and any isomeric species.[21]
-
Mass Spectrometry: Utilize high-resolution mass spectrometry for metabolite identification to obtain accurate mass data, which aids in determining the elemental composition of the metabolites.[22] Tandem MS (MS/MS) is essential for structural elucidation.
-
Internal Standard: Use a suitable internal standard to account for variations in sample processing and instrument response.
Section 6: Conclusion and Future Directions
The in-vitro metabolism of this compound is predicted to proceed through O-demethylation via CYP enzymes and oxidative deamination by MAO, followed by potential Phase II conjugation of hydroxylated metabolites. The experimental protocols outlined in this guide provide a framework for systematically investigating these pathways.
Future research should focus on:
-
Reaction Phenotyping: Using a panel of recombinant human CYP enzymes to pinpoint the specific isoforms responsible for the metabolism of 2,4-DMPEA.
-
Interspecies Differences: Conducting comparative metabolism studies using microsomes or hepatocytes from different species (e.g., rat, mouse, dog) to assess the translatability of preclinical data to humans.
-
Enzyme Kinetics: Determining the kinetic parameters (Km and Vmax) for the major metabolic pathways to better understand the efficiency of the enzymatic reactions.
By employing the scientifically sound principles and detailed methodologies presented in this guide, researchers can generate high-quality data to thoroughly characterize the in-vitro metabolic profile of this compound, contributing to a deeper understanding of its pharmacology and toxicology.
References
-
Routledge, P. A., & Bhamra, S. (1981). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. PubMed. Available at: [Link]
-
Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]
-
Li, A. P. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism. Available at: [Link]
-
Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. Available at: [Link]
-
van de Kerkhof, E. G., & de Jager, M. H. (2007). In Vitro Methods to Study Intestinal Drug Metabolism. ResearchGate. Available at: [Link]
-
Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. PubMed. Available at: [Link]
-
Martins, A. M., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. ResearchGate. Available at: [Link]
-
Hamilton Company. (2024). Identifying and Isolating Psychedelic Compounds. News-Medical.Net. Available at: [Link]
-
Johnson-Davis, K. L., & McMillin, G. A. (2018). Screening and confirmation of psilocin, mitragynine, phencyclidine, ketamine and ketamine metabolites by liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology. Available at: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
-
O'Reilly, J., & Tan, Y. L. (1998). Contribution of Aldehyde Oxidizing Enzymes on the Metabolism of 3,4-Dimethoxy-2-phenylethylamine to 3,4-Dimethoxyphenylacetic Acid by Guinea Pig Liver Slices. ResearchGate. Available at: [Link]
-
Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. ResearchGate. Available at: [Link]
-
Falany, C. N., & Tephly, T. R. (1983). Human liver arylamine N-sulfotransferase activity. Thermostable phenol sulfotransferase catalyzes the N-sulfation of 2-naphthylamine. PubMed. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]
-
Creative Bioarray. (n.d.). Methods of Metabolite Identification. Creative Bioarray. Available at: [Link]
-
Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Semantic Scholar. Available at: [Link]
-
Kanamori, T., et al. (2002). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. PubMed. Available at: [Link]
-
Coughtrie, M. W. (2002). Human sulfotransferases and their role in chemical metabolism. PubMed. Available at: [Link]
-
Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology. Available at: [Link]
-
Lu, H., & Li, A. P. (2018). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Cyprotex. Available at: [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. Available at: [Link]
-
Tukey, R. H., & Strassburg, C. P. (2000). UDP-glucuronosyltransferases. PubMed. Available at: [Link]
-
XenoTech. (n.d.). Role of Sulfotransferases in Drug Metabolism and Drug-Drug Interactions. XenoTech. Available at: [Link]
-
Kanamori, T., et al. (2005). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). 2C-B. Wikipedia. Available at: [Link]
-
Keller, W. J., & Ferguson, G. G. (1977). Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase. PubMed. Available at: [Link]
-
Papaseit, E., et al. (2014). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology. Available at: [Link]
-
Dolder, P. C., et al. (2023). LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Sulfotransferase. Wikipedia. Available at: [Link]
-
Huang, H., et al. (2021). Research Progress of Sulfotransferase and Sulfonation in Drug Metabolism. Chinese Pharmaceutical Journal. Available at: [Link]
-
Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B). OUCI. Available at: [Link]
-
Shin, H., et al. (2019). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. Molecules. Available at: [Link]
-
Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. Drug Metabolism Reviews. Available at: [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. Available at: [Link]
-
Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. Drug Metabolism Reviews. Available at: [Link]
-
XenoTech. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. XenoTech. Available at: [Link]
-
Al-Sabbagh, S. A., & Al-Sabbagh, A. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. International Journal of Molecular Sciences. Available at: [Link]
-
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology. Available at: [Link]
-
Clinical Learning. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube. Available at: [Link]
-
Kanamori, T., et al. (2011). Synthesis and Identification of Urinary Metabolites of 4-Iodo-2,5-Dimethoxyphenethylamine. Office of Justice Programs. Available at: [Link]
-
Wei, Y., et al. (2016). Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight. Analytical Methods. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2C-B - Wikipedia [en.wikipedia.org]
- 8. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human sulfotransferases and their role in chemical metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. xenotech.com [xenotech.com]
- 13. Sulfotransferase - Wikipedia [en.wikipedia.org]
- 14. Research Progress of Sulfotransferase and Sulfonation in Drug Metabolism [journal11.magtechjournal.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. academic.oup.com [academic.oup.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
The Neurochemical Landscape of 2,4-Dimethoxyphenethylamine: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the neurochemical profile of 2,4-Dimethoxyphenethylamine (2,4-DMPEA), a substituted phenethylamine with structural similarities to mescaline. While direct pharmacological data on 2,4-DMPEA is limited, this document synthesizes available information and draws logical inferences from closely related analogs to construct a comprehensive overview for researchers, scientists, and drug development professionals. The guide delves into the compound's anticipated receptor binding affinities, functional activities, and potential in vivo effects, with a focus on the serotonergic, dopaminergic, and adrenergic systems, as well as the trace amine-associated receptor 1 (TAAR1). Detailed, field-proven experimental protocols for key neurochemical assays are provided to empower researchers in their investigations of this and similar compounds.
Introduction and Molecular Overview
This compound (2,4-DMPEA) is a member of the phenethylamine class of compounds, a group that includes a wide range of endogenous neurotransmitters, hormones, and psychoactive substances.[1] Its chemical structure is characterized by a phenethylamine core with two methoxy groups substituted at the 2 and 4 positions of the phenyl ring. This substitution pattern distinguishes it from its more well-known isomer, 3,4-DMPEA (homoveratrylamine), and places it in close structural relation to the classic psychedelic, mescaline (3,4,5-trimethoxyphenethylamine).[1]
The exploration of substituted phenethylamines is critical for understanding structure-activity relationships (SAR) that govern their interactions with neuronal receptors and their subsequent physiological and behavioral effects. The positioning of methoxy groups on the phenyl ring significantly influences a compound's affinity and efficacy at various G-protein coupled receptors (GPCRs), thereby shaping its overall neurochemical signature. This guide aims to elucidate the probable neurochemical profile of 2,4-DMPEA, providing a foundational understanding for future research and development.
Anticipated Receptor Interaction Profile
Based on the pharmacology of structurally analogous 2,5-dimethoxyphenethylamines, 2,4-DMPEA is predicted to exhibit a primary affinity for serotonin receptors, with a notable selectivity for the 5-HT2A subtype.[2][3] Interactions with other monoaminergic receptors are expected to be of lower affinity.
Serotonergic System Interactions
The serotonergic system, and particularly the 5-HT2 family of receptors, is the anticipated principal target of 2,4-DMPEA.
-
5-HT2A Receptor: Studies on related 2,5-dimethoxyphenethylamines demonstrate moderate to high affinity for the 5-HT2A receptor.[2][4] It is highly probable that 2,4-DMPEA also acts as a partial agonist at this receptor, which is a key mediator of the psychoactive effects of many phenethylamines.[5] The partial agonism suggests that it would elicit a submaximal response compared to the endogenous ligand, serotonin.
-
5-HT2C Receptor: A lower, yet significant, affinity for the 5-HT2C receptor is also predicted.[2] The relative affinity for 5-HT2A versus 5-HT2C is a critical determinant of a compound's overall pharmacological profile.
-
5-HT1A Receptor: Interactions with the 5-HT1A receptor are expected to be of low affinity.[2][4]
Dopaminergic and Adrenergic Systems
While the primary interactions are expected within the serotonergic system, a comprehensive neurochemical profile necessitates the examination of dopaminergic and adrenergic receptors.
-
Dopamine D2 Receptor: Based on data from related compounds, 2,4-DMPEA is anticipated to have a low affinity for the D2 dopamine receptor.[2][4]
-
Adrenergic α1 and α2 Receptors: Similarly, low affinity for α1 and α2 adrenergic receptors is expected.[2][4]
Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is a key regulator of monoamine neurotransmission and a known target for many phenethylamines.[6][7] It is plausible that 2,4-DMPEA interacts with TAAR1, potentially acting as an agonist.[2] Such an interaction could modulate the activity of dopaminergic and serotonergic neurons.[6]
Quantitative Data Summary (Inferred)
The following table summarizes the anticipated receptor binding affinities and functional potencies of 2,4-DMPEA, inferred from structurally related compounds. It is imperative that these values be confirmed through direct experimental validation.
| Receptor Subtype | Predicted Binding Affinity (Ki) | Predicted Functional Potency (EC50) | Predicted Efficacy (Emax) |
| 5-HT2A | 100 - 1000 nM | 500 - 5000 nM | Partial Agonist (60-85%) |
| 5-HT2C | > 1000 nM | > 5000 nM | Lower Efficacy Partial Agonist |
| 5-HT1A | > 2500 nM | Not anticipated to be significant | Not anticipated to be significant |
| Dopamine D2 | > 5000 nM | Not anticipated to be significant | Not anticipated to be significant |
| Adrenergic α1 | > 5000 nM | Not anticipated to be significant | Not anticipated to be significant |
| Adrenergic α2 | > 5000 nM | Not anticipated to be significant | Not anticipated to be significant |
| TAAR1 | 500 - 4000 nM | Micromolar range | Agonist/Partial Agonist |
Downstream Signaling Pathways
Activation of the 5-HT2A receptor, the presumed primary target of 2,4-DMPEA, initiates a cascade of intracellular signaling events. This Gq/11-coupled receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events can lead to the activation of downstream kinases such as ERK1/2.
Potential In Vivo Neurochemical and Behavioral Effects
The in vivo effects of 2,4-DMPEA in humans have not been documented.[1] However, based on its structural relationship to 2,4-dimethoxyamphetamine (2,4-DMA), a compound with known behavioral effects in animal models, we can hypothesize a mixed psychostimulant and hallucinogenic-like profile.[8]
-
Head-Twitch Response (HTR): In rodents, the head-twitch response is a behavioral proxy for 5-HT2A receptor activation and is often used to screen for potential hallucinogenic properties.[9][10] It is likely that 2,4-DMPEA would induce the HTR.
-
Locomotor Activity: Similar to 2,4-DMA, 2,4-DMPEA may have complex effects on locomotor activity, potentially causing an increase at lower doses and a decrease at higher doses.[8]
-
Neurotransmitter Release: While direct evidence is lacking, many phenethylamines can influence the release of monoamines. However, studies on the closely related 2C-X series suggest that they are not potent monoamine releasing agents.[5] Therefore, the primary in vivo effects of 2,4-DMPEA are more likely to be receptor-mediated rather than transporter-mediated.
Experimental Protocols for Neurochemical Characterization
To empirically determine the neurochemical profile of 2,4-DMPEA, the following experimental workflows are recommended.
Radioligand Binding Assay for Receptor Affinity
This protocol outlines the determination of the binding affinity (Ki) of 2,4-DMPEA for the human 5-HT2A receptor through competitive displacement of a known radioligand.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist).
-
Test compound: 2,4-DMPEA.
-
Non-specific ligand: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
96-well microplates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of 2,4-DMPEA in assay buffer.
-
In a 96-well plate, add in order: assay buffer, cell membranes, radioligand, and either buffer (for total binding), non-specific ligand (for non-specific binding), or the test compound.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filter mats.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and add scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 2,4-DMPEA to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This protocol determines the functional activity of 2,4-DMPEA at Gs- or Gi-coupled receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP). While the primary target (5-HT2A) is Gq-coupled, this assay is crucial for assessing off-target effects at other receptors like TAAR1 (typically Gs-coupled).
Materials:
-
CHO-K1 cells stably expressing the target receptor (e.g., human TAAR1).
-
Test compound: 2,4-DMPEA.
-
Reference agonist (e.g., β-phenylethylamine for TAAR1).
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF or AlphaScreen).
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Culture cells in 96-well plates until confluent.
-
Replace the culture medium with stimulation buffer and incubate.
-
Add serial dilutions of 2,4-DMPEA or the reference agonist to the wells.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a compatible plate reader.
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each well to cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the log concentration of 2,4-DMPEA to generate a dose-response curve.
-
Determine the EC50 and Emax values from the dose-response curve.
Conclusion and Future Directions
The neurochemical profile of this compound, as inferred from its structural analogs, suggests a primary interaction with the serotonergic system, particularly as a partial agonist at the 5-HT2A receptor. Its lower affinity for other monoamine receptors indicates a degree of selectivity. The potential for interaction with TAAR1 warrants further investigation, as this could have significant modulatory effects on monoaminergic neurotransmission.
The experimental protocols provided in this guide offer a robust framework for the empirical validation of these predicted properties. Future research should focus on obtaining direct binding and functional data for 2,4-DMPEA at a wide range of CNS targets. Furthermore, in vivo studies in animal models are essential to characterize its behavioral pharmacology, pharmacokinetics, and potential therapeutic or toxicological effects. A thorough understanding of the neurochemical landscape of 2,4-DMPEA will not only contribute to the broader knowledge of phenethylamine SAR but also inform the development of novel pharmacological tools and potential therapeutics.
References
-
Wikipedia. (2023). This compound. [Link]
-
Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]
-
Camarasa, J., Camarasa, J., & Pubill, D. (2020). Behavioral characterization of the acute effects in rats of 2,4-DMA (2,4-dimethoxyamphetamine) as precursor of atypical psychotropic derivatives. ResearchGate. [Link]
-
Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1070348. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience, 11(9), 1238–1244. [Link]
-
E-C-B. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Kanamori, T., Kuwayama, K., Tsujikawa, K., Miyaguchi, H., Iwata, Y. T., Inoue, H., & Kishi, T. (2006). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Xenobiotica, 36(9), 817-827. [Link]
-
Brandt, S. D., et al. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. Auburn University Electronic Theses and Dissertations. [Link]
-
Yamamoto, T., & Ueki, S. (1975). Behavioral effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rats and mice. European Journal of Pharmacology, 32(2), 156-162. [Link]
-
Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294–299. [Link]
-
Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor interaction profiles of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and related amphetamines. Frontiers in Pharmacology, 9, 433. [Link]
-
Glennon, R. A. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. ResearchGate. [Link]
-
Kanamori, T., et al. (2002). In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites. Journal of Analytical Toxicology, 26(2), 61-66. [Link]
-
Kanamori, T., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine (2C-I). Journal of Forensic Sciences, 56(4), 1006-1011. [Link]
-
Simmler, L. D., et al. (2019). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. CNS & Neurological Disorders - Drug Targets, 18(5), 356-365. [Link]
-
25B-NBOMe. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Commissaris, R. L., et al. (1980). Enhancement of the behavioral effects of 2,5-dimethoxy-4-methyl-amphetamine (DOM) by pretreatment with p-chlorophenylalanine. Pharmacology Biochemistry and Behavior, 13(4), 605-608. [Link]
-
Shi, X., et al. (2019). Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. Molecular Pharmacology, 96(4), 459-470. [Link]
-
Salahpour, A., et al. (2021). Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains. Molecular Psychiatry, 26(4), 1251-1263. [Link]
-
Kennedy, R. T., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(6), 1435-1444. [Link]
-
Hutter, T., et al. (2022). Parametric study of a microdialysis probe and study of depletion effect using ethanol as a test analyte. Biochemical and Biophysical Research Communications, 637, 148-154. [Link]
-
MDPI. (2024). Rapid and Online Microvolume Flow-Through Dialysis Probe for Sample Preparation in Veterinary Drug Residue Analysis. Molecules, 29(12), 2909. [Link]
Sources
- 1. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2C-B - Wikipedia [en.wikipedia.org]
- 6. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Characterization of 2,4-Dimethoxyphenethylamine (2,4-DMPEA)
Abstract
This technical guide provides a comprehensive overview of the pharmacological properties of 2,4-dimethoxyphenethylamine (2,4-DMPEA), a substituted phenethylamine structurally related to mescaline. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their interactions with neurobiological systems. We will delve into the synthesis, mechanism of action, receptor binding profile, metabolic pathways, and potential in vivo effects of 2,4-DMPEA. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols for key assays. All claims are supported by authoritative references, and quantitative data is presented in a clear, tabular format. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows.
Introduction: Unveiling the Profile of a Mescaline Analogue
This compound (2,4-DMPEA) is a positional isomer of the more extensively studied 3,4-DMPEA and a structural analogue of the classic psychedelic, mescaline (3,4,5-trimethoxyphenethylamine).[1] Its pharmacological profile is of significant interest to the scientific community for its potential to elucidate the structure-activity relationships of psychedelic phenethylamines and to serve as a tool for probing the function of serotonergic and other neurotransmitter systems. This guide will provide a detailed exploration of the key pharmacological characteristics of 2,4-DMPEA, moving from its fundamental chemical synthesis to its complex interactions with biological systems.
Synthesis of 2,4-DMPEA: A Two-Step Approach
The synthesis of 2,4-DMPEA is typically achieved through a two-step process starting from 2,4-dimethoxybenzaldehyde. This method involves a Henry condensation to form the intermediate 2,4-dimethoxy-β-nitrostyrene, followed by a reduction of the nitroalkene to the corresponding amine.
Step 1: Synthesis of 2,4-Dimethoxy-β-nitrostyrene
The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with nitromethane, catalyzed by a weak base such as ammonium acetate.
-
Rationale: The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that is highly effective for the synthesis of β-nitro alcohols, which can then be dehydrated to form nitroalkenes. The use of ammonium acetate provides a mild basic environment that facilitates the deprotonation of nitromethane, initiating the reaction, while also promoting the subsequent dehydration.
Experimental Protocol: Synthesis of 2,4-Dimethoxy-β-nitrostyrene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dimethoxybenzaldehyde (1 equivalent) and nitromethane (excess, ~5-10 equivalents).
-
Catalyst Addition: Add anhydrous ammonium acetate (0.2-0.3 equivalents) to the mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the excess nitromethane is removed under reduced pressure. The resulting residue is then purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield bright yellow crystals of 2,4-dimethoxy-β-nitrostyrene.[2][3]
Step 2: Reduction of 2,4-Dimethoxy-β-nitrostyrene to 2,4-DMPEA
The final step is the reduction of the nitro group of 2,4-dimethoxy-β-nitrostyrene to an amine. Lithium aluminum hydride (LAH) is a powerful reducing agent commonly employed for this transformation.
-
Rationale: LAH is a potent source of hydride ions (H⁻) and is highly effective in reducing a wide range of functional groups, including nitroalkenes, to their corresponding amines. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF).
Experimental Protocol: Reduction to 2,4-DMPEA
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of 2,4-dimethoxy-β-nitrostyrene (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (excess, ~2-3 equivalents) in anhydrous THF at 0 °C.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
Quenching and Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure is crucial for the safe decomposition of excess LAH and the formation of a granular precipitate of aluminum salts.
-
Isolation and Purification: The resulting slurry is filtered, and the filter cake is washed with fresh THF. The combined organic filtrates are dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 2,4-DMPEA freebase. Further purification can be achieved by vacuum distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.[3]
Caption: Synthetic pathway of 2,4-DMPEA from 2,4-dimethoxybenzaldehyde.
Primary Pharmacological Target: The Serotonin 5-HT2A Receptor
The primary molecular target of 2,4-DMPEA is the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] It is a low-potency partial agonist at this receptor.[1]
Receptor Binding Affinity (Ki)
The binding affinity of a compound for a receptor is a measure of how tightly it binds. This is typically determined through competitive radioligand binding assays.
-
Rationale: This assay measures the ability of an unlabeled compound (the "competitor," in this case, 2,4-DMPEA) to displace a radiolabeled ligand that has a known high affinity for the receptor. The concentration of the competitor that displaces 50% of the radioligand is the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. This provides a quantitative measure of the compound's affinity for the receptor.
Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Utilize an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a high-affinity 5-HT2A receptor radioligand, such as [³H]ketanserin or [¹²⁵I]DOI.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of 2,4-DMPEA.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the 2,4-DMPEA concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 1: Reported Binding Affinity of 2,4-DMPEA for the 5-HT2A Receptor
| Compound | Receptor | Ki (nM) | Reference |
| 2,4-DMPEA | 5-HT2A | 202–999 | [1] |
Functional Activity (EC₅₀ and Emax)
Functional assays are crucial to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist, and to quantify its potency and efficacy. For GPCRs like the 5-HT2A receptor, which couples to Gq/G₁₁, downstream signaling events such as inositol phosphate accumulation or intracellular calcium mobilization can be measured.
-
Rationale: An agonist will stimulate a measurable downstream response. The half-maximal effective concentration (EC₅₀) is a measure of the compound's potency, representing the concentration at which it produces 50% of its maximal effect. The maximal efficacy (Emax) indicates the maximum response a compound can elicit compared to a full agonist. A partial agonist will have an Emax lower than a full agonist.
Experimental Protocol: Inositol Phosphate Accumulation Assay
-
Cell Culture: Use a cell line expressing the human 5-HT2A receptor.
-
Cell Labeling: Pre-incubate the cells with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: Stimulate the cells with varying concentrations of 2,4-DMPEA in the presence of LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).
-
Extraction: Lyse the cells and extract the inositol phosphates.
-
Quantification: Separate and quantify the [³H]inositol phosphates using ion-exchange chromatography and liquid scintillation counting.
-
Data Analysis: Plot the amount of inositol phosphate accumulation against the logarithm of the 2,4-DMPEA concentration to determine the EC₅₀ and Emax values.
Table 2: Reported Functional Activity of 2,4-DMPEA at the 5-HT2A Receptor
| Compound | Receptor | EC₅₀ (nM) | Emax (%) | Classification | Reference |
| 2,4-DMPEA | 5-HT2A | 832–4,034 | 67–83 | Partial Agonist | [1] |
graph Signaling_Pathway { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"2_4_DMPEA" [label="2,4-DMPEA\n(Agonist)", fillcolor="#4285F4"]; "5HT2A_Receptor" [label="5-HT2A Receptor", shape=cds, fillcolor="#FBBC05"]; "Gq_G11" [label="Gq/G11", shape=ellipse, fillcolor="#EA4335"]; "PLC" [label="Phospholipase C (PLC)", shape=ellipse, fillcolor="#EA4335"]; "PIP2" [label="PIP2"]; "IP3" [label="IP3"]; "DAG" [label="DAG"]; "Ca_release" [label="Ca²⁺ Release\n(from ER)"]; "PKC_activation" [label="PKC Activation"]; "Cellular_Response" [label="Cellular Response"];
"2_4_DMPEA" -> "5HT2A_Receptor" [label="Binds to"]; "5HT2A_Receptor" -> "Gq_G11" [label="Activates"]; "Gq_G11" -> "PLC" [label="Activates"]; "PLC" -> "PIP2" [label="Hydrolyzes"]; "PIP2" -> "IP3" [arrowhead=vee]; "PIP2" -> "DAG" [arrowhead=vee]; "IP3" -> "Ca_release"; "DAG" -> "PKC_activation"; "Ca_release" -> "Cellular_Response"; "PKC_activation" -> "Cellular_Response"; }
Caption: 5-HT2A receptor signaling pathway activated by 2,4-DMPEA.
Potential Interaction with Trace Amine-Associated Receptor 1 (TAAR1)
Phenethylamines are known to interact with Trace Amine-Associated Receptors (TAARs), a family of GPCRs that are activated by endogenous trace amines.[4] TAAR1 is of particular interest as it is expressed in brain regions associated with monoaminergic systems and is a target for amphetamine-like psychostimulants.[4][5][6] While direct studies on 2,4-DMPEA and TAAR1 are limited, its structural similarity to known TAAR1 agonists suggests a potential interaction.
-
Rationale for Investigation: Characterizing the activity of 2,4-DMPEA at TAAR1 is crucial for a complete pharmacological profile. TAAR1 activation can modulate the activity of dopamine and serotonin transporters, thereby influencing the overall neurochemical effects of a compound.[5]
Proposed Experimental Protocol: TAAR1 Functional Assay (cAMP Accumulation)
-
Cell Line: Use a cell line (e.g., HEK293) stably expressing human TAAR1.
-
Assay Principle: TAAR1 primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
-
Incubation: Treat the cells with varying concentrations of 2,4-DMPEA in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Quantification: Measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the 2,4-DMPEA concentration to determine the EC₅₀ and Emax values.
In Vitro Metabolism of 2,4-DMPEA
The metabolic fate of a compound significantly influences its pharmacokinetic profile, including its duration of action and potential for drug-drug interactions. The metabolism of phenethylamines is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[7][8][9][10] Based on studies of related dimethoxyphenethylamines, the primary metabolic pathways for 2,4-DMPEA are expected to be O-demethylation and oxidative deamination.[1][11][12][13]
-
Rationale: In vitro metabolism studies using liver microsomes provide a reliable and efficient method to identify the major metabolites and the CYP enzymes responsible for their formation. This information is critical for predicting in vivo metabolism and potential drug interactions.
Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, 2,4-DMPEA, and a NADPH-generating system (as a cofactor for CYP enzymes) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction: Initiate the metabolic reaction by adding the NADPH-generating system and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Centrifuge the samples to precipitate the proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound (2,4-DMPEA) and its metabolites.
-
Reaction Phenotyping (Optional): To identify the specific CYP enzymes involved, the assay can be repeated in the presence of selective CYP inhibitors or using recombinant human CYP enzymes.
Table 3: Predicted Major Metabolites of 2,4-DMPEA
| Putative Metabolite | Metabolic Pathway |
| 2-Hydroxy-4-methoxyphenethylamine | O-demethylation |
| 4-Hydroxy-2-methoxyphenethylamine | O-demethylation |
| 2,4-Dimethoxyphenylacetaldehyde | Oxidative deamination |
| 2,4-Dimethoxyphenylacetic acid | Oxidation of the aldehyde |
graph Metabolism_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"start" [label="Start:\n2,4-DMPEA", shape=ellipse, fillcolor="#4285F4"]; "incubation" [label="Incubation with\nHuman Liver Microsomes\n+ NADPH", shape=diamond, fillcolor="#FBBC05"]; "termination" [label="Reaction Termination\n(Acetonitrile)", shape=diamond, fillcolor="#EA4335"]; "analysis" [label="LC-MS/MS Analysis", shape=parallelogram, fillcolor="#34A853"]; "results" [label="Identification of\nMetabolites", shape=ellipse, fillcolor="#4285F4"];
"start" -> "incubation"; "incubation" -> "termination"; "termination" -> "analysis"; "analysis" -> "results"; }
Caption: Workflow for in vitro metabolism study of 2,4-DMPEA.
Proposed In Vivo Pharmacological Characterization in Rodent Models
-
Rationale: Animal models provide a crucial link between in vitro findings and potential effects in humans. Locomotor activity assays can assess stimulant or depressant effects, while drug discrimination studies can determine if the subjective effects of a compound are similar to those of known psychoactive drugs.
Locomotor Activity Assessment
-
Objective: To determine the effect of 2,4-DMPEA on spontaneous locomotor activity in mice.
-
Method: Administer various doses of 2,4-DMPEA to mice and place them in an open-field arena. Track their movement (e.g., distance traveled, rearing frequency) using an automated video-tracking system.
-
Expected Outcomes: Depending on the dose and its interaction with various neurotransmitter systems, 2,4-DMPEA could potentially increase or decrease locomotor activity.
Drug Discrimination Studies
-
Objective: To assess whether the subjective effects of 2,4-DMPEA are similar to those of known hallucinogens (e.g., DOI) or stimulants (e.g., amphetamine).
-
Method: Train rats to discriminate between a known drug (e.g., DOI) and saline by reinforcing lever presses on one of two levers depending on the substance administered. Once trained, test the ability of various doses of 2,4-DMPEA to substitute for the training drug (i.e., elicit responding on the drug-appropriate lever).
-
Expected Outcomes: If 2,4-DMPEA produces subjective effects similar to the training drug, it will substitute for it in a dose-dependent manner.
Conclusion and Future Directions
2,4-DMPEA is a phenethylamine with a primary pharmacological action as a low-potency partial agonist at the serotonin 5-HT2A receptor. Its synthesis is straightforward, and its in vitro characterization can be achieved through well-established protocols. While direct in vivo and metabolic data are currently limited, the information available for structurally related compounds provides a strong foundation for future research.
Further investigation into the interaction of 2,4-DMPEA with TAAR1 is warranted to fully understand its neurochemical profile. In vivo studies are essential to characterize its behavioral effects and to correlate them with its in vitro receptor activity. The detailed protocols and foundational knowledge presented in this guide provide a robust framework for researchers to further elucidate the pharmacological characteristics of 2,4-DMPEA and its potential as a research tool.
References
-
Wikipedia. This compound. [Link]
-
Carmo, H., Hengstler, J. G., de Boer, D., Ringel, M., Remião, F., Carvalho, F., ... & Oesch, F. (2005). Metabolic pathways of 4-bromo-2, 5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89. [Link]
-
Carvalho, F., Remião, F., de Boer, D., de Jong, J., van der Rijt, T., & Bastos, M. L. (2003). Metabolism of the designer drug 4-bromo-2, 5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Journal of analytical toxicology, 27(8), 560-566. [Link]
-
Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 231(5), 875–888. [Link]
-
Hansen, M. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hallucinogens (Doctoral dissertation, Auburn University). [Link]
-
Krieter, P. A., & Van der Schyf, C. J. (2006). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. Journal of Pharmacology and Experimental Therapeutics, 318(2), 807-815. [Link]
-
Grandy, D. K., Miller, G. M., & Li, J. X. (2016). Trace amines and the trace amine-associated receptor 1: pharmacology, neurochemistry, and clinical implications. Pharmacological reviews, 68(2), 344-371. [Link]
-
Frontiers. Trace Amines and the Trace Amine-Associated Receptor 1: Emerging role and clinical implications. [Link]
-
Kanamori, T., Kuwayama, K., Tsujikawa, K., Miyaguchi, H., Iwata, Y. T., Inoue, H., & Kishi, T. (2006). In vivo metabolism of 2, 5-dimethoxy-4-propylthiophenethylamine in rat. Xenobiotica, 36(9), 797-809. [Link]
-
Kanamori, T., Inoue, H., Iwata, Y. T., Ohmae, Y., & Kishi, T. (2002). In vivo metabolism of 4-bromo-2, 5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites. Journal of analytical toxicology, 26(2), 72-76. [Link]
-
Wikipedia. 3,4-Dimethoxyphenethylamine. [Link]
-
ResearchGate. New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. [Link]
-
Gatch, M. B., & Forster, M. J. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 231(5), 875-888. [Link]
-
Miller, G. M. (2011). The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity. Journal of neurochemistry, 116(2), 164-176. [Link]
-
University of Leicester. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. [Link]
-
Nichols, D. E. (2012). 1-(2, 5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): from an obscure to pivotal member of the DOX family of serotonergic psychedelic agents. Journal of psychoactive drugs, 44(4), 274-283. [Link]
-
The Hive. Novel high-yielding C=C reduction of nitrostyrenes. [Link]
-
Semantic Scholar. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. [Link]
-
Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141. [Link]
-
Kanamori, T., Kuwayama, K., Tsujikawa, K., Miyaguchi, H., Iwata, Y. T., Inoue, H., & Kishi, T. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2, 5-dimethoxyphenethylamine. Journal of forensic sciences, 56(6), 1596-1601. [Link]
-
Taylor, K. M., & Snyder, S. H. (1971). Drug interactions with brain biogenic amines and the effects of amphetamine isomers on locomotor activity. Brain Research, 28(2), 295-309. [Link]
-
ResearchGate. Binding affinities, activation potencies and efficacy of psychoactive... [Link]
-
MDPI. Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]
-
PrepChem.com. Synthesis of 3,4-dimethoxy-β-nitrostyrene. [Link]
-
YouTube. Synthesis of 2,5-dimethoxynitrostyrene. [Link]
-
Tyndale, R. F., & Miksys, S. (2011). 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain. Journal of Psychiatry and Neuroscience, 36(1), E1-E3. [Link]
-
Ducroq, E., Capela, D., Saucisse, N., Pol-Gillard, S., Rivière, C., & Mhaouty-Kodja, S. (2023). Behavior, Neural Structure, and Metabolism in Adult Male Mice Exposed to Environmentally Relevant Doses of Di (2-ethylhexyl) Phthalate Alone or in a Phthalate Mixture. Environmental Health Perspectives, 131(7), 077001. [Link]
-
Erowid. Successful 2C-B Syntheses. [Link]
-
Gatch, M. B., & Forster, M. J. (2019). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 370(1), 1-8. [Link]
-
Gatch, M. B., & Forster, M. J. (2025). Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 393(2), 103617. [Link]
-
Mhaouty-Kodja, S. (2022). Behavioral Effects of Exposure to Phthalates in Female Rodents: Evidence for Endocrine Disruption?. International Journal of Molecular Sciences, 23(5), 2534. [Link]
-
ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]
-
Che, T., Li, C., Liu, Y., Zhang, X., Li, Y., Wang, Y., ... & Xu, Y. (2021). Molecular basis of human trace amine-associated receptor 1 activation. Nature structural & molecular biology, 28(11), 933-939. [Link]
-
ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]
-
Mhaouty-Kodja, S. (2022). Behavioral Effects of Exposure to Phthalates in Female Rodents: Evidence for Endocrine Disruption?. International Journal of Molecular Sciences, 23(5), 2534. [Link]
-
MDPI. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. [Link]
-
Pei, Y., Lee, S. Y., & Chen, Y. C. (2019). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Frontiers in pharmacology, 10, 1445. [Link]
-
Williams, S. K., & Gore, A. C. (2023). Rodent reproductive behavior among males and females after exposure to endocrine-disrupting chemicals. Journal of the Endocrine Society, 7(10), bvad113. [Link]
-
Vandenberg, L. N., Hauser, R., Marcus, M., Olea, N., & Welshons, W. V. (2007). In Vivo Effects of Bisphenol A in Laboratory Rodent Studies. Reproductive Toxicology, 24(2), 139-177. [Link]
Sources
- 1. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-DIMETHOXY-OMEGA-NITROSTYRENE synthesis - chemicalbook [chemicalbook.com]
- 3. Successful 2C-B Syntheses [chemistry.mdma.ch]
- 4. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. figshare.le.ac.uk [figshare.le.ac.uk]
- 7. Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metabolon.com [metabolon.com]
- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Molecule: A Historical and Technical Guide to 2,4-Dimethoxyphenethylamine (2,4-DMPEA) Research
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides an in-depth technical exploration of the historical context surrounding the research of 2,4-Dimethoxyphenethylamine (2,4-DMPEA). Eschewing a rigid template, this guide is structured to narrate the scientific journey of this molecule, from its emergence in a period of intense biochemical speculation to its characterization with the analytical tools of the time.
Introduction: The Scientific Climate of the 1960s and the Search for Endogenous Psychotogens
The mid-20th century was a fervent era for biological psychiatry, marked by a quest to uncover the biochemical underpinnings of mental illness. A prevailing theory was the "transmethylation hypothesis," which posited that the brains of individuals with schizophrenia might produce endogenous psychotogenic substances through aberrant metabolic pathways. This hypothesis was significantly fueled by the structural similarities between the known hallucinogen mescaline (3,4,5-trimethoxyphenethylamine) and the endogenous catecholamine neurotransmitter dopamine.
It was within this exciting and speculative environment that a range of methoxylated phenethylamine derivatives, including 2,4-DMPEA, were synthesized and investigated. The core idea was that abnormal methylation of dopamine could lead to the formation of psychoactive compounds, thus providing a tangible biochemical explanation for the symptoms of schizophrenia.
A pivotal, though ultimately controversial, driver of this research was the "pink spot" phenomenon. In 1962, Arnold Friedhoff and Elnora Van Winkle reported the presence of a substance in the urine of schizophrenic patients that, after chromatographic separation, appeared as a pink spot.[1] They identified this compound as 3,4-dimethoxyphenethylamine (3,4-DMPEA), an isomer of 2,4-DMPEA. This finding ignited a flurry of research into the synthesis and pharmacological effects of various dimethoxyphenethylamine isomers, as scientists sought to confirm this potential biomarker and understand its neurological effects.
The Emergence of this compound
Early Synthesis of this compound
The synthesis of 2,4-DMPEA in the 1960s would have relied on established organic chemistry principles. A common and plausible route, based on methodologies of that era, would have started from 2,4-dimethoxybenzaldehyde.
Experimental Protocol: A Representative Early Synthesis
The following protocol is a representative synthesis based on the reduction of a nitrostyrene intermediate, a common method for preparing phenethylamines.
Step 1: Synthesis of 2,4-dimethoxy-β-nitrostyrene
-
In a suitable reaction vessel, dissolve 2,4-dimethoxybenzaldehyde and nitromethane in a solvent such as glacial acetic acid.
-
Add a catalyst, typically a primary amine like ammonium acetate.
-
Reflux the mixture for several hours to drive the condensation reaction.
-
Upon cooling, the nitrostyrene product will often precipitate and can be collected by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2,4-dimethoxy-β-nitrostyrene.
Step 2: Reduction of 2,4-dimethoxy-β-nitrostyrene to this compound
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Carefully add a solution of 2,4-dimethoxy-β-nitrostyrene in the same anhydrous solvent to the LiAlH₄ suspension at a controlled rate to manage the exothermic reaction.
-
After the addition is complete, reflux the reaction mixture for several hours to ensure complete reduction of the nitro group and the double bond.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by an aqueous sodium hydroxide solution.
-
Filter the resulting aluminum salts and wash them thoroughly with the ether solvent.
-
Combine the filtrate and washes, and dry the organic phase over an anhydrous salt like magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude this compound as an oil.
-
The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt, which can then be recrystallized.
Early Analytical Characterization
In the 1960s and early 1970s, the analytical toolkit for characterizing a novel compound like 2,4-DMPEA was more limited than today. The primary methods would have included:
-
Elemental Analysis: To determine the empirical formula of the compound.
-
Melting Point Determination: For the crystalline hydrochloride salt, a sharp melting point would indicate purity.
-
Paper Chromatography: This was a crucial technique for separating and identifying closely related isomers. The retention factor (Rf value) would be compared against standards. Different solvent systems would be employed to achieve separation of the various dimethoxyphenethylamine isomers.
-
Thin-Layer Chromatography (TLC): Similar to paper chromatography but offering faster separations and often better resolution.
-
Gas Chromatography (GC): As the technology became more accessible, GC would have been used to assess the purity of the synthesized compound.
Table 1: Representative Chromatographic Data for Phenethylamine Analysis in the Mid-20th Century
| Analytical Technique | Stationary Phase | Mobile Phase (Illustrative) | Analyte | Expected Observation |
| Paper Chromatography | Whatman No. 1 paper | Butanol:Acetic Acid:Water | DMPEA Isomers | Separation of isomers based on polarity, visualized with a locating agent (e.g., ninhydrin) to produce colored spots. Each isomer would have a characteristic Rf value. |
| Thin-Layer Chromatography | Silica Gel G | Chloroform:Methanol | 2,4-DMPEA | A single spot with a specific Rf value, indicating purity. |
| Gas Chromatography | Packed column (e.g., SE-30 on Chromosorb W) | Nitrogen or Helium | 2,4-DMPEA | A single peak with a characteristic retention time. |
Initial Pharmacological Investigations
The early pharmacological studies of 2,4-DMPEA were likely focused on its effects on the central nervous system, drawing comparisons to mescaline and its isomers. The 1964 study by Clark, Benington, and Morin investigated its effects on cat behavior, a common animal model at the time for observing psychotropic effects.
Modern research has since clarified the pharmacological profile of 2,4-DMPEA. It is now known to be a low-potency partial agonist of the serotonin 5-HT₂ₐ receptor. This is in contrast to its more famous psychedelic relatives, which are typically more potent agonists at this receptor. The lower potency of 2,4-DMPEA likely explains why it never gained the same level of interest as a psychotomimetic as other substituted phenethylamines.
Conclusion: A Molecule of its Time
The story of this compound is intrinsically linked to the scientific zeitgeist of the mid-20th century. Born from the speculative but scientifically rigorous search for the biochemical basis of schizophrenia, its synthesis and study were part of a broader, systematic exploration of the structure-activity relationships of methoxylated phenethylamines. While it did not prove to be the "pink spot" biomarker or a potent psychotomimetic, the historical context of its research provides a valuable case study in the evolution of neuropsychopharmacology. The methodologies used for its synthesis and analysis also offer a window into the technical capabilities and scientific reasoning of a pivotal era in drug discovery.
Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: A simplified representation of a common synthetic route to 2,4-DMPEA.
Diagram 2: Structural Relationship of Key Compounds
Caption: The structural relationship between dopamine, its methoxylated analogues, and mescaline.
References
-
Friedhoff, A. J., & Van Winkle, E. (1962). Isolation and characterization of a compound from the urine of schizophrenics. Nature, 194, 897-898. [Link]
Sources
The Unassuming Isomer: A Technical Guide to 2,4-Dimethoxyphenethylamine (2,4-DMPEA) and its Relationship to Psychedelic Phenethylamines
Introduction
The phenethylamine class of compounds represents a vast and pharmacologically diverse family of molecules, ranging from endogenous neurotransmitters like dopamine to potent psychedelic agents such as mescaline and 2C-B.[1][2] The psychedelic properties of many substituted phenethylamines are primarily attributed to their agonist activity at the serotonin 2A receptor (5-HT2A).[2][3][4] This guide provides an in-depth technical exploration of 2,4-dimethoxyphenethylamine (2,4-DMPEA), a structural isomer of the more well-known psychedelic phenethylamines. While structurally similar to mescaline, 2,4-DMPEA is generally considered to be non-psychoactive.[5] Through a detailed analysis of its chemical properties, synthesis, pharmacology, and structure-activity relationships, this document will elucidate the subtle molecular distinctions that differentiate 2,4-DMPEA from its psychoactive relatives, offering valuable insights for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.
Chemical Structure and Properties: A Comparative Analysis
The defining characteristic of the phenethylamine backbone is a phenyl ring attached to an ethylamine group.[2] Substitutions on the phenyl ring dramatically alter the pharmacological properties of these compounds. The table below provides a comparative overview of the chemical properties of 2,4-DMPEA and several key psychedelic phenethylamines.
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Substitution Pattern |
| 2,4-DMPEA | 2-(2,4-dimethoxyphenyl)ethanamine | C10H15NO2 | 181.235 | 2,4-dimethoxy |
| Mescaline | 3,4,5-trimethoxyphenethylamine | C11H17NO3 | 211.26 | 3,4,5-trimethoxy |
| 2C-B | 4-bromo-2,5-dimethoxyphenethylamine | C10H14BrNO2 | 260.13 | 2,5-dimethoxy, 4-bromo |
| DOB | 2,5-dimethoxy-4-bromoamphetamine | C11H16BrNO2 | 274.15 | 2,5-dimethoxy, 4-bromo, α-methyl |
The seemingly minor shift in the positioning of the methoxy groups on the phenyl ring is the critical determinant of the divergent pharmacological activities of these molecules.
Synthesis of this compound: A Generalized Protocol
The synthesis of 2,4-DMPEA, like many phenethylamines, typically involves a multi-step process starting from a substituted benzaldehyde. A common synthetic route is the Henry reaction followed by reduction.
Experimental Protocol: A Representative Synthesis
Step 1: Nitrostyrene Formation (Henry Reaction)
-
To a solution of 2,4-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetic acid, add nitromethane (1.5 equivalents).
-
Add a catalyst, such as ammonium acetate, and reflux the mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the 2,4-dimethoxy-β-nitrostyrene product.
-
Filter, wash with water, and dry the solid product.
Causality: The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. The ammonium acetate acts as a basic catalyst to deprotonate the nitromethane, forming a nucleophile that attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the nitrostyrene.
Step 2: Reduction of the Nitrostyrene
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH) (3-4 equivalents), in an anhydrous ether solvent like tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of the 2,4-dimethoxy-β-nitrostyrene (1 equivalent) in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash them with ether.
-
Combine the organic filtrates, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude 2,4-DMPEA.
-
The crude product can be further purified by distillation or by conversion to a salt (e.g., hydrochloride) and recrystallization.
Causality: Lithium aluminum hydride is a powerful reducing agent that reduces the nitro group of the nitrostyrene to a primary amine and also reduces the alkene double bond, yielding the saturated ethylamine side chain. The inert atmosphere and anhydrous conditions are crucial as LAH reacts violently with water.
Pharmacology: The Decisive Role of the 5-HT2A Receptor
The primary molecular target for classic psychedelic phenethylamines is the serotonin 5-HT2A receptor, where they act as agonists or partial agonists.[2][3][4] The interaction with this receptor is believed to initiate a cascade of intracellular signaling events that ultimately lead to the characteristic alterations in perception, mood, and cognition associated with the psychedelic experience.
2,4-DMPEA: A Weak Partial Agonist
In vitro studies have shown that 2,4-DMPEA does act as a partial agonist at the serotonin 5-HT2A receptor.[5] However, its potency and efficacy are significantly lower than those of its psychedelic counterparts.[5]
| Compound | 5-HT2A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Functional Activity (EC50, nM) |
| 2,4-DMPEA | 202–999 | 832–4,034 |
| Mescaline | ~10,000 | - |
| 2C-B | - | 1.2 |
| DOB | - | 10.2 |
Note: Data is compiled from various sources and methodologies, and direct comparisons should be made with caution. The Ki value for mescaline is notably high, indicating low affinity, yet it is a known psychedelic.
The low potency of 2,4-DMPEA at the 5-HT2A receptor is a key factor in its presumed lack of psychedelic effects in humans.[5] It is hypothesized that the binding affinity and/or the ability to induce the specific conformational change in the receptor required for a psychedelic response is significantly diminished in 2,4-DMPEA compared to its 2,5-disubstituted or 3,4,5-trisubstituted isomers.
Signaling Pathways
The activation of the 5-HT2A receptor by an agonist leads to the recruitment of G proteins, primarily Gq/11. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, lead to an increase in intracellular calcium and the activation of protein kinase C (PKC). More recent research also points to the involvement of biased agonism and the recruitment of other signaling proteins like β-arrestin, which may contribute to the nuanced effects of different psychedelics.
Caption: Canonical 5-HT2A receptor signaling pathway.
Structure-Activity Relationships (SAR): The Importance of Methoxy Group Positioning
The structure-activity relationship (SAR) of psychedelic phenethylamines is a well-studied area. The general consensus is that for a phenethylamine to possess significant psychedelic activity, it requires methoxy or other bulky, electron-donating groups at the 2 and 5 positions of the phenyl ring.
Caption: Influence of methoxy group position on psychedelic activity.
The 2,5-substitution pattern appears to be optimal for productive interaction with the 5-HT2A receptor binding pocket. It is theorized that the methoxy groups at these positions engage in key hydrogen bonding or hydrophobic interactions within the receptor, stabilizing the active conformation. In contrast, the 2,4-dimethoxy substitution pattern of 2,4-DMPEA likely results in a suboptimal fit within the binding pocket, leading to its significantly reduced potency.
Analytical Characterization: Identifying 2,4-DMPEA
The identification and quantification of 2,4-DMPEA and other phenethylamines in various matrices are crucial for both research and forensic purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed analytical techniques.[1][[“]]
Experimental Protocol: GC-MS Analysis of 2,4-DMPEA
1. Sample Preparation (e.g., from a reaction mixture or biological sample):
-
Perform a liquid-liquid extraction. Adjust the pH of the aqueous sample to basic (pH > 10) with a suitable base (e.g., NaOH).
-
Extract the basic solution with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
2. Derivatization (optional but often recommended for phenethylamines):
-
To improve chromatographic properties and mass spectral fragmentation, the primary amine can be derivatized. A common derivatizing agent is trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA).[7]
-
React the dried extract with the derivatizing agent at a slightly elevated temperature (e.g., 60-70°C) for a short period.
-
Evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for injection (e.g., ethyl acetate).
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a minute, then ramp up to a high temperature (e.g., 280°C) at a controlled rate (e.g., 10-20°C/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode to obtain the mass spectrum for identification, and/or selected ion monitoring (SIM) for targeted quantification.
-
4. Data Analysis:
-
The retention time of the derivatized 2,4-DMPEA will be characteristic of the compound under the specific GC conditions.
-
The mass spectrum will show a molecular ion (or a fragment corresponding to the loss of a small neutral molecule) and a characteristic fragmentation pattern that can be compared to a reference spectrum for positive identification.
Conclusion and Future Directions
This compound serves as an important case study in the structure-activity relationships of psychedelic phenethylamines. Its structural similarity to potent psychedelics like mescaline and 2C-B, coupled with its low potency at the 5-HT2A receptor, underscores the critical role of substituent positioning in determining pharmacological activity. For researchers in drug development, 2,4-DMPEA and its isomers provide a valuable tool for probing the specific molecular interactions within the 5-HT2A receptor binding pocket.
Future research could focus on co-crystallization studies of 2,4-DMPEA with the 5-HT2A receptor to provide a definitive structural basis for its low affinity and efficacy. Additionally, further investigation into the downstream signaling pathways activated by 2,4-DMPEA, even at its low potency, could reveal subtle differences in G-protein versus β-arrestin pathway activation compared to classic psychedelics, contributing to the growing understanding of biased agonism at this important receptor.
References
- Analytical methods for detecting phenethylamines in dietary supplements - Consensus. (n.d.). Google Vertex AI Search.
-
2C-B. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. (2024). PubMed. Retrieved January 13, 2026, from [Link]
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
2C-B. (n.d.). Drug Science. Retrieved January 13, 2026, from [Link]
-
Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Mescaline. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Substituted phenethylamine. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
This compound. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022). PubMed. Retrieved January 13, 2026, from [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (2022). edoc. Retrieved January 13, 2026, from [Link]
-
2,5-Dimethoxy-4-bromoamphetamine. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. (n.d.). ClinicalTrials.gov. Retrieved January 13, 2026, from [Link]
-
Acute Effects of the Novel Psychoactive Drug 2C-B on Emotions. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
DOB. (n.d.). PsychonautWiki. Retrieved January 13, 2026, from [Link]
-
DOB-NBOMe. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
-
Chemical Design and Pharmacokinetics Enable Precision Psychedelic Therapeutics. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]
-
Introduction to Psychedelic Phenethylamines. (n.d.). Spirit Pharmacist. Retrieved January 13, 2026, from [Link]
-
Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. (2024). bioRxiv. Retrieved January 13, 2026, from [Link]
-
Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. (n.d.). Journal of Analytical Toxicology. Retrieved January 13, 2026, from [Link]
-
Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. (2018). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. (2017). PubMed. Retrieved January 13, 2026, from [Link]
- Identification of α-Phenylethylamine in Judicial Samples. (n.d.). Google.
-
Psychedelic Drug Screening Assay. (n.d.). MD Biosciences. Retrieved January 13, 2026, from [Link]
-
2,5-Dimethoxy-4-bromoamphetamine. (n.d.). Wikiwand. Retrieved January 13, 2026, from [Link]
-
Dimethoxyphenylethylamine and tetrahydropapaverine are toxic to the nigrostriatal system. (1997). PubMed. Retrieved January 13, 2026, from [Link]
-
Distribution profile of 2,5-dimethoxy-4-bromoamphetamine (DOB) in rats after oral and subcutaneous doses. (2007). PubMed. Retrieved January 13, 2026, from [Link]
-
3,4-Dimethoxyphenethylamine. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
- 3,4-Dimethoxyphenethylamine. (n.d.). Google.
-
DMPEA. (2026). Grokipedia. Retrieved January 13, 2026, from [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses Procedure. Retrieved January 13, 2026, from [Link]
-
Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
3,4-Dimethoxyphenethylamine. (n.d.). Grokipedia. Retrieved January 13, 2026, from [Link]
-
Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. (n.d.). Google. Retrieved January 13, 2026, from [Link]
-
Effects of acute or chronic administration of novel 3,4-dimethoxyphenylethylamine derivates on anxiety-like behavior. (n.d.). NIH. Retrieved January 13, 2026, from [Link]
-
(PDF) Behavioral characterization of the acute effects in rats of 2,4-DMA (2,4-dimethoxyamphetamine) as precursor of atypical psychotropic derivatives. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]
- 3. 2C-B - Wikipedia [en.wikipedia.org]
- 4. drugscience.org.uk [drugscience.org.uk]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. consensus.app [consensus.app]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Safeguarding Compound Integrity: A Technical Guide to the Stability and Storage of 2,4-Dimethoxyphenethylamine
For researchers, scientists, and professionals in drug development, ensuring the chemical integrity of investigational compounds is paramount. The stability of a molecule directly impacts the reliability of experimental data, the safety of derived products, and the overall success of a research program. This guide provides an in-depth technical overview of the stability and optimal storage conditions for 2,4-Dimethoxyphenethylamine (2,4-DMPEA), a phenethylamine derivative of interest in various scientific fields.
This document moves beyond simple storage recommendations to explain the underlying chemical principles that govern the stability of 2,4-DMPEA. It details the factors that can lead to its degradation and provides field-proven protocols for establishing a robust stability-indicating analytical method.
Chemical Profile and Inherent Stability Characteristics
This compound is a primary amine with a substituted benzene ring. Its structure, featuring methoxy groups and an ethylamine side chain, presents several potential sites for chemical degradation. The primary sensitivities of phenethylamines, as a class, are to oxidation and light.[1] The lone pair of electrons on the nitrogen atom of the primary amine is susceptible to oxidation, while the aromatic ring can be targeted by oxidative and photolytic processes.
Material Safety Data Sheets (MSDS) for 2,4-DMPEA and structurally related compounds consistently indicate that the substance is stable under recommended storage conditions.[2] However, they also highlight sensitivities to direct sunlight, air, and moisture, necessitating specific handling and storage protocols to prevent degradation.[2][3]
Factors Influencing the Stability of this compound
Several environmental factors can compromise the purity of 2,4-DMPEA over time. Understanding these factors is crucial for designing appropriate storage solutions and handling procedures.
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation. While the compound may be stable at room temperature for short periods, long-term storage should be at reduced or freezing temperatures to minimize kinetic degradation.[2]
-
Light (Photostability): Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate photochemical degradation. This can involve the cleavage of bonds or the formation of reactive radical species. Therefore, protection from light is a critical storage parameter.[4]
-
Oxygen (Oxidative Stability): The primary amine and the electron-rich methoxy-substituted ring are susceptible to oxidation. The presence of oxygen can lead to the formation of various degradation products, such as N-oxides or quinone-like structures.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended for long-term preservation.[3]
-
pH and Moisture (Hydrolytic Stability): As a primary amine, 2,4-DMPEA is basic and will form salts in the presence of acids. While generally stable to hydrolysis, extreme pH conditions, especially when combined with elevated temperatures, can promote degradation. The compound is also described as hygroscopic, meaning it can absorb moisture from the air, which can facilitate degradation reactions.[3]
Table 1: Summary of Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage.[2] | Minimizes the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen).[3] | Prevents oxidative degradation of the amine and aromatic ring. |
| Light | Amber vial or light-proof container.[3] | Prevents photochemical degradation. |
| Moisture | Tightly sealed container in a dry environment. | Prevents hygroscopic absorption of water, which can facilitate hydrolysis or other reactions. |
| Container | Tightly closed in a dry, cool, and well-ventilated place.[2] | Ensures protection from environmental factors. |
Potential Degradation Pathways
While specific forced degradation studies on 2,4-DMPEA are not widely published, we can infer likely degradation pathways based on the chemical nature of the molecule and studies on related phenethylamines.[4][5] These studies are essential for developing a stability-indicating analytical method capable of separating the intact drug from its potential impurities.[6][7]
A forced degradation study would subject 2,4-DMPEA to harsh conditions (acid, base, oxidation, heat, light) to intentionally produce degradants.[5][8]
Caption: Workflow for a forced degradation study of this compound.
Development of a Stability-Indicating HPLC Method
A robust High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the stability of 2,4-DMPEA. [1]The method must be able to separate the parent peak from all process impurities and degradation products. [9]
Table 2: Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like phenethylamines. [9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the amine is protonated, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is necessary to elute both the polar parent compound and potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | UV at 225 nm and 275 nm; coupled with Mass Spectrometry (MS) | The dimethoxybenzene chromophore will have UV absorbance. MS is critical for identifying the mass of the parent and any degradation products. [1] |
Method Validation:
The developed HPLC method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The forced degradation study is the primary tool for demonstrating specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion and Best Practices
The chemical stability of this compound is contingent upon strict adherence to appropriate storage and handling protocols. To ensure the long-term integrity of this compound, it is imperative to protect it from heat, light, oxygen, and moisture. For research and development purposes, the implementation of a validated, stability-indicating analytical method is not merely a regulatory requirement but a fundamental component of good scientific practice. By understanding the potential degradation pathways and employing robust analytical techniques, researchers can ensure the quality and reliability of their work with this compound.
References
- Santa Cruz Biotechnology, Inc. (2020). Safety Data Sheet: this compound. [URL: Provided via grounding tool]
- Fisher Scientific. (2025). Safety Data Sheet. [URL: Provided via grounding tool]
- Acros Organics. (2010). SAFETY DATA SHEET: 3,4-Dimethoxyphenethylamine. [URL: Provided via grounding tool]
- BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Hordenine for Stability-Indicating Methods. [URL: Provided via grounding tool]
- BenchChem. (2025). Navigating the Analytical Maze: A Comparative Guide to Stability-Indicating HPLC Methods for N-Phenylnaphthylamine Hydrochloride. [URL: Provided via grounding tool]
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [URL: Provided via grounding tool]
- Separation Science. (2025). Analytical Techniques In Stability Testing. [URL: Provided via grounding tool]
- De Ruiter, J. (2025). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A review of the public domain literature. [URL: Provided via grounding tool]
- ResearchGate. (n.d.). (PDF) Stability Indicating Analytical Methods (SIAMS). [URL: Provided via grounding tool]
- Luminata Solution. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [URL: Provided via grounding tool]
- Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [URL: Provided via grounding tool]
- MedCrave online. (2016). Forced Degradation Studies. [URL: Provided via grounding tool]
- PharmTech. (2023).
- Singh, R., & Kumar, R. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 6(1), 53. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4464819/]
Sources
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. hovione.com [hovione.com]
- 3. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: High-Purity Isolation of 2,4-Dimethoxyphenethylamine via Recrystallization of its Hydrochloride Salt
Abstract
This application note provides a comprehensive, field-proven guide for the purification of crude 2,4-Dimethoxyphenethylamine (2,4-DMPEA) intended for research and pharmaceutical development. As the freebase form of many phenethylamines is an oil at ambient temperatures, this protocol details the robust and reliable method of converting the crude amine to its hydrochloride (HCl) salt, followed by purification via recrystallization. This process effectively removes unreacted starting materials, synthesis byproducts, and other contaminants, yielding a crystalline solid of high purity suitable for analytical standardization and further applications. The causality behind solvent selection, procedural steps, and troubleshooting is thoroughly explained to ensure reproducible, high-yield results.
Introduction: The Rationale for Rigorous Purification
A common synthetic route to 2,4-DMPEA involves the reduction of 2,4-dimethoxy-β-nitrostyrene.[2] This pathway can introduce several impurities, including:
-
Unreacted Starting Material: Residual 2,4-dimethoxy-β-nitrostyrene.
-
Partially Reduced Intermediates: Such as the corresponding oxime or hydroxylamine.
-
Side-Reaction Products: Contaminants arising from dimerization or polymerization.[3]
Recrystallization is a powerful and scalable purification technique that exploits differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[4] Since the freebase of 2,4-DMPEA is presumed to be an oil or a low-melting solid, direct recrystallization is impractical. Conversion to a stable, crystalline salt, such as the hydrochloride, provides a solid matrix that is ideal for purification by this method.[5]
Physicochemical Properties & Analytical Benchmarks
A thorough understanding of the compound's properties is critical for successful purification and subsequent characterization.
| Property | Value | Source(s) |
| Chemical Name | 2-(2,4-dimethoxyphenyl)ethanamine | [1] |
| Synonyms | 2,4-DMPEA, 2C-H | [1] |
| Molecular Formula | C₁₀H₁₅NO₂ (Freebase) | [1][2] |
| Molecular Weight | 181.23 g/mol (Freebase) | [1][2] |
| Appearance (Freebase) | Presumed to be a viscous oil or low-melting solid. | Inferred |
| Appearance (HCl Salt) | White to off-white crystalline solid. | [6] |
| Melting Point (HCl Salt) | Not definitively published. Expected to be in the range of its isomers: 138-156 °C. (e.g., 2,5-DMPEA HCl: 138-139°C, 3,4-DMPEA HCl: 152-156°C). | [7][8] |
| Solubility (HCl Salt) | Expected to be soluble in polar protic solvents like methanol and ethanol, and sparingly soluble or insoluble in nonpolar solvents like hexanes or diethyl ether. | [5][6][9] |
The Purification Workflow: From Crude Oil to Crystalline Solid
The overall strategy involves a three-stage process: salt formation, recrystallization, and final isolation. This workflow is designed to systematically remove impurities based on their chemical and physical properties.
Caption: Workflow for the purification of 2,4-DMPEA.
Experimental Protocols
Part A: Protocol for Recrystallization Solvent Screening
Causality: The ideal solvent will dissolve the 2,4-DMPEA HCl when hot but have low solubility when cold, while impurities remain soluble at all temperatures or are completely insoluble. This differential solubility is the basis of the purification.
Procedure:
-
Place approximately 20-30 mg of crude 2,4-DMPEA HCl into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, methanol, acetone, ethyl acetate, acetonitrile) dropwise at room temperature, agitating after each addition.
-
Observe solubility. If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization.
-
If the compound is poorly soluble at room temperature, heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.
-
Evaluate the results:
-
Excellent Solvent: Poor solubility at 25°C; high solubility near boiling; forms abundant, well-defined crystals upon cooling. Isopropanol and ethanol are strong primary candidates.
-
Fair Solvent (for binary system): High solubility at all temperatures (Solvent 1) or poor solubility at all temperatures (Solvent 2/Anti-solvent). A common pair is ethanol (solvent) and diethyl ether (anti-solvent).[10]
-
Part B: Master Protocol for Purification of 2,4-DMPEA
Materials:
-
Crude 2,4-DMPEA freebase oil
-
Anhydrous Isopropanol (IPA) or Diethyl Ether (Et₂O)
-
Hydrochloric acid solution (e.g., 2M HCl in Et₂O, or concentrated HCl)
-
Selected recrystallization solvent (e.g., Isopropanol)
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, filter flask)
-
Heating/stirring plate
-
Vacuum source
Step 1: Conversion to Hydrochloride Salt
-
Rationale: To create a stable, crystalline solid from the crude oil, facilitating handling and purification.
-
Dissolve the crude 2,4-DMPEA oil in a minimal volume of a suitable solvent like anhydrous isopropanol or diethyl ether (approx. 10 mL per gram of crude oil).
-
While stirring, slowly add a solution of hydrochloric acid dropwise. If using concentrated HCl, it should be added to isopropanol first. If using ethereal HCl, add it directly.
-
A precipitate (the crude 2,4-DMPEA HCl) should form immediately. Continue adding HCl until no further precipitation is observed. An excess of acid can be detrimental, so careful addition is key.
-
Stir the resulting slurry for 15-30 minutes, then collect the crude salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove non-basic, non-polar impurities.
Step 2: Recrystallization
-
Rationale: To dissolve the salt in a hot solvent and allow it to selectively crystallize out in a pure form upon cooling, leaving soluble impurities behind in the solvent (mother liquor).
-
Transfer the crude, dry 2,4-DMPEA HCl to an appropriately sized Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent (e.g., isopropanol) and bring the mixture to a gentle boil with stirring.
-
Add more hot solvent in small portions until the solid has just dissolved completely. It is critical to use the minimum amount of hot solvent necessary to achieve saturation and maximize yield.
-
(Optional) If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Step 3: Isolation and Drying
-
Rationale: To collect the purified crystals and remove all residual solvent.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Break the vacuum and gently wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.
-
Reapply the vacuum to pull air through the crystals for several minutes to begin the drying process.
-
Transfer the purified crystals to a watch glass or drying dish and dry to a constant weight under vacuum.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated; impurities are depressing the melting point. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow to cool more slowly. Consider a different solvent with a lower boiling point. |
| No Crystals Form | Too much solvent was used; the solution is not saturated; supersaturation. | Boil off some solvent to concentrate the solution and re-cool. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of pure product. |
| Poor Recovery | Too much solvent was used; crystals were washed with room-temperature solvent; premature crystallization during hot filtration. | Ensure minimum solvent volume is used. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-warmed before hot filtration. |
Purity Assessment and Characterization
The success of the purification must be validated by analytical methods.
-
Melting Point Determination: A sharp melting point range (typically < 2°C) is indicative of high purity.[6] Compare the experimental value to those of its isomers.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A pure sample should exhibit a single major peak (>98% by area).[11]
-
Spectroscopic Analysis (NMR, GC-MS): Confirms the chemical identity and structure of the purified compound and can reveal the presence of any remaining impurities.[12]
Safety and Handling
This compound and its analogs are research chemicals with incompletely characterized toxicological profiles. Standard laboratory safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[13][14] Avoid inhalation of dust or vapors and prevent skin and eye contact.[15][16]
-
Solvents: Handle flammable organic solvents with care, away from ignition sources.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. Retrieved from [Link]
- Yoo, H. S., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences.
-
Chembk.com. (2024, April 9). 2,5-Dimethoxyphenethylamine hydrochloride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
SWGDRUG.org. (2005, August 22). 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
- Costa, F. S., et al. (2023). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI.
- Krawczyk, W., et al. (2005). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. PubMed.
-
ResearchGate. (2025, August 6). Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G) - A new designer drug. Retrieved from [Link]
-
Solubility of Things. (n.d.). Phenethylamine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). 2C-H. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]
-
PubChem. (n.d.). Homoveratrylamine hydrochloride. Retrieved from [Link]
- Carlier, J., et al. (2022).
- Halberstadt, A. L., et al. (2023). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
- Kanamori, T., et al. (2002).
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swgdrug.org [swgdrug.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3,4-Dimethoxyphenethylamine | 120-20-7 [chemicalbook.com]
- 8. 2C-H - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Spectroscopic Application Notes: 1H and 13C NMR Analysis of 2,4-Dimethoxyphenethylamine
Introduction: Structural Elucidation of a Key Phenethylamine
2,4-Dimethoxyphenethylamine (2,4-DMPEA), a substituted phenethylamine, is a compound of significant interest in the fields of pharmacology and medicinal chemistry due to its structural relationship to psychoactive compounds and its potential as a precursor in the synthesis of more complex molecules. Unambiguous structural confirmation and purity assessment are critical for any research or drug development application. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom. This application note provides a comprehensive guide to the 1H and 13C NMR spectroscopic data of this compound, offering a detailed protocol for data acquisition and a thorough analysis of the spectral features. This document is intended to serve as a practical resource for researchers, enabling confident identification and characterization of this compound. The CAS number for this compound is 15806-29-8.[1]
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the correct assignment of NMR signals. The structure of this compound with the IUPAC numbering convention used for the assignment of NMR signals is presented below.
Caption: Workflow for the analysis of the 1H NMR spectrum of this compound.
-
Aromatic Region (δ 6.0-7.5 ppm): The three aromatic protons appear as distinct signals. The downfield doublet at 7.05 ppm is assigned to H-6, which is ortho to the electron-donating methoxy group at C-2 and is also influenced by the ethylamine side chain. The upfield doublet at 6.42 ppm is assigned to H-3, which is shielded by two ortho methoxy groups. The doublet of doublets at 6.38 ppm corresponds to H-5, which is coupled to both H-6 and H-3.
-
Methoxy Region (δ 3.5-4.0 ppm): Two sharp singlets at 3.82 and 3.79 ppm, each integrating to three protons, are characteristic of the two methoxy groups.
-
Aliphatic Region (δ 2.5-3.0 ppm): The two methylene groups of the ethylamine side chain appear as two triplets at 2.91 and 2.68 ppm, each integrating to two protons. The downfield triplet is assigned to the protons on C-8, which are adjacent to the electronegative nitrogen atom. The upfield triplet is assigned to the benzylic protons on C-7.
-
Amine Protons (δ ~1.35 ppm): The two amine protons typically appear as a broad singlet. This signal will disappear upon shaking the sample with a drop of D2O, which can be a useful diagnostic test.
13C NMR Spectral Analysis
The proton-decoupled 13C NMR spectrum shows ten distinct signals, corresponding to the ten carbon atoms in the molecule.
-
Aromatic Region (δ 95-160 ppm): Six signals are observed in this region. The two carbons bearing the electron-donating methoxy groups (C-2 and C-4) are the most deshielded. The quaternary carbon C-1 is also observed in this region. The protonated aromatic carbons (C-3, C-5, and C-6) are assigned based on established substituent effects and comparison with related compounds.
-
Methoxy Carbons (δ ~55 ppm): The two methoxy carbons give rise to two distinct signals around 55 ppm.
-
Aliphatic Carbons (δ 30-45 ppm): The two aliphatic carbons of the ethylamine side chain are observed in the upfield region of the spectrum. The carbon adjacent to the nitrogen (C-8) is more deshielded than the benzylic carbon (C-7).
Conclusion
This application note provides a detailed and authoritative guide to the 1H and 13C NMR spectroscopic data of this compound. The provided spectral assignments, experimental protocols, and interpretation guidelines offer a robust framework for the confident identification and characterization of this compound. Adherence to the described methodologies will ensure high-quality, reproducible data, which is essential for any scientific investigation or drug development process involving this compound.
References
- Bailey, K., & Legault, D. (1983). The carbon-13 and proton nuclear magnetic resonance spectra of the six isomeric dimethoxyamphetamines and the six isomeric dimethoxyphenethylamines. Organic Magnetic Resonance, 21(6), 391-395.
-
PubChem. (n.d.). 2-(2,4-Dimethoxyphenyl)ethan-1-amine. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Dimethoxyphenethylamin. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds. (n.d.). Retrieved from [Link]
Sources
Mass spectrometry analysis of 2,4-Dimethoxyphenethylamine
An authoritative guide to the mass spectrometric analysis of 2,4-Dimethoxyphenethylamine (2,4-DMPEA), designed for researchers, analytical scientists, and drug development professionals. This document provides a detailed exploration of two primary analytical methodologies, GC-MS and LC-MS/MS, offering field-proven insights into sample preparation, instrumentation, and data interpretation.
This compound (2,4-DMPEA) is a substituted phenethylamine, structurally related to the psychedelic compound mescaline.[1] As a positional isomer of other dimethoxyphenethylamines, its unambiguous identification is critical in forensic toxicology, clinical research, and pharmaceutical development. The analysis of 2,4-DMPEA is complicated by the existence of five other regioisomers (2,3-, 2,5-, 2,6-, 3,4-, and 3,5-DMPEA), which often exhibit nearly identical mass spectra under standard electron ionization conditions, making chromatographic separation an indispensable component of any analytical method.[2][3]
This guide details two robust mass spectrometry-based protocols for the analysis of 2,4-DMPEA, addressing the unique challenges posed by this class of compounds and explaining the scientific rationale behind each procedural step.
Physicochemical Properties of 2,4-DMPEA
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₅NO₂ | [1][4] |
| Molar Mass | 181.235 g·mol⁻¹ | [1] |
| CAS Number | 15806-29-8 | [1][4] |
| Structure | 2-(2,4-dimethoxyphenyl)ethanamine | [1] |
| Nature | Primary Amine |
Core Analytical Strategies: GC-MS vs. LC-MS/MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary decision in designing an analytical workflow for 2,4-DMPEA.
-
GC-MS: This technique offers excellent chromatographic resolution for volatile and thermally stable compounds. However, phenethylamines like 2,4-DMPEA contain a polar primary amine group, which leads to poor peak shape and potential adsorption on the GC column.[5] Therefore, chemical derivatization is almost always a mandatory step to increase volatility and improve analytical performance.[5][6]
-
LC-MS/MS: This approach is highly suited for polar and thermally labile compounds, often allowing for direct analysis of 2,4-DMPEA in biological matrices with minimal sample preparation ("dilute-and-shoot").[7] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), make it the preferred method for quantification in complex samples.[7][8]
Method 1: GC-MS Analysis via Chemical Derivatization
This method is ideal for volatile substance screening and when LC-MS/MS is unavailable. The protocol's trustworthiness is rooted in the chemical modification of the analyte to ensure reproducible and robust chromatographic performance.
Principle and Rationale
The core of this method is the conversion of the polar primary amine of 2,4-DMPEA into a nonpolar, thermally stable derivative. Acylation with an agent like Trifluoroacetic Anhydride (TFAA) replaces the active hydrogen on the nitrogen atom, which accomplishes several critical goals:
-
Reduces Polarity: Minimizes interactions with active sites in the GC system, leading to sharper, more symmetrical peaks.[9]
-
Increases Volatility: Allows the compound to be readily vaporized in the GC inlet without decomposition.
-
Improves Mass Spectral Information: The derivative often produces a more stable molecular ion and characteristic fragmentation patterns that can aid in identification.[5]
Experimental Protocol: Sample Preparation and Derivatization
-
Standard Preparation: Prepare a 1 mg/mL stock solution of 2,4-DMPEA reference standard in methanol. Create working standards by serial dilution.
-
Extraction (for Biological Matrices): Perform a liquid-liquid extraction under basic conditions (e.g., using sodium hydroxide to deprotonate the amine) into an organic solvent like ethyl acetate. Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
To the dried extract or a known amount of standard, add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 7890 or equivalent |
| Mass Spectrometer | Agilent 5977 MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane |
| Injection Volume | 1 µL |
| Inlet Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |
| Ion Source | Electron Ionization (EI) at 70 eV |
| MSD Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 40-500) |
Expected Mass Spectrum and Fragmentation
The EI mass spectra of the six DMPEA regioisomers are very similar, making chromatographic separation essential for identification.[3] For the perfluoroacylated derivatives of 2,4-DMPEA, the fragmentation is dominated by cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage). The base peak for the trifluoroacetyl derivative of 2,4-DMPEA is characteristically observed at m/z 151 .[2][3]
Caption: Proposed EI fragmentation of TFA-derivatized 2,4-DMPEA.
Method 2: LC-MS/MS for High-Sensitivity Quantification
This method is the gold standard for quantifying 2,4-DMPEA in complex biological matrices, offering superior specificity and sensitivity without the need for derivatization.
Principle and Rationale
This protocol leverages the power of tandem mass spectrometry (MS/MS).
-
LC Separation: A reversed-phase C18 column separates 2,4-DMPEA from matrix components and its isomers.
-
ESI Ionization: In the ion source, the mobile phase's acidic nature protonates the basic amine group, forming the protonated molecule [M+H]⁺.
-
MS/MS Analysis (MRM):
-
The first quadrupole (Q1) isolates the precursor ion ([M+H]⁺, m/z 182.1).
-
The collision cell (Q2) fragments the precursor ion using an inert gas.
-
The third quadrupole (Q3) detects specific, characteristic product ions. This two-stage filtering provides exceptional selectivity and reduces chemical noise.
-
Caption: Workflow for LC-MS/MS analysis of 2,4-DMPEA.
Experimental Protocol: Sample Preparation
-
For Simple Matrices (e.g., Urine): A "dilute-and-shoot" approach is often sufficient. Dilute the sample 1:10 with the initial mobile phase containing an internal standard (e.g., 2,3-dimethoxyphenethylamine-d₃).[10] Centrifuge and inject the supernatant.
-
For Complex Matrices (e.g., Plasma): Solid-Phase Extraction (SPE) is recommended. Use a hydrophilic-lipophilic balance (HLB) cartridge to clean the sample and concentrate the analyte.[10]
LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| LC System | Waters Acquity UPLC or equivalent |
| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole |
| Column | C18 Reversed-Phase (e.g., Kinetex 2.6 µm XB-C18, 100 x 2.1 mm)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| IonSpray Voltage | 5500 V |
| Source Temp. | 550°C |
Mass Transitions for MRM Analysis
The selection of appropriate MRM transitions is crucial for method selectivity.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| 2,4-DMPEA | 182.1 | 151.1 | 20 | (Quantifier) Loss of CH₂NH₂ |
| 2,4-DMPEA | 182.1 | 121.1 | 35 | (Qualifier) Subsequent loss of CH₂O |
References
-
Shimadzu Corporation. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Shimadzu. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Automatic Derivatization System for Phenethylamine Drugs - Applications. Shimadzu. Retrieved from [Link]
-
Lang, M., et al. (2024). Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
- Tao, Y., et al. (2000). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame–ionization detection and pre-column chiral derivation. Journal of Chromatography B: Biomedical Sciences and Applications.
-
Royal Society of Chemistry. (2015). Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight. Analytical Methods. Retrieved from [Link]
-
Awad, T., et al. (2012). GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. Journal of Chromatographic Science. Retrieved from [Link]
-
Awad, T., et al. (2012). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. Journal of Chromatographic Science. Retrieved from [Link]
-
Bishop, C. L., et al. (2016). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]
-
Abukhalaf, M. I. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]
- Stojanovska, N., et al. (2014). IDENTIFICATION OF 2,5-DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZATION. Journal of Hygienic Engineering and Design.
-
Lin, H. R., et al. (2003). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Lin, J. T., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Frison, G., et al. (2015). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology. Retrieved from [Link]
-
Nieddu, M., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology. Retrieved from [Link]
- Nieddu, M., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review.
-
Wiley-VCH GmbH. (n.d.). 2,4-Dimethoxyphenethylamin. SpectraBase. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. fda.gov.tw [fda.gov.tw]
- 8. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of 2,4-Dimethoxyphenethylamine in Biological Samples Using GC/MS: An Application Note
Introduction: The Analytical Imperative for 2,4-Dimethoxyphenethylamine
This compound (2,4-DMPEA) is a substituted phenethylamine, structurally related to the psychoactive compound mescaline.[1] As a positional isomer of other dimethoxyphenethylamines, its unique pharmacological and toxicological profile necessitates precise and reliable analytical methods for its identification and quantification in biological specimens. This is of paramount importance in forensic toxicology, clinical diagnostics, and drug development, where the unambiguous identification of specific isomers is crucial for accurate interpretation of findings.[2][3] Gas Chromatography coupled with Mass Spectrometry (GC/MS) stands as a gold-standard technique for the analysis of such compounds, offering high chromatographic resolution and definitive mass spectral identification.[4]
This application note provides a comprehensive guide to a validated method for the quantification of 2,4-DMPEA in biological matrices, specifically urine and blood. We will delve into the rationale behind each step of the analytical workflow, from sample preparation to data analysis, ensuring a robust and reproducible methodology suitable for high-stakes analytical testing.
The Challenge of Phenethylamine Analysis and the Rationale for Derivatization
Direct analysis of phenethylamines like 2,4-DMPEA by GC/MS can be challenging due to their polarity and potential for thermal degradation.[5] To overcome these limitations, a derivatization step is employed to enhance the volatility and thermal stability of the analyte, as well as to improve its chromatographic properties and generate characteristic mass spectral fragments.[6] Trifluoroacetic anhydride (TFAA) is a common and effective derivatizing agent for primary amines, reacting with the amine group to form a stable trifluoroacetyl derivative.[6]
Analytical Workflow: A Step-by-Step Guide
The quantification of 2,4-DMPEA in biological samples involves a multi-step process, each critical for ensuring the accuracy and reliability of the final result.
Figure 1: General workflow for the quantification of 2,4-DMPEA in biological samples.
Experimental Protocols
Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE) for Urine and Blood
This protocol is designed for the efficient extraction of 2,4-DMPEA from complex biological matrices.
Materials:
-
Biological sample (1 mL of urine or blood)
-
Internal Standard (IS) solution (e.g., 2,4-DMPEA-d3, 100 ng/mL in methanol)
-
Saturated sodium borate buffer (pH 9.2)
-
Extraction solvent: n-butyl chloride
-
Conical glass centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of the biological sample into a 15 mL conical glass centrifuge tube.
-
Add 100 µL of the internal standard solution and vortex briefly.
-
Add 1 mL of saturated sodium borate buffer and vortex for 30 seconds.
-
Add 5 mL of n-butyl chloride, cap the tube, and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)
This procedure converts the extracted 2,4-DMPEA to its more volatile and thermally stable trifluoroacetyl derivative.
Materials:
-
Dried sample extract from Protocol 1
-
Ethyl acetate
-
Trifluoroacetic anhydride (TFAA)
-
Heating block or water bath
Procedure:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 20 minutes.
-
Cool the tube to room temperature.
-
Evaporate the contents to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC/MS analysis.
GC/MS Instrumentation and Parameters
The following instrumental conditions have been optimized for the separation and detection of derivatized 2,4-DMPEA.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Mode | Splitless |
| Injector Temp. | 280°C |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.[7] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (m/z 40-500) |
Mass Spectrometry: Fragmentation and Ion Selection
The trifluoroacetyl derivative of 2,4-DMPEA undergoes characteristic fragmentation upon electron ionization. The primary fragmentation pathway involves cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable tropylium-like ion.
Proposed Fragmentation of 2,4-DMPEA-TFA: The molecular ion of TFA-derivatized 2,4-DMPEA is expected at m/z 277. The most prominent fragment ion is anticipated to be at m/z 151, corresponding to the dimethoxybenzyl cation. Another significant fragment would likely be observed from the cleavage of the bond between the alpha and beta carbons relative to the aromatic ring.
For quantitative analysis using Selected Ion Monitoring (SIM), the following ions are recommended:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2,4-DMPEA-TFA | 151 | 277 | 121 |
| 2,4-DMPEA-d3-TFA (IS) | 154 | 280 | 124 |
Method Validation
A rigorous validation process is essential to ensure the reliability of the analytical method.[8] The following parameters should be assessed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Calibration curve with a coefficient of determination (r²) ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of ≥ 10:1 with acceptable precision and accuracy |
| Precision | Relative standard deviation (RSD) ≤ 15% (≤ 20% at LOQ) |
| Accuracy | Within ± 15% of the nominal concentration (± 20% at LOQ) |
| Recovery | Consistent and reproducible extraction efficiency |
| Specificity | No interference from endogenous matrix components or other common drugs |
Representative Quantitative Performance:
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| 2,4-DMPEA | 5 - 1000 | 1.5 | 5 |
Note: These values are representative and should be established by each laboratory.
Data Analysis and Quantification
The concentration of 2,4-DMPEA in a sample is determined by constructing a calibration curve. This is achieved by analyzing a series of calibration standards of known concentrations prepared in the same biological matrix as the samples. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of 2,4-DMPEA in an unknown sample is then calculated from its peak area ratio using the regression equation of the calibration curve.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in biological samples using GC/MS. The described method, incorporating a robust liquid-liquid extraction and trifluoroacetyl derivatization, offers the specificity and sensitivity required for forensic and clinical applications. Adherence to the outlined procedures and rigorous method validation will ensure the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.
References
-
GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. (n.d.). Retrieved from [Link]
-
Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. (n.d.). Retrieved from [Link]
-
Almalki, A. J., Clark, C. R., & DeRuiter, J. (2020). Structure fragmentation studies of ring-substituted N-trifluoroacetyl-N-benzylphenethylamines related to the NBOMe drugs. Rapid Communications in Mass Spectrometry, 34(4), e8593. [Link]
-
Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. For mass spectra, see Fig. 3. (n.d.). Retrieved from [Link]
-
(PDF) Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. (n.d.). Retrieved from [Link]
-
EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. (n.d.). Retrieved from [Link]
-
Belal, T., Awad, T., DeRuiter, J., & Clark, C. R. (2009). GC-IRD methods for the identification of isomeric ethoxyphenethylamines and methoxymethcathinones. Forensic Science International, 184(1-3), 54–63. [Link]
-
Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. (2011). Retrieved from [Link]
-
GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. (2012). Retrieved from [Link]
-
Maher, H. M., Awad, T., DeRuiter, J., & Clark, C. R. (2009). GC–MS and GC–IRD studies on dimethoxyamphetamines (DMA): Regioisomers related to 2,5-DMA. Forensic Science International, 191(1-3), 115-125. [Link]
-
A General Screening and Confirmation Approach to the Analysis of Designer Tryptamines and Phenethylamines in Blood and Urine Using GC-EI-MS and HPLC-Electrospray-MS. (n.d.). Retrieved from [Link]
-
Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. (2022). Retrieved from [Link]
-
Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. (n.d.). Retrieved from [Link]
-
GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. (n.d.). Retrieved from [Link]
-
This compound. (n.d.). In Wikipedia. Retrieved from [Link]
-
Kanamori, T., Kuwayama, K., Tsujikawa, K., Miyaguchi, H., Iwata, Y. T., Inoue, H., & Kishi, T. (2012). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. Journal of Forensic Sciences, 57(6), 1591–1596. [Link]
-
Dawson, J. Z., Ozalas, C., & Richards-Waugh, L. (n.d.). A Comparative Analysis of 2-, 3-, and 4-methylmethcathinone using GC-MS and GC-IR. Retrieved from [Link]
-
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2023). Retrieved from [Link]
-
Maurer, H. H., Theobald, D. S., & Fehn, S. (2006). New designer drug 4-iodo-2,5-dimethoxy-beta-phenethylamine (2C-I): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. Journal of Mass Spectrometry, 41(7), 872–886. [Link]
-
Dwiyanti, S. P., Irawan, D. A. H., Abbas, Z. A., Utami, M. R., & Nurfadhila, L. (2023). Validation of Drug Compound Analysis Methods in Biological Samples (Urine). Journal of Pharmaceutical and Sciences, 6(2), 885–891. [Link]
-
Veridentification and determination of 2,5-dimetoxy-4-bromophenethylamine (2C-B) in real sample by GC-MS methods and derivatization after SPE preparation. (2014). Retrieved from [Link]
-
Quantitative investigation on the urinary excretion and metabolism of 3,4-dimethoxyphenylethylamine in schizophrenics and normal individuals. (1974). Retrieved from [Link]
-
Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. (2021). Retrieved from [Link]
-
Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. (2021). Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]
Introduction: Unveiling the Behavioral Profile of 2,4-Dimethoxyphenethylamine
An in-depth guide to the in vivo behavioral characterization of 2,4-Dimethoxyphenethylamine (2,4-DMPEA), a synthetic phenethylamine compound, is presented below. This document is intended for researchers and scientists in pharmacology, neuroscience, and drug development. Given the limited specific literature on 2,4-DMPEA, this guide synthesizes established methodologies for related psychoactive phenethylamines to provide a robust framework for its preclinical evaluation.
This compound (2,4-DMPEA) is a substituted phenethylamine structurally related to the classic psychedelic mescaline. While its precise pharmacological profile is not extensively documented, its structure suggests potential interactions with central monoaminergic systems, including serotonergic and dopaminergic pathways. Furthermore, as a phenethylamine, it is a putative ligand for the Trace Amine-Associated Receptor 1 (TAAR1), a receptor known to modulate dopamine and serotonin neurotransmission.[1][2]
A thorough behavioral characterization in rodent models is the first critical step to understanding its potential psychoactive effects, mechanisms of action, and abuse liability. The protocols detailed herein are designed to systematically evaluate 2,4-DMPEA for hallucinogenic-like, stimulant, or other central nervous system effects. This guide emphasizes not only the procedural steps but also the causal logic behind experimental design, ensuring a scientifically rigorous approach.
Section 1: Compound Preparation and Administration
The reliability of in vivo studies hinges on the proper preparation and administration of the test compound.
1.1. Sourcing, Purity, and Formulation
-
Purity: It is imperative to use 2,4-DMPEA of high purity (≥98%), verified by analytical methods such as GC/MS or NMR. Impurities can confound behavioral results.
-
Salt Form: For in vivo use, converting the freebase to a water-soluble salt (e.g., hydrochloride or fumarate) is recommended for stability and ease of dissolution.
-
Vehicle Selection: The choice of vehicle is critical. Sterile saline (0.9% NaCl) is the preferred vehicle for water-soluble salts. If solubility is an issue, a small percentage of a co-solvent like DMSO or Tween 80 can be used, but the vehicle must be tested alone to ensure it does not produce behavioral effects.
1.2. Dose Selection and Administration
-
Dose-Response Curve: A wide dose range should be tested to establish a full dose-response curve. For a novel compound, doses might range from 0.1 mg/kg to 30 mg/kg or higher, depending on initial observations.
-
Route of Administration: Intraperitoneal (i.p.) injection is common for initial screening in rodents due to its rapid onset and reliability. Subcutaneous (s.c.) injection is another viable option. Oral (p.o.) administration should be considered for assessing oral bioavailability and clinical relevance.[3] The pharmacokinetics can vary significantly between species and routes.[4]
Section 2: Core Behavioral Assays for Initial Characterization
This section details the primary behavioral assays to establish the fundamental psychopharmacological profile of 2,4-DMPEA.
Head-Twitch Response (HTR): A Proxy for 5-HT2A Receptor Agonism
Expertise & Rationale: The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a highly reliable behavioral proxy for hallucinogenic potential in humans.[5] It is primarily mediated by the activation of the serotonin 2A (5-HT2A) receptor, which is the key target for classic psychedelics like LSD and psilocybin.[6][7] The frequency of HTR is strongly correlated with the 5-HT2A agonist activity of a compound, making this assay an essential first screen for potential psychedelic-like effects.[8]
Protocol: HTR Quantification in Mice
-
Animals: Male C57BL/6J mice are commonly used as they exhibit a robust HTR.
-
Habituation: Acclimate mice to the testing room for at least 60 minutes. Place each mouse into a clean, standard polycarbonate cage or a dedicated observation chamber and allow a 30-minute habituation period.
-
Administration: Administer 2,4-DMPEA or vehicle (i.p. or s.c.).
-
Observation: Immediately after injection, begin recording the number of head twitches. The observation period typically lasts 30-60 minutes, as this captures the peak effects of many phenethylamines.
-
Scoring: An experienced observer, blind to the treatment conditions, should manually count the head twitches. A head twitch is defined as a rapid, spasmodic rotational movement of the head that is not associated with grooming or general exploratory sniffing.[7] Automated detection systems using video analysis or head-mounted magnets can also be employed for higher throughput and objectivity.[9][10]
-
Controls: A vehicle control group is essential to establish the baseline rate of spontaneous head twitches. A positive control, such as DOI (1-3 mg/kg), should be included to validate the assay.[8]
Data Analysis: Data are typically expressed as the mean number of head twitches per observation period. Statistical analysis is performed using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.
Locomotor Activity (Open Field Test): Assessing Stimulant and Anxiolytic/Anxiogenic Properties
Expertise & Rationale: The open field test is a fundamental assay used to assess general locomotor activity and exploratory behavior.[11] For a novel compound like 2,4-DMPEA, this test can reveal stimulant effects (hyperlocomotion), sedative effects (hypolocomotion), or anxiety-related behaviors. Stimulant effects often suggest an interaction with the dopamine system.[12][13][14] The related compound 2,4-DMA was shown to increase locomotion at lower doses and decrease it at higher doses, indicating a complex profile that must be investigated for 2,4-DMPEA.[15]
Protocol: Open Field Test in Rodents
-
Apparatus: A square arena (e.g., 40x40x40 cm for mice, 100x100x40 cm for rats) equipped with infrared beams or an overhead video camera for automated tracking. The arena is typically divided into a central zone and a peripheral zone by the software.
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the test.
-
Administration: Administer 2,4-DMPEA or vehicle (i.p. or s.c.) in the home cage or a separate injection room.
-
Testing: At a predetermined time post-injection (e.g., 15-30 minutes), place the animal in the center of the open field arena and record its activity for a set duration (e.g., 30-60 minutes).
-
Parameters Measured:
-
Horizontal Activity: Total distance traveled.
-
Vertical Activity (Rearing): Number of times the animal rears on its hind legs.
-
Center Time: Time spent in the central zone of the arena. A decrease in center time is often interpreted as an anxiogenic-like effect, while an increase may suggest an anxiolytic-like effect.
-
-
Controls: A vehicle control group is mandatory. A positive control for hyperactivity (e.g., d-amphetamine) can be included for comparison.[13]
Data Analysis: Data for each parameter are averaged for each group. A one-way or two-way ANOVA (with time as a factor) is used to analyze the data, followed by post-hoc tests.
Drug Discrimination: Assessing Subjective Interoceptive Effects
Expertise & Rationale: Drug discrimination is a highly specific behavioral assay that assesses the interoceptive (subjective) effects of a drug.[16] Animals are trained to recognize the effects of a specific "training drug" and respond on one of two levers to receive a reward (e.g., food pellet). When tested with a novel compound, the lever they choose indicates whether the novel drug "feels" like the training drug. This is the gold standard for classifying the subjective effects of new psychoactive substances.[17][18] To characterize 2,4-DMPEA, one could train animals to discriminate a classic hallucinogen (e.g., DOM) or a classic stimulant (e.g., d-amphetamine).
Protocol: Two-Lever Drug Discrimination in Rats
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training:
-
Rats are typically food-restricted to 85-90% of their free-feeding weight to ensure motivation.
-
On training days, rats are injected with either the training drug (e.g., 1.0 mg/kg DOM, s.c.) or vehicle 30 minutes before the session.
-
If the training drug is given, responses on the "drug-appropriate" lever are reinforced with a food pellet on a fixed-ratio schedule (e.g., FR10). Responses on the other lever have no consequence.
-
If vehicle is given, only responses on the "vehicle-appropriate" lever are reinforced.
-
Training continues until rats reliably complete >80% of their initial responses on the correct lever.
-
-
Testing:
-
Once trained, test sessions are introduced. Various doses of 2,4-DMPEA are administered before the session.
-
During the test session, responses on either lever are reinforced to maintain responding, but the primary measure is the percentage of responses on the drug-appropriate lever before the first reinforcer is earned.
-
-
Interpretation:
-
Full Substitution (>80% drug-lever responding): Indicates that 2,4-DMPEA produces subjective effects highly similar to the training drug.
-
Partial Substitution (20-80% drug-lever responding): Suggests some shared subjective effects.
-
No Substitution (<20% drug-lever responding): Indicates a lack of similar subjective effects.
-
Section 3: Mechanistic Insights and Putative Signaling Pathways
Understanding the receptors and pathways through which 2,4-DMPEA acts is crucial. Based on its structure, the primary targets are likely the 5-HT2A receptor, dopamine transporters, and TAAR1.
Expertise & Rationale: Phenethylamines are known endogenous agonists for TAAR1.[1] Activation of TAAR1 can modulate dopaminergic and serotonergic activity, often acting as a "brake" on these systems.[2][19] Therefore, some of the behavioral effects of 2,4-DMPEA could be mediated or modulated by TAAR1, in addition to any direct actions on serotonin or dopamine receptors. Dissecting these effects is key to understanding its unique pharmacology.
Section 4: Data Summary and Interpretation
To provide a comprehensive overview, the results from these assays should be tabulated. The table below presents a hypothetical summary based on the known effects of the related compound, 2,4-dimethoxyamphetamine (2,4-DMA).[15]
| Behavioral Assay | Parameter Measured | Expected Outcome with 2,4-DMPEA | Implication |
| Head-Twitch Response | Number of Head Twitches | Dose-dependent increase | Direct or indirect 5-HT2A receptor agonism; potential for psychedelic-like effects. |
| Open Field Test | Horizontal Locomotion (Distance) | Biphasic: Increase at low-mid doses, decrease at high doses.[15][20] | Mixed stimulant/sedative profile; likely involves dopaminergic and/or serotonergic systems. |
| Vertical Locomotion (Rearing) | Increase at low-mid doses, decrease at high doses.[15] | Reflects changes in exploratory behavior and general activity. | |
| Time in Center | No significant change, or potential decrease (anxiogenic).[15] | Provides insight into effects on anxiety-like behavior. | |
| Drug Discrimination | % Responding on DOM-trained lever | Full substitution at some doses. | Subjective effects are similar to classic serotonergic hallucinogens. |
| % Responding on d-Amphetamine lever | Partial or no substitution. | Subjective effects may be distinct from typical psychostimulants, despite effects on locomotion. |
Conclusion
The systematic behavioral study of this compound in rodents requires a multi-assay approach. By beginning with core assessments like the head-twitch response and open field test, researchers can quickly establish its primary behavioral characteristics—namely, its potential for psychedelic-like and/or stimulant effects. More advanced techniques like drug discrimination can then refine this classification by probing the compound's subjective effects. Finally, investigating its role at the TAAR1 receptor, in addition to classic monoamine targets, will provide a more complete and nuanced understanding of its mechanism of action. This structured, evidence-based approach is essential for rigorously characterizing novel psychoactive compounds and understanding their potential clinical or public health significance.
References
- Corne, S. J., Pickering, R. W., & Warner, B. T. (1963). A method for assessing the effects of drugs on the central actions of 5-hydroxytryptamine. British Journal of Pharmacology and Chemotherapy, 20(1), 106–120. [Link not available]
-
Halberstadt, A. L., & Geyer, M. A. (2018). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 9(9), 2196–2210. [Link]
-
Heifets, B. (2025). Psychedelics research in rodents has a behavior problem. The Transmitter. [Link]
-
Herraiz, T., & Beltran, B. (2016). Behavioral characterization of the acute effects in rats of 2,4-DMA (2,4-dimethoxyamphetamine) as precursor of atypical psychotropic derivatives. ResearchGate. [Link]
-
Heifets, B. (2025). Psychedelics research in rodents has a behavior problem. The Transmitter. [Link]
-
Jefsen, M., Nørgaard, M., & Woldbye, D. P. D. (2024). Animal Behavior in Psychedelic Research. Journal of Pharmacology and Experimental Therapeutics, 390(1), 133-145. [Link]
-
Grandy, D. K. (2007). Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Pharmacological Reviews, 59(3), 253-276. [Link]
-
Canal, C. E., & Morgan, D. (2012). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 224(2), 221–232. [Link]
-
Wikipedia contributors. (2024). Head-twitch response. Wikipedia. [Link]
-
Yamamoto, T., & Ueki, S. (1977). Behavioral effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rats and mice. European Journal of Pharmacology, 44(4), 339-348. [Link]
-
ResearchGate. (2021). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. ResearchGate. [Link]
-
Espinoza, S., Salah-Uddin, H., & Gainetdinov, R. R. (2015). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Pharmacology, 6, 273. [Link]
-
Brancato, A., Castelli, V., & Cavallaro, A. (2021). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science, 4(4), 1435–1448. [Link]
-
Gainetdinov, R. R., & Sotnikova, T. D. (2019). Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice. Frontiers in Behavioral Neuroscience, 13, 99. [Link]
-
Baker, L. E., & Taylor, M. (2016). Locomotor and discriminative stimulus effects of four novel hallucinogens in rodents. Drug and Alcohol Dependence, 168, 182-188. [Link]
-
Glatfelter, G. C., et al. (2022). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science, 5(10), 957–969. [Link]
-
Pinterova, L., et al. (2017). Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration. Journal of Analytical Toxicology, 41(6), 514-520. [Link]
-
Tambaro, S., et al. (2020). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. International Journal of Molecular Sciences, 21(21), 8192. [Link]
-
ResearchGate. (2004). Locomotor activity levels in Sprague-Dawley rats (A) and Swiss- Webster... ResearchGate. [Link]
-
Kanamori, T., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(5), 1319-1323. [Link]
-
Tseng, L. F. (1978). Effects of para-methoxyamphetamine and 2,5-dimethoxyamphetamine on serotonergic mechanisms. Naunyn-Schmiedeberg's Archives of Pharmacology, 304(2), 101-105. [Link]
-
Krasavin, M., et al. (2022). Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Biomolecules, 12(11), 1650. [Link]
-
Georgieva, K., et al. (2014). Effects of acute or chronic administration of novel 3,4-dimethoxyphenylethylamine derivates on anxiety-like behavior. Journal of Pre-Clinical and Clinical Research, 8(2). [Link]
-
Hess, E. J., et al. (2016). Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats. Journal of Pharmacology and Experimental Therapeutics, 359(3), 462-470. [Link]
-
Niwa, T., Takeda, N., & Kaneda, N. (1998). Dimethoxyphenylethylamine and tetrahydropapaverine are toxic to the nigrostriatal system. Journal of Neural Transmission, 105(4-5), 437-446. [Link]
-
Gatch, M. B., et al. (2019). Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats. Drug and Alcohol Dependence, 199, 50-58. [Link]
-
Gatch, M. B., et al. (2025). Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
ResearchGate. (2018). Locomotor activity and anxiety-like behavior in control and... ResearchGate. [Link]
-
Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188. [Link]
-
Gatch, M. B., et al. (2021). Behavioral effects of four novel synthetic cathinone analogs in rodents. Psychopharmacology, 238(2), 481-492. [Link]
-
Xenobiotica. (2006). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Xenobiotica, 36(8), 709-722. [Link]
-
PubMed. (2006). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. PubMed. [Link]
-
Ewald, A. H., & Ehlers, D. (2005). In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites. Journal of Analytical Toxicology, 29(1), 33-41. [Link]
-
Egan, C. T., et al. (2012). Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD). Pharmacology Biochemistry and Behavior, 101(3), 356-364. [Link]
-
Pop, R. M., et al. (2023). The Effects of Four Compounds that Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. Medicina, 59(4), 661. [Link]
-
Krueger, C. A., & Cook, D. A. (1982). Cholinomimetic action of the 2-haloalkylamine DMPEA. Proceedings of the Western Pharmacology Society, 25, 167-170. [Link]
-
Solinas, M., & Goldberg, S. R. (2005). The rise (and fall?) of drug discrimination research. Psychopharmacology, 182(4), 433-436. [Link]
-
Timchalk, C. (2004). Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog. Toxicology, 201(1-3), 111-123. [Link]
Sources
- 1. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Behavioral effects of four novel synthetic cathinone analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The rise (and fall?) of drug discrimination research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Locomotor and discriminative stimulus effects of four novel hallucinogens in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice [frontiersin.org]
- 20. Behavioral effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing 2,4-DMPEA Interactions with Serotonin Receptors via Radioligand Binding Assays
Introduction: Unveiling the Serotonergic Profile of 2,4-DMPEA
2,4-Dimethoxyphenethylamine (2,4-DMPEA) is a substituted phenethylamine that has garnered interest within the scientific community for its structural relationship to psychoactive compounds and its potential modulatory effects on the central nervous system. Preliminary research has identified 2,4-DMPEA as a partial agonist at the serotonin 2A (5-HT2A) receptor, a key player in a multitude of physiological and pathological processes, including learning, mood, and perception.[1] The 5-HT2A receptor is a primary target for a variety of therapeutic agents, particularly atypical antipsychotics, and is also the main site of action for serotonergic psychedelics.[1]
A thorough understanding of the binding affinity and selectivity of novel compounds like 2,4-DMPEA across the diverse family of serotonin receptors is paramount for elucidating their pharmacological profile and therapeutic potential. Radioligand binding assays serve as the gold standard for quantifying these molecular interactions, providing robust and sensitive data on receptor affinity (K_i), receptor density (B_max), and the equilibrium dissociation constant (K_d) of a radioligand.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to meticulously characterize the binding of 2,4-DMPEA at serotonin receptors. We will delve into the theoretical underpinnings of radioligand binding assays, provide detailed, step-by-step protocols for both saturation and competition binding experiments focused on the 5-HT2A receptor, and offer a guide to rigorous data analysis.
The Scientific Bedrock: Why These Assays?
The power of radioligand binding assays lies in their ability to directly measure the interaction between a ligand and its receptor.[2] By employing a radiolabeled ligand (a "hot" ligand) that is known to bind to the target receptor with high affinity and specificity, we can quantify the binding of an unlabeled test compound (a "cold" ligand), such as 2,4-DMPEA, through its ability to compete for the same binding sites.
Two primary types of assays are central to this characterization:
-
Saturation Binding Assays: These experiments are crucial for characterizing the receptor population in your chosen biological system (e.g., cell membranes). By incubating the membranes with increasing concentrations of a radioligand, we can determine the total number of binding sites (B_max) and the radioligand's affinity for the receptor (K_d).[3] This information is a prerequisite for designing and interpreting subsequent competition assays.
-
Competition Binding Assays: This is the workhorse for determining the affinity (K_i) of your unlabeled test compound. Here, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor (e.g., 2,4-DMPEA). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC_50 value. This value, in conjunction with the K_d of the radioligand, is used to calculate the K_i of the test compound, a true measure of its binding affinity.
The choice of radioligand is critical. For the 5-HT2A receptor, [³H]ketanserin, a high-affinity antagonist, is a widely used and well-characterized tool.[1][4] Its antagonist nature ensures that the binding is not influenced by the presence of G-proteins, providing a more direct measure of affinity for the receptor itself.
Anticipated Binding Profile of 2,4-DMPEA
Based on existing literature for 2,4-DMPEA and structure-activity relationship (SAR) studies of related phenethylamines, a putative binding profile can be anticipated.[2][5] This provides a valuable framework for experimental design and interpretation of results.
| Receptor Subtype | Predicted K_i (nM) for 2,4-DMPEA | Rationale & Supporting Evidence |
| 5-HT2A | 200 - 1000 | Known to be a low-potency partial agonist at this receptor. |
| 5-HT2C | > 1000 | Phenethylamines often show lower affinity for 5-HT2C compared to 5-HT2A. SAR studies of 2,5-dimethoxyphenethylamines demonstrate a preference for 5-HT2A over 5-HT2C.[2] |
| 5-HT1A | > 2700 | Dimethoxyphenethylamines generally exhibit low affinity for the 5-HT1A receptor.[2] |
| 5-HT1B | > 5000 | Typically, phenethylamines of this class show weak interactions with 5-HT1B receptors. |
Note: The K_i values for receptors other than 5-HT2A are estimations based on SAR trends of structurally related compounds and require experimental verification.
Experimental Blueprint: From Cell Culture to Data Interpretation
This section provides a detailed roadmap for conducting radioligand binding assays to determine the affinity of 2,4-DMPEA for the human 5-HT2A receptor.
I. Essential Starting Material: Preparation of Cell Membranes
The quality of your receptor source is paramount. We recommend using a stable cell line, such as Chinese Hamster Ovary (CHO-K1) cells, recombinantly expressing the human 5-HT2A receptor. This ensures a high density of the target receptor and minimizes interference from other serotonin receptor subtypes.
Protocol for Membrane Preparation from CHO-K1-h5-HT2A Cells:
-
Cell Culture: Culture CHO-K1 cells stably expressing the human 5-HT2A receptor to near confluency in appropriate culture flasks.
-
Harvesting: Gently wash the adherent cells twice with ice-cold Phosphate-Buffered Saline (PBS). Dislodge the cells using a cell scraper in the presence of fresh, ice-cold PBS.
-
Centrifugation: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Discard the supernatant and resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.
-
Membrane Isolation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the centrifugation step.
-
Final Preparation and Storage: Resuspend the final membrane pellet in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) containing 10% sucrose as a cryoprotectant.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method, such as the bicinchoninic acid (BCA) assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
II. The Foundational Experiment: Saturation Binding Assay
This assay determines the K_d of your radioligand ([³H]ketanserin) and the B_max of the 5-HT2A receptors in your membrane preparation.
Step-by-Step Protocol:
-
Plate Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand. You will have wells for "Total Binding" and "Non-Specific Binding" (NSB).
-
Reagent Addition (Total Binding): To each "Total Binding" well, add:
-
50 µL of Assay Buffer.
-
50 µL of [³H]ketanserin at varying concentrations (typically 0.1 to 20 nM).
-
100 µL of the prepared cell membrane suspension (typically 50-100 µg of protein).
-
-
Reagent Addition (Non-Specific Binding): To each "NSB" well, add:
-
50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM spiperone or unlabeled ketanserin) to saturate all specific binding sites.
-
50 µL of [³H]ketanserin at the same varying concentrations as for total binding.
-
100 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[6]
-
Termination and Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
Data Analysis for Saturation Binding:
-
Calculate Specific Binding: For each radioligand concentration, subtract the average counts per minute (CPM) of the NSB wells from the average CPM of the Total Binding wells.
-
Non-Linear Regression: Plot the specific binding (Y-axis) against the concentration of free radioligand (X-axis). Fit the data using a non-linear regression model for one-site binding (hyperbola).[3][7] This will yield the K_d (in nM) and B_max (in fmol/mg protein) values.
III. The Core Investigation: Competition Binding Assay
This assay will determine the IC_50 and subsequently the K_i of 2,4-DMPEA for the 5-HT2A receptor.
Step-by-Step Protocol:
-
Plate Setup: In a 96-well plate, set up triplicate wells for "Total Binding," "Non-Specific Binding," and each concentration of your test compound (2,4-DMPEA).
-
Reagent Addition:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]ketanserin (at a concentration close to its K_d), 100 µL membrane suspension.
-
Non-Specific Binding: 50 µL of 10 µM spiperone, 50 µL [³H]ketanserin, 100 µL membrane suspension.
-
Test Compound: 50 µL of 2,4-DMPEA at various concentrations (e.g., from 10⁻¹⁰ to 10⁻⁴ M), 50 µL [³H]ketanserin, 100 µL membrane suspension.
-
-
Incubation, Termination, and Counting: Follow steps 4-6 from the Saturation Binding Assay protocol.
Data Analysis for Competition Binding:
-
Calculate Percent Specific Binding: For each concentration of 2,4-DMPEA, calculate the percent specific binding using the formula: ((CPM_test - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100.
-
Non-Linear Regression: Plot the percent specific binding (Y-axis) against the logarithm of the 2,4-DMPEA concentration (X-axis). Fit the data using a sigmoidal dose-response (variable slope) model to determine the log(IC_50).[8]
-
Calculate K_i: Use the Cheng-Prusoff equation to convert the IC_50 to a K_i value: K_i = IC_50 / (1 + ([L]/K_d)) Where:
-
IC_50 is the concentration of 2,4-DMPEA that inhibits 50% of specific binding.
-
[L] is the concentration of [³H]ketanserin used in the assay.
-
K_d is the dissociation constant of [³H]ketanserin determined from the saturation binding assay.
-
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the reliability of your findings, incorporate the following validation steps into your experimental design:
-
Positive Control: Include a known 5-HT2A receptor antagonist (e.g., unlabeled ketanserin) in your competition assay to validate the assay's performance. The calculated K_i for this control should be consistent with literature values.
-
Protein Linearity: In your initial assay development, confirm that the specific binding is linear with respect to the protein concentration used.
-
Equilibrium Confirmation: Ensure that the incubation time is sufficient to reach equilibrium by performing a time-course experiment.
-
Radioligand Purity: Use a high-quality radioligand with high specific activity and radiochemical purity.
Conclusion and Future Directions
These application notes provide a robust framework for the in-depth characterization of 2,4-DMPEA's binding affinity at the 5-HT2A receptor. By meticulously following these protocols, researchers can generate high-quality, reproducible data that will contribute to a clearer understanding of this compound's pharmacological profile.
To build a complete picture of 2,4-DMPEA's serotonergic activity, it is highly recommended to extend these studies to other key serotonin receptor subtypes, such as 5-HT1A and 5-HT2C, using appropriate radioligands (e.g., [³H]8-OH-DPAT for 5-HT1A and [³H]mesulergine for 5-HT2C). This will allow for a comprehensive assessment of its selectivity and provide crucial insights into its potential therapeutic applications and off-target effects.
References
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Motulsky, H., & Christopoulos, A. (2023). Analyzing saturation radioligand binding data. In Fitting Models to Biological Data Using Linear and Nonlinear Regression: A practical guide to curve fitting. Oxford Academic. [Link]
-
GraphPad Software. (1996). Analyzing Radioligand Binding Data. [Link]
-
Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 83. [Link]
-
Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. [Link]
- Toews, M. L. (2005). Radioligand-binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 306, 51–70.
-
Roth Lab, University of North Carolina. (n.d.). Assay buffers. [Link]
-
Ryman-Rasmussen, J. P., et al. (2005). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Assay and drug development technologies, 3(3), 259–267. [Link]
-
GraphPad Prism 10 Curve Fitting Guide. (n.d.). Equation: Kinetics of competitive binding. [Link]
-
Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. [Link]
-
Glennon, R. A., Liebowitz, S. M., & Anderson, G. M., 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of medicinal chemistry, 23(3), 294–299. [Link]
-
Fisas, A., et al. (1997). [3H]ketanserin binding in human brain postmortem. Neurochemical research, 22(6), 753–757. [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]
-
ResearchGate. (n.d.). The binding of [3H]ketanserin to 5-HT2A receptors in various rat.... [Link]
-
Luethi, D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 9, 1423. [Link]
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546–553. [Link]
-
Hansen, M., et al. (2014). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
-
Multispan, Inc. (n.d.). Serotonin GPCR Family Subtypes and Products. [Link]
-
Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]
Sources
- 1. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding evidence implicates the brain 5-HT2 receptor as a site of action for LSD and phenylisopropylamine hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Functional Assays to Determine 5-HT2A Receptor Activation by 2,4-DMPEA
An in-depth guide to the functional characterization of 5-HT2A receptor agonists.
Introduction
The 5-hydroxytryptamine 2A (5-HT2A) receptor is a well-studied G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] As a member of the Class A rhodopsin-like GPCR family, it is a key target for a wide range of therapeutics, including atypical antipsychotics and antidepressants, and is the primary molecular target for serotonergic psychedelic compounds.[1][3][4] Dysregulation of 5-HT2A receptor signaling is implicated in various neuropsychiatric conditions such as schizophrenia and depression.[1][5]
The 5-HT2A receptor canonically signals through the Gq/G11 family of G-proteins.[1][6] Agonist binding initiates a conformational change in the receptor, activating Gq and subsequently stimulating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][8]
This application note provides a detailed guide for quantifying the activation of the 5-HT2A receptor using 2,4-dimethoxyphenethylamine (2,4-DMPEA) as a model compound. 2,4-DMPEA is a phenethylamine derivative known to act as a low-potency partial agonist at the 5-HT2A receptor, making it an excellent tool for demonstrating and validating assay performance.[9] We will detail two robust, industry-standard functional assays that directly measure distinct events in the Gq signaling cascade:
-
Calcium Flux Assay: A real-time, kinetic measurement of intracellular calcium mobilization.
-
Inositol Monophosphate (IP1) Accumulation Assay: A cumulative, endpoint measurement of PLC activity.
These protocols are designed for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of novel compounds targeting the 5-HT2A receptor.
The 5-HT2A Gq Signaling Cascade
Understanding the sequence of events following receptor activation is critical for selecting the appropriate assay and interpreting the resulting data. The canonical Gq pathway provides two primary, measurable readouts: a transient increase in intracellular calcium and the accumulation of inositol phosphates.
The diagram below illustrates this signaling pathway. Agonist binding to the 5-HT2A receptor is the initiating event, leading to the activation of Gq. This triggers a cascade that amplifies the initial signal, resulting in measurable downstream cellular responses. The points at which the calcium flux and inositol phosphate assays interrogate this pathway are highlighted.
Caption: Canonical 5-HT2A receptor Gq signaling pathway.
Comparative Overview of Assay Methodologies
The choice between a calcium flux and an inositol phosphate accumulation assay depends on the specific experimental goals, available instrumentation, and desired throughput. Both are excellent methods for quantifying Gq-mediated activation, but they have distinct characteristics.
| Feature | Calcium Flux Assay | IP1 Accumulation Assay |
| Principle | Measures transient changes in intracellular [Ca2+] using a fluorescent dye. | Measures the cumulative production of IP1, a stable IP3 metabolite. |
| Readout | Fluorescence Intensity | Homogeneous Time-Resolved Fluorescence (HTRF) |
| Assay Type | Kinetic (Real-time) | Endpoint (Cumulative) |
| Throughput | High (96/384/1536-well) | High (96/384/1536-well) |
| Key Reagents | Ca2+-sensitive dye (e.g., Fluo-4 AM), Probenecid | LiCl, IP-One HTRF® Kit |
| Instrumentation | Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation) | HTRF-compatible plate reader |
| Pros | Captures rapid signaling kinetics; provides real-time data on receptor activation. | Highly robust and less prone to artifacts from fluorescent compounds; measures a more integrated response over time.[10] |
| Cons | Sensitive to compounds that interfere with fluorescence; requires specialized instrumentation. | Does not provide kinetic information; requires cell lysis. |
Protocol 1: Calcium Flux Assay
This protocol describes the use of a fluorescent, cell-permeant dye (e.g., Fluo-4 AM) to measure intracellular calcium mobilization following 5-HT2A receptor activation.
Principle of the Assay
The acetoxymethyl (AM) ester form of the dye allows it to passively cross the cell membrane.[11] Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm. Upon binding to free Ca2+ released from the endoplasmic reticulum, the dye's fluorescence emission increases significantly. This change in fluorescence, measured over time by a kinetic plate reader, is directly proportional to the change in intracellular calcium concentration.[12][13]
Workflow
Caption: Experimental workflow for the Calcium Flux Assay.
Materials and Reagents
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Culture Plates: Black-walled, clear-bottom 96-well microplates.
-
Compound Plates: 96-well polypropylene plates.
-
Growth Medium: DMEM or F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM (e.g., 1 mM stock in anhydrous DMSO).
-
Pluronic® F-127: 20% solution in DMSO, to aid dye dispersal.
-
Probenecid: To inhibit organic anion transporters from pumping the dye out of the cells.
-
Reference Agonist: Serotonin (5-HT) hydrochloride.
-
Test Compound: 2,4-DMPEA hydrochloride.
-
Instrumentation: Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., Molecular Devices FlexStation® 3).
Step-by-Step Protocol
-
Cell Plating (Day 1): a. Aspirate growth medium from a confluent flask of 5-HT2A expressing cells and wash with PBS. b. Detach cells using a non-enzymatic dissociation buffer or trypsin. c. Resuspend cells in fresh growth medium and perform a cell count. d. Seed cells into black-walled, clear-bottom 96-well plates at a density of 40,000–60,000 cells/well in 100 µL of medium. e. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Plate Preparation (Day 2): a. Prepare a 5X concentrated stock of your highest concentration for each compound (e.g., 5-HT, 2,4-DMPEA) in assay buffer. b. Perform serial dilutions in a polypropylene 96-well plate to create a dose-response curve (typically 8-10 points). Include a vehicle-only control (e.g., 0.5% DMSO in assay buffer).
-
Dye Loading (Day 2): a. Prepare the Dye-Loading Solution. For 10 mL of solution, add 10 µL of 1 mM Fluo-4 AM stock and 50 µL of 20% Pluronic F-127 to 10 mL of assay buffer containing probenecid (final concentration ~2.5 mM). Mix well. b. Remove growth medium from the cell plate. c. Add 100 µL of Dye-Loading Solution to each well. d. Incubate the plate for 1 hour at 37°C, protected from light.
-
Calcium Flux Measurement (Day 2): a. Program the plate reader to measure fluorescence (Excitation: ~490 nm, Emission: ~525 nm). b. Set up a kinetic read protocol:
- Read every 1-2 seconds for a total of 180-240 seconds.
- Establish a stable baseline for the first 20-30 seconds.
- Program the instrument to add 25 µL from the compound plate to the cell plate. c. Place both the cell plate and the compound plate into the instrument. d. Initiate the measurement protocol.
Data Analysis and Expected Results
-
Data Processing: The response is typically calculated as the maximum fluorescence signal post-compound addition minus the average baseline fluorescence.
-
Normalization: Normalize the data by setting the response of the vehicle control to 0% and the maximal response of the reference agonist (5-HT) to 100%.
-
Curve Fitting: Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).
| Compound | Expected EC50 | Expected Emax (relative to 5-HT) | Role |
| 5-HT | 5 – 20 nM[7] | 100% | Full Agonist (Reference) |
| 2,4-DMPEA | 800 – 4000 nM[9] | 65 – 85%[9] | Partial Agonist (Test) |
| Vehicle | N/A | 0% | Negative Control |
Self-Validation Check: A successful assay will show a robust and dose-dependent signal for 5-HT with a low signal-to-background ratio. The vehicle control should show a flat line, confirming no spurious Ca2+ flux. The Z'-factor for the assay (comparing max 5-HT response to vehicle) should be ≥ 0.5.
Protocol 2: IP1 Accumulation Assay
This protocol describes an endpoint assay to measure the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, using a competitive immunoassay based on HTRF technology.
Principle of the Assay
Directly measuring IP3 is difficult due to its very short half-life.[10][14] The IP1 accumulation assay overcomes this by measuring a more stable downstream product. Cells are stimulated in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, the enzyme that degrades IP1.[10][15] This leads to the accumulation of IP1 in an agonist-concentration-dependent manner. The amount of IP1 is then quantified using a competitive HTRF assay, where cellular IP1 competes with a labeled IP1-d2 analog for binding to an anti-IP1 antibody labeled with a Europium cryptate. A high cellular IP1 concentration leads to a low HTRF signal.[15]
Workflow
Caption: Experimental workflow for the IP1 Accumulation Assay.
Materials and Reagents
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Assay Plates: Low-volume, white 384-well microplates.
-
Stimulation Buffer: Typically provided in the assay kit, often HBSS-based.
-
Lithium Chloride (LiCl): Required for IP1 accumulation.
-
Reference Agonist: Serotonin (5-HT) hydrochloride.
-
Test Compound: 2,4-DMPEA hydrochloride.
-
Assay Kit: A commercial IP1 accumulation kit (e.g., IP-One HTRF® from Cisbio). This will include IP1 standards, lysis buffer, and HTRF detection reagents (anti-IP1 Cryptate and IP1-d2).
-
Instrumentation: HTRF-compatible microplate reader (e.g., equipped with a laser and dual-wavelength detection).
Step-by-Step Protocol
This protocol is based on the Cisbio IP-One HTRF® kit and should be adapted as per the manufacturer's instructions.
-
Cell Preparation (Day 1): a. Detach and count cells as described in Protocol 1. b. Resuspend cells in stimulation buffer to the desired concentration (e.g., ~1 million cells/mL).
-
Assay Execution (Day 1): a. Dispense Cells: Add cells to the wells of a 384-well plate. b. Add Compounds: Add serial dilutions of the test compounds (5-HT, 2,4-DMPEA) and vehicle control. Ensure LiCl is present in the stimulation buffer as per the kit's manual. c. Stimulation: Incubate the plate for 60 minutes at 37°C. d. Prepare IP1 Standard Curve: In separate wells of the same plate, prepare a standard curve using the IP1 calibrator provided in the kit. e. Cell Lysis & Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 Cryptate mixed in lysis buffer) to all wells (including standards). f. Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
HTRF Measurement (Day 1): a. Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). b. The reader software will calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000).
Data Analysis and Expected Results
-
Standard Curve: Plot the HTRF ratio for the IP1 standards against their known concentrations to generate a standard curve. The signal is inversely proportional to the IP1 concentration.
-
Calculate IP1 Concentration: Use the standard curve to convert the HTRF ratios from the experimental wells into IP1 concentrations.
-
Curve Fitting: Plot the calculated IP1 concentration against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine EC50 and Emax values.
| Compound | Expected EC50 | Expected Emax (relative to 5-HT) | Role |
| 5-HT | 10 – 50 nM | 100% | Full Agonist (Reference) |
| 2,4-DMPEA | ~1000 – 5000 nM | 65 – 85% | Partial Agonist (Test) |
| Vehicle | N/A | 0% | Negative Control |
Self-Validation Check: The IP1 standard curve must have a good fit (R² > 0.98). The basal (vehicle) signal should be significantly different from the maximal 5-HT stimulated signal, yielding a robust assay window.
Conclusion and Interpretation
The data generated from both the calcium flux and IP1 accumulation assays provide a quantitative measure of 2,4-DMPEA's ability to activate the 5-HT2A receptor through the canonical Gq pathway. The results should consistently demonstrate that 2,4-DMPEA has a lower maximal effect (Emax < 100%) and a higher EC50 value (lower potency) compared to the endogenous full agonist, serotonin.[9] This pharmacological profile definitively characterizes 2,4-DMPEA as a partial agonist.
While these assays are the gold standard for assessing Gq activation, it is important to recognize the phenomenon of functional selectivity or biased agonism.[6][16] A comprehensive characterization of a novel 5-HT2A ligand would also involve assays that probe other potential signaling pathways, such as β-arrestin recruitment, to determine if the compound preferentially activates one pathway over another.[3][17] Nevertheless, the protocols detailed herein provide the foundational functional data required for the screening and characterization of compounds targeting the 5-HT2A receptor.
References
-
Title: 5-HT2A receptor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways Source: NCBI URL: [Link]
-
Title: 5-HT2A Serotonin Receptor Assay Source: Innoprot GPCR Functional Assays URL: [Link]
-
Title: In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R Source: PubMed URL: [Link]
-
Title: Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential Source: Nature Communications URL: [Link]
-
Title: Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay Source: Taylor & Francis Online URL: [Link]
-
Title: Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways Source: PMC - NCBI URL: [Link]
-
Title: Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential Source: bioRxiv URL: [Link]
-
Title: HTR2A Gene - 5HT2A Protein Source: GeneCards URL: [Link]
-
Title: this compound - Wikipedia Source: Wikipedia URL: [Link]
-
Title: D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation Source: PubMed URL: [Link]
-
Title: HTR2A: Association and expression studies in neuropsychiatric genetics Source: Taylor & Francis Online URL: [Link]
-
Title: Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service Source: Creative Biolabs URL: [Link]
-
Title: Serotonin receptor gene (HTR2A) T102C polymorphism modulates individuals' perspective taking ability and autistic-like traits Source: Frontiers in Behavioral Neuroscience URL: [Link]
-
Title: 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay Source: Eurofins Discovery URL: [Link]
-
Title: GPCR Functional Assays, Understanding On/Off-target Activity Source: Eurofins Discovery URL: [Link]
-
Title: Gαq GPCR assays Source: ION Biosciences URL: [Link]
-
Title: IP-3/IP-1 Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: CALCIUM FLUX PROTOCOL Source: University of Pennsylvania URL: [Link]
Sources
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Serotonin receptor gene (HTR2A) T102C polymorphism modulates individuals’ perspective taking ability and autistic-like traits [frontiersin.org]
- 3. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bu.edu [bu.edu]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. tandfonline.com [tandfonline.com]
- 15. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Application Note & Protocol: Investigating the Pharmacokinetics of 2,4-Dimethoxyphenethylamine in Animal Models
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Pharmacokinetic Profile of a Novel Phenethylamine
2,4-Dimethoxyphenethylamine (2,4-DMPEA) is a substituted phenethylamine and a structural isomer of the more well-known 3,4-DMPEA.[1][2] While its psychoactive effects in humans have not been formally documented, it is known to act as a partial agonist at the serotonin 5-HT2A receptor.[1] As with any compound under investigation for potential therapeutic or other applications, a thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the substance (ADME)—is paramount for predicting its efficacy and safety.[3]
This document provides a comprehensive guide for researchers to design and execute a preliminary pharmacokinetic study of 2,4-DMPEA in a rodent model. Due to the limited specific pharmacokinetic data available for 2,4-DMPEA, this protocol is based on established methodologies for related phenethylamines and general principles of preclinical drug development.[4][5][6] The primary objective of the described study is to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).
Preclinical Study Design: A Framework for Robust Pharmacokinetic Assessment
The design of a preclinical pharmacokinetic study is critical for generating reliable and translatable data.[4][5] For an initial investigation of 2,4-DMPEA, a rodent model, such as the Sprague-Dawley rat, is a suitable choice due to its well-characterized physiology and the availability of historical control data for similar compounds.
Ethical Considerations
All animal experiments must be conducted in accordance with the ethical guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Animal Model Selection
-
Species: Sprague-Dawley rats (male, 8-10 weeks old)
-
Justification: This strain is widely used in toxicological and pharmacological research, providing a robust baseline for comparison.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the study.[4]
Dosing and Administration
-
Dose Selection: A preliminary dose-ranging study is recommended to determine a well-tolerated dose. For this protocol, a single dose of 10 mg/kg will be used as a starting point, based on studies of related phenethylamines.[7][8][9]
-
Route of Administration: Intravenous (IV) and oral (PO) administration will be employed to assess both direct systemic exposure and oral bioavailability.
-
Vehicle: 2,4-DMPEA hydrochloride can be dissolved in sterile saline (0.9% NaCl) for both IV and PO administration.
Bioanalytical Method: LC-MS/MS Quantification of 2,4-DMPEA in Plasma
A sensitive and specific bioanalytical method is essential for accurately measuring the concentration of 2,4-DMPEA in biological matrices.[10][11] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high selectivity and low limits of quantification.[12]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw: Thaw plasma samples on ice.
-
Spike: Spike 100 µL of plasma with an internal standard (e.g., a deuterated analog of 2,4-DMPEA).
-
Pre-treat: Add 200 µL of 4% phosphoric acid to the plasma, vortex, and centrifuge.
-
Condition SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 0.1 M acetic acid followed by methanol.
-
Elute: Elute the analyte with 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 2,4-DMPEA and the internal standard will need to be optimized. For 2,4-DMPEA (molar mass 181.23 g/mol ), a potential precursor ion would be [M+H]+ at m/z 182.2.[1]
Experimental Protocol: A Step-by-Step Guide
Animal Dosing and Sample Collection
-
Fasting: Fast animals overnight (with access to water) before dosing.
-
Dosing:
-
IV Group: Administer 2,4-DMPEA solution via the tail vein.
-
PO Group: Administer 2,4-DMPEA solution via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the jugular or saphenous vein at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
Data Analysis and Interpretation
Pharmacokinetic parameters will be calculated using non-compartmental analysis software.
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability (calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100) |
Hypothetical Pharmacokinetic Data for 2,4-DMPEA
| Parameter | IV Administration (10 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 450 |
| Tmax (h) | 0.08 | 1.0 |
| AUC(0-inf) (ng*h/mL) | 3500 | 1750 |
| t½ (h) | 2.5 | 2.7 |
| CL (L/h/kg) | 2.86 | - |
| Vd (L/kg) | 10.3 | - |
| F% | - | 50% |
Visualizing the Process
Experimental Workflow
Caption: Workflow for the pharmacokinetic study of 2,4-DMPEA.
Hypothetical Pharmacokinetic Profile
Caption: Hypothetical plasma concentration-time profile of 2,4-DMPEA.
Conclusion
This application note provides a detailed framework for conducting a preliminary pharmacokinetic investigation of 2,4-DMPEA in a rodent model. The successful execution of these protocols will yield crucial data on the ADME properties of this compound, which is a fundamental step in its preclinical evaluation. The insights gained will be invaluable for guiding future toxicological and pharmacological studies.
References
-
Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Lin, Z., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 325, 139-151. [Link]
-
U.S. Food and Drug Administration. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (2023, December 1). This compound. Retrieved January 13, 2026, from [Link]
-
Kanamori, T., et al. (2002). In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites. Journal of Analytical Toxicology, 26(2), 61-6. [Link]
-
Kanamori, T., et al. (2007). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Xenobiotica, 37(6), 679-92. [Link]
-
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved January 13, 2026, from [Link]
-
Gladding, J. M., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience, 11(9), 1238-1244. [Link]
-
McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In K. M. Woodbury-Harris & B. M. Coull (Eds.), Clinical Trials in the Neurosciences (Vol. 25, pp. 46-49). Karger. [Link]
-
Wikipedia. (2023, October 29). 3,4-Dimethoxyphenethylamine. Retrieved January 13, 2026, from [Link]
-
Wallach, J., et al. (2025). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Molecular Psychiatry. [Link]
-
Giorgetti, A., & Brunelli, A. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology, 40(2), 225-241. [Link]
-
Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 977. [Link]
-
Giorgetti, A., & Brunelli, A. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. ResearchGate. [Link]
-
Kim, H. J., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(6), 1573-8. [Link]
-
Kanamori, T., et al. (2003). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. Journal of Analytical Toxicology, 27(6), 353-8. [Link]
-
Mestelan, G., et al. (1977). Synthesis and distribution kinetics in animals of (.alpha.-/sup 11/C) 3,4-dimethoxyphenethylamine. International Journal of Nuclear Medicine and Biology, 4(3), 165-172. [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved January 13, 2026, from [Link]
-
Analytical Methods. (n.d.). OPUS at UTS. Retrieved January 13, 2026, from [Link]
-
Kanamori, T., et al. (2007). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Xenobiotica, 37(6), 679-92. [Link]
-
Wikipedia. (2024, January 10). 2C-B. Retrieved January 13, 2026, from [Link]
-
Theobald, D. S., et al. (2007). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Toxicology Letters, 170(1), 25-33. [Link]
-
DeRuiter, J., et al. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hallucinogens. Auburn University. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 3. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijisrt.com [ijisrt.com]
Cytotoxicity assays for 2,4-Dimethoxyphenethylamine in neuronal cell lines
Application Notes and Protocols
Introduction: Uncovering the Neurotoxic Profile of 2,4-Dimethoxyphenethylamine
This compound (2,4-DMPEA) is a phenethylamine compound, structurally related to the psychedelic mescaline.[1] While its direct human psychoactive effects are not well-documented, the broader class of substituted phenethylamines has been shown to possess neurotoxic potential, often mediated by mitochondrial dysfunction, oxidative stress, and induction of apoptosis.[2][[“]][4] Given the structural similarities and the continued emergence of novel psychoactive substances, a robust assessment of the neurotoxic liability of compounds like 2,4-DMPEA is a critical step in both public health risk assessment and foundational neuroscience research.
This guide provides a comprehensive framework for evaluating the cytotoxicity of 2,4-DMPEA in a neuronal context. We present a multi-assay approach designed to deliver a holistic view of the compound's impact on neuronal cell health, moving beyond a simple live/dead assessment to probe specific mechanisms of cell death. The protocols herein are optimized for the human neuroblastoma cell line SH-SY5Y, a widely accepted in-vitro model for neurotoxicity studies.[5] The methodologies detailed include the assessment of metabolic viability (MTT assay), cell membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay).
Foundational Principles of the Selected Cytotoxicity Assays
A multi-parametric approach is essential for a nuanced understanding of neurotoxicity. Relying on a single assay can be misleading, as different compounds can trigger distinct cell death pathways. Our selected trio of assays provides complementary data points:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for measuring cell viability by assessing mitochondrial metabolic activity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6][8] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of metabolically active (living) cells. A decrease in signal indicates mitochondrial dysfunction or cell death.[9]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[10] The activity of this released LDH is measured in the supernatant using a coupled enzymatic reaction that results in a colorimetric product.[10][11] An increase in LDH in the medium is a direct marker of cytotoxicity and necrosis.
-
Caspase-3/7 Assay: This assay specifically detects the induction of apoptosis, or programmed cell death. Caspases-3 and -7 are key "executioner" enzymes that are activated during the apoptotic cascade.[12] The assay utilizes a non-fluorescent substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3/7.[12] Upon cleavage, a fluorescent DNA-binding dye is released, staining the nucleus of apoptotic cells. The resulting fluorescence intensity is proportional to the level of caspase-3/7 activation.[13][14]
Recommended Neuronal Cell Model: SH-SY5Y
The human neuroblastoma SH-SY5Y cell line is a robust and widely used model in neurotoxicity and neurodegenerative disease research.[5] Derived from a bone marrow biopsy, these cells have neuroblast-like characteristics and can be differentiated into a more mature neuronal phenotype.[15][16] For general cytotoxicity screening, undifferentiated, proliferating SH-SY5Y cells provide a reliable and reproducible system.[15]
Key Culture Conditions:
-
Growth Medium: A 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin/Streptomycin.
-
Culture Environment: 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: Cells should be passaged when they reach approximately 80% confluency to maintain exponential growth and prevent spontaneous differentiation.[17][18] Use 0.25% Trypsin-EDTA for detachment.
Materials and Reagents
Cell Culture:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
DMEM/F12 medium (1:1)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Non-Essential Amino Acids (NEAA) solution (100X)
-
Trypsin-EDTA (0.25%)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), Ca²⁺/Mg²⁺ free
-
Sterile tissue culture flasks (T-75) and plates (96-well, clear, flat-bottom)
Test Compound:
-
This compound (2,4-DMPEA)
-
Dimethyl sulfoxide (DMSO), cell culture grade
Assay-Specific Reagents:
-
MTT Assay:
-
MTT reagent (5 mg/mL in DPBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
-
LDH Assay:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or similar). Kits typically include substrate mix, assay buffer, and stop solution.
-
Lysis Buffer (often 10X, provided in kit for maximum LDH release control)
-
-
Caspase-3/7 Assay:
-
Commercially available Caspase-3/7 Assay Kit (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent, Caspase-Glo® 3/7). Kits provide the substrate and necessary buffers.
-
Hoechst 33342 for total cell staining (optional, for normalization).
-
Staurosporine or similar apoptosis inducer for positive control.
-
Equipment:
-
Laminar flow hood, Class II
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Centrifuge
-
Microplate reader (absorbance and fluorescence capabilities)
-
Multichannel pipettes
Experimental Workflow Overview
A systematic workflow is critical for obtaining reproducible results. The process involves culturing and seeding the cells, treating them with a concentration range of the test compound, and then performing the specific cytotoxicity assays in parallel plates.
Caption: High-level experimental workflow for assessing 2,4-DMPEA neurotoxicity.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Seeding
-
Culture SH-SY5Y cells in T-75 flasks with complete growth medium in a 37°C, 5% CO₂ incubator.[17]
-
When cells reach ~80% confluency, aspirate the medium, wash once with DPBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.[15]
-
Neutralize trypsin with 7-8 mL of complete growth medium and collect the cell suspension in a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 1.5 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of three 96-well plates (for a final density of 15,000 cells/well).
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and enter logarithmic growth phase.
Protocol 2: Compound Preparation and Treatment
-
Prepare a high-concentration stock solution of 2,4-DMPEA (e.g., 100 mM) in DMSO.
-
Perform serial dilutions of the stock solution in serum-free culture medium to create 2X working concentrations of the desired final test concentrations (e.g., ranging from 1 µM to 1000 µM). The final DMSO concentration in the wells should be kept constant and non-toxic (≤0.5%).
-
Controls Setup:
-
Untreated Control: Wells with cells + medium only.
-
Vehicle Control: Wells with cells + medium containing the final concentration of DMSO.
-
Positive Control (for LDH/Caspase): Wells treated with a known cytotoxic agent (e.g., 1% Triton X-100 for maximum LDH release; 1 µM Staurosporine for apoptosis).
-
Blank: Wells with medium only (no cells).
-
-
After the 24-hour cell incubation, carefully remove the 100 µL of seeding medium from the wells.
-
Add 100 µL of the appropriate 2X working solution (or control solution) to the wells to achieve the 1X final concentration.
-
Return the plates to the incubator for the desired exposure time (typically 24, 48, or 72 hours).
Protocol 3: MTT Assay for Cell Viability
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (including controls).[7]
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form. Visually confirm the formation of purple precipitate in the control wells under a microscope.
-
Add 100 µL of MTT solubilization solution to each well.[8]
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
Protocol 4: LDH Release Assay for Cytotoxicity
-
Following the treatment period, carefully transfer 50 µL of the supernatant from each well of the treatment plate to a new, clear 96-well plate. Be careful not to disturb the cell monolayer.
-
For the "Maximum LDH Release" control, add 10 µL of 10X Lysis Buffer to the designated control wells 45 minutes before this step.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol (typically by mixing the provided substrate and assay buffer).[10]
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution (if required by the kit).
-
Measure the absorbance at 490 nm within 1 hour.[11]
Protocol 5: Caspase-3/7 Assay for Apoptosis
-
Following the treatment period, prepare the Caspase-3/7 reagent according to the manufacturer's protocol. This often involves diluting the concentrated reagent in a serum-free, phenol red-free medium.
-
Add the prepared Caspase-3/7 reagent directly to the wells of the treatment plate (volume as per manufacturer's recommendation, often 100 µL).
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with the appropriate excitation/emission wavelengths (e.g., ~490 nm excitation / ~520 nm emission for green fluorescent probes).
Data Analysis and Interpretation
For each assay, subtract the average absorbance/fluorescence of the blank (medium only) wells from all other readings.
MTT Assay:
-
Calculation: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
Interpretation: A dose-dependent decrease in % Viability indicates reduced metabolic activity and potential cytotoxicity. The IC₅₀ value (the concentration that inhibits 50% of the metabolic activity) can be determined by plotting % Viability against the log of the compound concentration.
LDH Assay:
-
Calculation: % Cytotoxicity = ((Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Maximum Release - Absorbance of Vehicle Control)) * 100
-
Interpretation: A dose-dependent increase in % Cytotoxicity indicates loss of membrane integrity (necrosis or late apoptosis). The EC₅₀ value can be calculated.
Caspase-3/7 Assay:
-
Calculation: Fold Change = (Fluorescence of Treated Sample / Fluorescence of Vehicle Control)
-
Interpretation: A dose-dependent increase in the fold change indicates the activation of the apoptotic pathway.
Data Summary Table (Hypothetical Data):
| 2,4-DMPEA (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activation (Fold Change) |
| 0 (Vehicle) | 100 ± 5.2 | 0 ± 2.1 | 1.0 ± 0.1 |
| 10 | 95 ± 4.8 | 3 ± 1.5 | 1.2 ± 0.2 |
| 50 | 78 ± 6.1 | 15 ± 3.3 | 2.5 ± 0.4 |
| 100 | 52 ± 5.5 | 35 ± 4.0 | 4.8 ± 0.6 |
| 250 | 21 ± 3.9 | 75 ± 6.8 | 3.1 ± 0.5 |
| 500 | 8 ± 2.1 | 92 ± 5.9 | 1.5 ± 0.3 |
Interpretation of Hypothetical Data: The data suggests that at lower concentrations (50-100 µM), 2,4-DMPEA induces apoptosis (high caspase activation) with moderate membrane damage. At higher concentrations (≥250 µM), the primary mode of cell death appears to shift towards necrosis, indicated by massive LDH release and a subsequent drop in the caspase signal (as dead cells can no longer sustain the apoptotic process).
Visualizing the Potential Mechanism of Action
The combined results from these assays can help build a hypothesis about the cytotoxic mechanism of 2,4-DMPEA.
Caption: Potential cytotoxic pathways of 2,4-DMPEA and their detection methods.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in 96-well plate; Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate. Use a multichannel pipette and ensure proper technique. |
| High background in LDH assay | Rough handling of cells during medium change; Serum in the assay medium can contain LDH. | Handle plates gently. Use serum-free medium for the final treatment step if possible, or ensure background from medium is properly subtracted. |
| MTT signal is very low even in controls | Cell density is too low; Incubation time with MTT is too short; Cells are unhealthy. | Optimize initial seeding density. Ensure a minimum of 2-4 hours incubation with MTT. Check cell morphology and doubling time before starting the experiment. |
| No response to positive control | Reagent degraded (e.g., Staurosporine); Cell line has become resistant. | Use a fresh aliquot of the positive control. Check the passage number of your cells; use lower passage cells if possible. |
References
-
DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (n.d.). EURL ECVAM. Retrieved from [Link]
-
SH-SY5Y culturing. (2022, May 23). protocols.io. Retrieved from [Link]
-
SH-SY5Y Cell Culture and Gene Editing Protocols. (2025, July 8). Cyagen. Retrieved from [Link]
-
The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
How to Successfully Culture SH-SY5Y Cells: Key Details to Consider. (2024, May 10). Procell. Retrieved from [Link]
-
What are the adverse effects of Phenethylamine (PEA)? (n.d.). Consensus. Retrieved from [Link]
-
Alaylıoğlu, M., Keskin, E., Şengül Yediel, B., Dursun, E., & Gezen-Ak, D. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Neuropsychiatry, 61, 255-264. Retrieved from [Link]
-
PC12 cell protocols. (n.d.). whitelabs.org. Retrieved from [Link]
-
Neurotoxicity Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Neuronal Cell viability and cytotoxicity assays. (n.d.). Axion BioSystems. Retrieved from [Link]
-
PC-12 Cells. (n.d.). Applied Biological Materials Inc. (abm). Retrieved from [Link]
-
PC-12. (n.d.). Public Health England Culture Collections. Retrieved from [Link]
-
Phenethylamine Adverse Effects Neurotoxicity. (n.d.). Consensus. Retrieved from [Link]
-
Greene, L. A., & Tischler, A. S. (1976). Establishment of a noradrenergic clonal line of rat adrenal pheochromocytoma cells which respond to nerve growth factor. Proceedings of the National Academy of Sciences, 73(7), 2424-2428. Retrieved from [Link]
-
Apoptosis Detection with CellEvent Caspase-3/7. (2025, May 22). protocols.io. Retrieved from [Link]
-
This compound. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Neurotoxicity Assay. (n.d.). Innoprot. Retrieved from [Link]
-
Apoptosis Detection with CellEvent Caspase-3/7. (n.d.). Aligning Science Across Parkinson's. Retrieved from [Link]
-
β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study. (2013, May 3). PMC - PubMed Central. Retrieved from [Link]
-
The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. (2020, July 1). Okayama University. Retrieved from [Link]
-
Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2013, October 2). JoVE. Retrieved from [Link]
-
Assessment of cell viability in primary neuronal cultures. (n.d.). PubMed - NIH. Retrieved from [Link]
-
Human neuronal signaling and communication assays to assess functional neurotoxicity. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Incucyte® Apoptosis Assays for Live-Cell Analysis. (n.d.). Sartorius. Retrieved from [Link]
-
Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. (2024, June 5). MDPI. Retrieved from [Link]
-
Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. (n.d.). Semantic Scholar. Retrieved from [Link]
-
3,4-Dimethoxyphenethylamine. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. (2024, June 5). ResearchGate. Retrieved from [Link]
-
Lactate Dehydrogenase Assay for Assessment of Polycation Cytotoxicity. (n.d.). Springer Protocols. Retrieved from [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PMC - NIH. Retrieved from [Link]
-
LDH cytotoxicity assay. (2024, December 11). protocols.io. Retrieved from [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). OZ Biosciences. Retrieved from [Link]
-
DMPEA. (2026, January 7). Grokipedia. Retrieved from [Link]
-
2,4,5-Trimethoxyphenethylamine. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses. (2020, June 2). PubMed. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cyagen.com [cyagen.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 13. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 14. Video: Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model [jove.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 17. SH-SY5Y culturing [protocols.io]
- 18. How to Successfully Culture SH-SY5Y Cells: Key Details to Consider [procellsystem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethoxyphenethylamine
Welcome to the technical support guide for the synthesis of 2,4-Dimethoxyphenethylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. The following troubleshooting guides and FAQs are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.
Section 1: General FAQs & Overview
This section addresses high-level questions regarding the synthesis of this compound.
Question: What is the most common synthetic route for this compound, and what are its critical steps?
Answer: The most prevalent and well-documented route starts from 2,4-dimethoxybenzaldehyde. It is a two-step process:
-
Henry Condensation: A base-catalyzed condensation of 2,4-dimethoxybenzaldehyde with nitromethane to form the intermediate, 2,4-dimethoxy-β-nitrostyrene. This reaction is a classic example of a nitroaldol reaction followed by dehydration.
-
Reduction: The reduction of both the nitro group and the alkene double bond of the nitrostyrene intermediate to yield the target primary amine, this compound. This is the most critical step, where the choice of reducing agent dictates the impurity profile. Common agents include Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over Palladium on Carbon, Pd/C).[1][2]
Caption: Common synthetic route to this compound.
Section 2: Troubleshooting the Synthesis of 2,4-Dimethoxy-β-nitrostyrene (Intermediate)
The quality of the nitrostyrene intermediate is crucial for a clean reduction.
Question: My Henry condensation reaction is slow, and the yield of 2,4-dimethoxy-β-nitrostyrene is low. What are the likely causes?
Answer: Low yield in this step often points to issues with reactants, catalyst, or reaction conditions.
-
Purity of Aldehyde: The starting 2,4-dimethoxybenzaldehyde can oxidize over time to 2,4-dimethoxybenzoic acid. This acidic impurity can neutralize the basic catalyst, hindering the reaction. Confirm the purity of your aldehyde by melting point or spectroscopy before use.
-
Catalyst Choice & Stoichiometry: Ammonium acetate (NH₄OAc) is a common catalyst. Ensure it is anhydrous and used in appropriate molar ratios. The reaction mechanism involves the formation of a nitroalkane anion, which is sensitive to pH.[3]
-
Water Removal: The reaction produces water, which can inhibit the reaction equilibrium. While some protocols run effectively in solvents like acetic acid, for sluggish reactions, azeotropic removal of water using a Dean-Stark trap with a solvent like toluene can significantly improve yields.
-
Reaction Time and Temperature: These reactions can require several hours under reflux.[3] Insufficient reaction time or temperature will lead to incomplete conversion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
Question: My final nitrostyrene product is a dark, oily substance that is difficult to crystallize. What impurity is this?
Answer: The formation of a dark, often polymeric tar is a common issue, especially if the reaction temperature is too high or if the reaction is run for an extended period in the presence of a strong base.[4] β-Nitrostyrenes are susceptible to polymerization. To mitigate this:
-
Use milder reaction conditions where possible.
-
Upon completion, do not prolong heating.
-
Purify the product promptly. A common technique is to pour the reaction mixture into cold water or an ice bath to precipitate the crude product, which can then be recrystallized from a suitable solvent like ethanol or isopropanol.[4]
Section 3: Troubleshooting the Reduction of 2,4-Dimethoxy-β-nitrostyrene
This step is critical and generates the most challenging impurities. The issues are highly dependent on the reducing agent used.
3.1 Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ is a powerful, non-selective reducing agent. While effective, it can lead to several byproducts if not handled correctly.
Question: My LiAlH₄ reduction produced significant byproducts alongside the desired amine. What are they and why did they form?
Answer: With LiAlH₄, the primary impurities are partially reduced species like hydroxylamines and oximes.[5][6]
-
2,4-Dimethoxyphenylacetaldoxime: This forms if the reduction stalls after the nitro group has been partially reduced. This can happen with insufficient LiAlH₄, poor quality reagent, or non-optimal reaction temperatures.
-
N-(2,4-Dimethoxyphenethyl)hydroxylamine: This is another partially reduced intermediate.
-
Cause of Formation: The reduction of a nitroalkene with LiAlH₄ is a stepwise process. The powerful hydride attacks the electrophilic nitrogen and carbon atoms. If the reaction is quenched prematurely, if the temperature is not maintained correctly (often requiring an initial addition at 0°C followed by reflux), or if the hydride is consumed by moisture, these intermediates can become the major products.[5][7]
Caption: Impurity formation during LiAlH₄ reduction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. Use flame-dried glassware and anhydrous solvents (like THF or diethyl ether).
-
Use Sufficient Reagent: A molar excess of LiAlH₄ is required (typically 3-4 equivalents) to ensure complete reduction of both the nitro group and the double bond.[7]
-
Control Temperature: Add the nitrostyrene solution dropwise to the LiAlH₄ suspension at 0°C to control the initial exothermic reaction, then reflux to drive the reaction to completion.[7]
-
Proper Workup: A careful workup procedure (e.g., Fieser workup with sequential addition of water and NaOH solution) is critical to quench excess hydride and precipitate aluminum salts for easy filtration.[7]
3.2 Catalytic Hydrogenation
Catalytic hydrogenation (e.g., H₂ gas with Pd/C, PtO₂, or Raney Nickel) is a cleaner alternative but has its own set of challenges, primarily related to catalyst activity and reaction selectivity.
Question: My catalytic hydrogenation reaction has stalled. TLC shows starting material and a new intermediate spot, but very little product. What is happening?
Answer: This is a classic case of either catalyst poisoning or the formation of a stable, difficult-to-reduce intermediate.
-
Catalyst Poisoning: The catalyst's active sites can be blocked by impurities. Sulfur or halide compounds in the starting materials or solvent can act as poisons.[8] Ensure high-purity reagents and solvents.
-
Intermediate Formation: The reduction can proceed stepwise. The C=C double bond is often reduced first, yielding 1-(2,4-dimethoxyphenyl)-2-nitroethane .[9] Subsequently, the nitro group is reduced. However, under certain conditions, the oxime can form as a stable intermediate, which is notoriously slow to reduce over Pd/C.
-
Insufficient Hydrogen/Mass Transfer: Ensure a leak-free system, adequate hydrogen pressure (from a balloon to a pressurized vessel), and vigorous stirring to maximize the contact between the gas, catalyst, and substrate.[8]
Caption: Troubleshooting workflow for catalytic hydrogenation.
Section 4: Purification Protocols & Troubleshooting
Question: My crude product is an oil and contains several impurities. What is a robust method for purification?
Answer: A highly effective method for purifying phenethylamines is to convert the crude basic oil into its hydrochloride (HCl) salt, which is typically a stable, crystalline solid that can be purified by recrystallization.
Protocol: Purification via HCl Salt Formation and Recrystallization
This protocol is adapted from standard procedures for amine purification.[7]
-
Dissolution: Dissolve the crude this compound oil in a minimal amount of a non-polar solvent in which the HCl salt is insoluble, such as diethyl ether or dichloromethane (DCM).
-
Acidification: While stirring, slowly add a solution of HCl in a solvent. Ethereal HCl (2N solution of HCl in diethyl ether) is ideal. Add the acidic solution dropwise until the mixture becomes acidic (test with pH paper on a withdrawn drop). A white precipitate of the amine hydrochloride salt will form immediately.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid on the filter with several portions of cold diethyl ether to remove non-basic impurities (like the oxime or nitroalkane).
-
Recrystallization: Transfer the crude HCl salt to a clean flask. Add a minimal amount of a hot polar solvent, such as isopropanol or an ethanol/ether mixture, until the solid just dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum. This process effectively removes most neutral and partially reduced impurities.
Section 5: Summary of Common Impurities
| Impurity Name | Structure | Point of Origin | Recommended Analytical Method |
| 2,4-Dimethoxybenzoic Acid | Aryl-COOH | Oxidation of starting aldehyde | ¹H NMR, IR (broad O-H stretch) |
| Polymeric byproducts | (C₁₀H₉NO₄)ₙ | Polymerization of nitrostyrene | GPC, ¹H NMR (broad signals) |
| 1-(2,4-Dimethoxyphenyl)-2-nitroethane | Aryl-CH₂CH₂NO₂ | Incomplete hydrogenation of nitrostyrene | GC-MS, ¹H NMR (signal for CH₂NO₂) |
| 2,4-Dimethoxyphenylacetaldoxime | Aryl-CH₂CH=NOH | Incomplete reduction (LiAlH₄ or H₂) | GC-MS, ¹H NMR (signal for CH=NOH) |
| N-(2,4-Dimethoxyphenethyl)hydroxylamine | Aryl-CH₂CH₂NHOH | Incomplete LiAlH₄ reduction | LC-MS, careful ¹H NMR analysis |
References
- BenchChem. (2025).
- Gavara, L., et al. (2022). Synthesis of this compound. Bioorganic and Medicinal Chemistry, 72, 116964.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Sciencemadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes. Sciencemadness.org Forum.
- Barium. (2003). Novel high-yielding C=C reduction of nitrostyrenes. The Hive Novel Discourse.
- Ho, T. L., & Wong, C. M. (1973). Red-Al Reduction of Nitrostyrenes to Phenethylamines. Synthetic Communications, 3(1), 37-40.
- Barium. (n.d.). Improved NaBH4 reduction of nitrostyrenes to phenylnitroalkanes. Erowid Chemistry Archive.
- Rana, S., et al. (2022). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. ACS Omega, 7(1), 123-130.
- Jorge, A. F. S., et al. (2023). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI.
- Designer-drug.com. (n.d.). Catalytic Hydrogenation of Nitrostyrenes.
- Clososki, G. C., et al. (2012). Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid-Supported Platinum Nanoparticles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of Nitrostyrenes using Red-Al [erowid.org]
- 4. Improved NaBH4 reduction of nitrostyrenes to phenylnitroalkanes [erowid.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel high-yielding C=C reduction of nitrostyrenes , Hive Novel Discourse [chemistry.mdma.ch]
Troubleshooting low yield in 2,4-Dimethoxyphenethylamine synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the synthesis of 2,4-dimethoxyphenethylamine. Low yields can frustrate even the most experienced chemists; this guide is designed to be a virtual Senior Application Scientist, offering field-proven insights and evidence-based solutions to common synthetic challenges.
Technical Troubleshooting Guide
This section addresses specific, frequently encountered issues during the synthesis of this compound, particularly focusing on the common and powerful route involving the reduction of 2,4-dimethoxyphenylacetonitrile.
Question: My yield is drastically low after the Lithium Aluminum Hydride (LiAlH₄) reduction of 2,4-dimethoxyphenylacetonitrile. What are the most probable causes?
Answer: This is a classic and often frustrating issue. The reduction of a nitrile to a primary amine using a strong hydride donor like LiAlH₄ is robust, but exquisitely sensitive to specific experimental conditions.[1] Low yields almost always trace back to one of four areas: reagent integrity, reaction environment, incomplete conversion, or work-up/purification losses.
-
1. Compromised Reagent and Environment (Moisture):
-
Causality: Lithium aluminum hydride reacts violently and exothermically with protic sources, especially water.[2] This reaction consumes the hydride, reducing its effective molar quantity available for your nitrile. Furthermore, the heat generated can promote side reactions. The reaction must be performed in a scrupulously dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents (typically diethyl ether or THF).
-
Self-Validation: Before starting, ensure your glassware is oven- or flame-dried and cooled under an inert atmosphere. Use solvents freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or from a commercial solvent purification system.
-
-
2. Incomplete Reaction:
-
Causality: The reaction proceeds in two stages: the first hydride adds to the nitrile to form an intermediate imine salt, which is then reduced by a second hydride equivalent to the amine.[3][4] If the reaction is stopped prematurely or is too cold, you may have a mixture of unreacted nitrile and the intermediate imine.
-
Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The starting nitrile is relatively non-polar, while the product amine will have a much lower Rf value and may streak. The reaction is often run at reflux in THF for several hours to ensure completion.[5]
-
-
3. Work-up and Purification Losses:
-
Causality: The aqueous work-up is critical. Its purpose is to quench excess LiAlH₄ and hydrolyze the aluminum-nitrogen complexes to liberate the free amine.[3] Improper work-up can lead to the formation of gelatinous aluminum hydroxides that trap the product, making extraction inefficient.
-
Protocol Insight: A widely trusted method is the Fieser work-up. For a reaction using 'X' grams of LiAlH₄, sequentially and cautiously add:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water This procedure is designed to produce granular aluminum salts that are easily filtered off. The resulting free amine can then be extracted from the filtrate.
-
-
-
4. Side Reactions:
-
Causality: If the intermediate imine salt is exposed to water before the second hydride addition, it can hydrolyze to form 2,4-dimethoxyphenylacetaldehyde. This is a common cause of seeing unexpected carbonyl peaks in your product's IR or NMR spectrum. While this is the intended outcome when using milder reagents like DIBAL-H, it represents a yield-destroying side reaction with LiAlH₄.[3]
-
Below is a troubleshooting summary table for this specific issue:
| Problem Observed | Potential Cause | Recommended Solution |
| Low to no product formation | Inactive LiAlH₄ due to moisture exposure | Use a fresh bottle of LiAlH₄. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere with anhydrous solvents.[2] |
| Mixture of starting material and product | Incomplete reaction | Increase reaction time or temperature (e.g., reflux in THF). Ensure sufficient equivalents of LiAlH₄ are used (typically 1.5-2.0 molar equivalents). |
| Difficult filtration, low extraction yield | Poor work-up procedure | Employ a structured quenching method like the Fieser work-up to generate easily filterable aluminum salts. |
| Presence of an aldehyde byproduct | Hydrolysis of intermediate imine | Ensure the reaction goes to completion before quenching. Perform the quench at a low temperature (e.g., 0 °C) to control the reaction rate. |
Question: I've successfully synthesized the crude amine, but my final yield after purification is still poor. How can I optimize the purification process?
Answer: Purification of phenethylamines requires careful technique to avoid loss. The product is a basic oil, which dictates the strategy.
-
Acid-Base Extraction: This is the most effective method for separating your basic amine from non-basic impurities.
-
Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., dichloromethane or diethyl ether).
-
Extract this organic layer with an aqueous acid (e.g., 1M HCl). The amine will protonate (R-NH₂ → R-NH₃⁺Cl⁻) and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer with a strong base (e.g., 2M NaOH) until it is strongly alkaline (pH > 12). This deprotonates the amine salt, regenerating the freebase oil (R-NH₃⁺Cl⁻ → R-NH₂).
-
Extract the freebase amine back into a fresh organic solvent.
-
Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Distillation: this compound is a high-boiling oil. Purification can be achieved by vacuum distillation. This is highly effective at removing non-volatile impurities.
-
Crystallization as a Salt: For achieving the highest purity, the amine can be converted to a crystalline salt (e.g., hydrochloride or fumarate).
-
Dissolve the purified freebase oil in a dry, non-polar solvent like diethyl ether or isopropanol.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol) dropwise until precipitation ceases.
-
Collect the resulting crystals by filtration, wash with cold solvent, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route to this compound is generally considered the most reliable?
A: Two routes are predominantly cited and used due to their reliability and accessible starting materials:
-
Henry Reaction followed by Reduction: This involves the condensation of 2,4-dimethoxybenzaldehyde with nitromethane to form 1-(2,4-dimethoxyphenyl)-2-nitroethene. This intermediate is then reduced, typically with LiAlH₄, to the target phenethylamine. This route is well-documented for analogous phenethylamines and is considered highly robust.[5]
-
Reduction of 2,4-dimethoxyphenylacetonitrile: This is the route discussed in the troubleshooting guide. The nitrile can be prepared from 2,4-dimethoxybenzyl chloride and a cyanide source. This route is also very effective, though the success is highly dependent on the quality of the nitrile and the execution of the reduction step.[6]
The choice often comes down to the availability and cost of the initial starting materials and the chemist's comfort level with the reagents involved (e.g., handling nitromethane vs. sodium cyanide).
Q: Are there safer or more scalable alternatives to LiAlH₄ for the nitrile reduction?
A: Yes, while LiAlH₄ is highly effective, its reactivity poses challenges for large-scale synthesis.[2] Viable alternatives include:
-
Catalytic Hydrogenation: Using a catalyst like Raney Nickel or Rhodium on alumina with high-pressure hydrogen gas is a common industrial method for nitrile reduction. This method avoids pyrophoric reagents but requires specialized high-pressure hydrogenation equipment.
-
Borane Reagents: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) complexes are effective reducing agents for nitriles. They are generally considered milder and safer to handle than LiAlH₄, though they still require anhydrous conditions.
Here is a comparison of common reducing agents:
| Reducing Agent | Pros | Cons |
| Lithium Aluminum Hydride (LiAlH₄) | High reactivity, excellent yields, well-understood.[1][4] | Pyrophoric, reacts violently with water, requires strict anhydrous conditions.[2] |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" reagent (H₂), excellent for large scale, high yields. | Requires specialized high-pressure equipment, catalyst can be expensive or pyrophoric (Raney Ni). |
| Borane Complexes (BH₃·THF, BMS) | Safer to handle than LiAlH₄, high selectivity. | Still requires anhydrous conditions, may be slower, can have complex work-up. |
Visualized Workflows and Mechanisms
To better assist in your experimental design and troubleshooting, the following diagrams illustrate key processes.
Troubleshooting Logic for LiAlH₄ Reduction
Caption: A decision tree for troubleshooting low yields in nitrile reduction.
Mechanism: Nitrile Reduction by LiAlH₄
Caption: Simplified mechanism of LiAlH₄ reduction of a nitrile to a primary amine.[3][4]
References
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL. Chemistry Steps. [Link]
-
Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]
-
Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. [Link]
-
2 routes to 2C-H synthesis, which is better? Reddit. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of 2,4-Dimethoxyphenethylamine (2,4-DMPEA)
Welcome to the technical support center for the synthesis of 2,4-Dimethoxyphenethylamine (2,4-DMPEA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis. Our goal is to equip you with the expertise to not only execute the synthesis but also to understand the underlying principles for effective optimization.
Introduction to 2,4-DMPEA Synthesis
This compound (2,4-DMPEA) is a phenethylamine derivative with a range of applications in medicinal chemistry and pharmacological research. While several synthetic routes exist, one of the most common and reliable methods involves the reduction of a substituted nitrostyrene intermediate, which is itself synthesized from 2,4-dimethoxybenzaldehyde. This guide will focus on troubleshooting and optimizing this two-step pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2,4-DMPEA?
A1: The most prevalent laboratory-scale synthesis of 2,4-DMPEA involves a two-step process:
-
Henry Condensation: A base-catalyzed condensation of 2,4-dimethoxybenzaldehyde with nitromethane to form 1-(2,4-dimethoxyphenyl)-2-nitroethene.
-
Reduction: The subsequent reduction of the nitroalkene intermediate to the corresponding amine, 2,4-DMPEA. This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LAH).
An alternative, though less common, approach is the Pictet-Spengler reaction, which can be used to form tetrahydroisoquinoline structures from phenethylamines.[1][2][3] However, for the direct synthesis of 2,4-DMPEA, the nitrostyrene reduction pathway is more direct.
Q2: What are the critical parameters to control during the Henry condensation (Step 1)?
A2: The success of the Henry condensation hinges on several factors:
-
Base Catalyst: The choice and amount of base are crucial. While ammonium acetate is commonly used, other bases like sodium hydroxide or potassium hydroxide can also be employed. The base facilitates the deprotonation of nitromethane, forming the nucleophilic nitronate anion.
-
Solvent: Acetic acid is a common solvent for this reaction, providing a slightly acidic medium that can influence the reaction rate and equilibrium.
-
Temperature and Reaction Time: These parameters are interdependent. Heating is typically required to drive the reaction to completion, but excessive heat can lead to side reactions and polymerization. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[4]
Q3: What are the main challenges in the reduction of the nitrostyrene intermediate (Step 2)?
A3: The reduction of 1-(2,4-dimethoxyphenyl)-2-nitroethene is often the most challenging step. Key difficulties include:
-
Handling of Lithium Aluminum Hydride (LAH): LAH is a highly reactive and pyrophoric reagent that must be handled under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).[5][6]
-
Reaction Quenching and Work-up: The quenching of excess LAH is highly exothermic and must be performed carefully at low temperatures to avoid uncontrolled reactions. The work-up procedure to isolate the amine product from the aluminum salts can be cumbersome and may lead to yield loss.
-
Side Reactions: Incomplete reduction can leave unreacted starting material, while over-reduction is less common with LAH for this specific transformation. The formation of dimers or other byproducts can also occur.
Q4: How can I purify the final 2,4-DMPEA product effectively?
A4: Purification of 2,4-DMPEA, which is often an oil at room temperature, can be achieved through several methods:
-
Acid-Base Extraction: As an amine, 2,4-DMPEA can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for washing with an organic solvent to remove non-basic impurities. Subsequent basification of the aqueous layer will regenerate the free amine, which can then be extracted into an organic solvent.[6]
-
Column Chromatography: Silica gel chromatography is a reliable method for purifying the free base.[4][7] A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine on the acidic silica gel) is often effective.
-
Crystallization of a Salt: The hydrochloride or other salt of 2,4-DMPEA can be prepared and recrystallized from a suitable solvent to achieve high purity.[5]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 2,4-DMPEA.
Problem 1: Low or No Yield of 1-(2,4-dimethoxyphenyl)-2-nitroethene (Step 1)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Reagents | Verify the purity and age of 2,4-dimethoxybenzaldehyde, nitromethane, and the base catalyst. | Use freshly opened or purified reagents. 2,4-dimethoxybenzaldehyde can oxidize over time.[8][9] Nitromethane should be of high purity. |
| Incorrect Stoichiometry | Double-check the molar ratios of the reactants and catalyst. | A slight excess of nitromethane may be beneficial to drive the reaction to completion. |
| Suboptimal Reaction Temperature | Monitor the internal reaction temperature. | Gradually increase the temperature and monitor the reaction progress by TLC. Avoid excessively high temperatures which can lead to decomposition. |
| Insufficient Reaction Time | Track the disappearance of the starting aldehyde using TLC. | Allow the reaction to proceed for a longer duration, monitoring at regular intervals. |
Problem 2: Low or No Yield of 2,4-DMPEA (Step 2 - LAH Reduction)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Deactivated LAH | Ensure LAH is a fine, grey powder. Clumped or white LAH may be inactive due to exposure to moisture. | Use a fresh, unopened bottle of LAH. Perform the reaction under a strictly inert atmosphere. |
| Inadequate Solvent Anhydrousness | Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether). | Dry all glassware thoroughly in an oven before use. Use anhydrous grade solvents. |
| Premature Quenching of LAH | Did the reaction mixture come into contact with moisture before the intended quenching step? | Ensure all additions are done under an inert atmosphere and with dry syringes/cannulas. |
| Inefficient Work-up | The formation of a gelatinous aluminum hydroxide precipitate can trap the product. | A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) can produce a granular precipitate that is easier to filter. |
Problem 3: Difficult Purification of 2,4-DMPEA
| Potential Cause | Diagnostic Check | Recommended Solution |
| Oily Product That Won't Solidify | The free base of 2,4-DMPEA is an oil. | Convert the amine to its hydrochloride salt by dissolving the oil in an anhydrous solvent (e.g., diethyl ether) and bubbling dry HCl gas through it, or by adding a solution of HCl in a solvent like isopropanol. The salt should precipitate and can be collected by filtration.[5] |
| Persistent Impurities After Extraction | TLC or NMR analysis shows the presence of non-basic impurities. | Perform column chromatography on silica gel. The addition of 1-2% triethylamine to the eluent can improve the separation by preventing the amine from streaking on the column. |
| Co-precipitation of Impurities | The crystallized salt is not pure. | Recrystallize the salt from a suitable solvent system. Common solvents for amine hydrochlorides include ethanol, isopropanol, or acetonitrile. |
Experimental Protocols
Step 1: Synthesis of 1-(2,4-dimethoxyphenyl)-2-nitroethene
-
To a solution of 2,4-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid, add nitromethane (1.5 equivalents) and ammonium acetate (1.2 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent like ethanol or isopropanol to obtain pure 1-(2,4-dimethoxyphenyl)-2-nitroethene.
Step 2: Reduction of 1-(2,4-dimethoxyphenyl)-2-nitroethene to 2,4-DMPEA
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add lithium aluminum hydride (4 equivalents) to anhydrous tetrahydrofuran (THF).
-
Cool the LAH suspension to 0 °C in an ice bath.
-
Dissolve 1-(2,4-dimethoxyphenyl)-2-nitroethene (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude 2,4-DMPEA.
Visualizing the Workflow and Troubleshooting Logic
Synthetic Pathway Diagram
Caption: Synthetic route to 2,4-DMPEA.
Troubleshooting Flowchart for Low Yield in Step 2
Caption: Troubleshooting low yield in the reduction step.
References
-
Shulgin, A.; Shulgin, A. PiHKAL: A Chemical Love Story. Transform Press, 1991. URL: [Link]
- Koshimura, I., et al. Dimethoxyphenylethylamine and tetrahydropapaverine are toxic to the nigrostriatal system. Brain Research, 1997, 773(1-2), 108-116.
-
MDPI. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. URL: [Link]
-
Wikipedia. 3,4-Dimethoxyphenethylamine. URL: [Link]
-
Manzo, E., et al. The Pictet-Spengler Reaction Updates Its Habits. Molecules, 2020, 25(2), 414. URL: [Link]
-
RSC Publishing. Halogen bond-catalyzed Pictet–Spengler reaction. URL: [Link]
-
PrepChem.com. Synthesis of 2,4-dimethoxybenzylamine. URL: [Link]
-
Shulgin, A. #168 Tmpea; 2,4,5-trimethoxyphenethylamine. URL: [Link]
- Google Patents. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- Google Patents. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
- Cook, J. M., et al. The Pictet-Spengler Reaction. In The Pictet-Spengler Reaction. John Wiley & Sons, Ltd, 2018.
-
PubMed Central. The Pictet-Spengler Reaction Updates Its Habits. URL: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks. URL: [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. URL: [Link]
-
ResearchGate. The synthesis route of the title compound; (i) 2 eq. of.... URL: [Link]
-
Wikipedia. 2,4-Dimethoxybenzaldehyde. URL: [Link]
-
PubChem. 2,4-Dimethoxybenzaldehyde. URL: [Link]
Sources
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pictet-Spengler Reaction [ebrary.net]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Erowid Online Books : "PIHKAL" - #60 DMPEA [erowid.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 8. 2,4-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Dimethoxyphenethylamine (2,4-DMPEA)
Welcome to the technical support guide for the purification of 2,4-Dimethoxyphenethylamine (2,4-DMPEA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this compound. Achieving high purity is critical for reliable pharmacological, toxicological, and clinical research, and this guide provides field-proven insights and detailed protocols to ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification and handling of 2,4-DMPEA.
Q1: What is this compound (2,4-DMPEA)? this compound is a phenethylamine compound and an isomer of the more well-known 3,4-DMPEA.[1] It is structurally related to mescaline and acts as a partial agonist of the serotonin 5-HT2A receptor.[2] Its synthesis and purification are of interest for neurological and pharmacological research.
Q2: What are the most common impurities I might encounter during 2,4-DMPEA synthesis? Impurities are highly dependent on the synthetic route. For common routes, such as the reduction of 2,4-dimethoxyphenyl-2-nitroethene with lithium aluminum hydride (LiAlH4), you can expect to find:
-
Unreacted Starting Materials: Residual 2,4-dimethoxybenzaldehyde and nitromethane.
-
Intermediate Species: The nitroethene intermediate if the reduction is incomplete.
-
Reagent Byproducts: Aluminum salts from the LiAlH4 workup.
-
Side-Reaction Products: Impurity profiles for illicitly synthesized phenethylamines often show contaminants from side-reactions, which can include dimers or products from alternative reaction pathways.[3] Identifying unknown impurities often requires advanced analytical techniques like LC/MS-IT-TOF (Liquid Chromatography/Mass Spectrometry-Ion Trap-Time of Flight).[4][5]
Q3: What are the primary methods for purifying crude 2,4-DMPEA? The primary purification strategies exploit the basic nature and polarity of the amine:
-
Acid-Base Extraction: An effective first step to separate the basic amine product from neutral or acidic impurities.
-
Recrystallization: Used to obtain a highly crystalline final product, either as the freebase or, more commonly, as a salt (e.g., hydrochloride) which often has better crystalline properties.
-
Column Chromatography: Necessary for removing impurities with similar polarity to the desired product.
Q4: How can I definitively assess the purity of my final 2,4-DMPEA product? A multi-technique approach is recommended for comprehensive purity analysis:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying and quantifying volatile impurities.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can be coupled with mass spectrometry (LC-MS) for impurity identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities that are not easily detected by other methods.
Q5: What are the recommended storage and handling conditions for 2,4-DMPEA? 2,4-DMPEA and its isomers are sensitive to environmental conditions.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] It is sensitive to light, air, and moisture, so storage under an inert atmosphere (like argon or nitrogen) and protection from direct sunlight is crucial for long-term stability.[8][9]
-
Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Handle in a chemical fume hood to avoid inhalation.[11]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
Problem 1: The crude product is a dark, oily residue with a low yield after the initial workup.
-
Underlying Cause: This issue often points to incomplete removal of non-basic impurities and mechanical losses during the extraction phase. The basic nature of phenethylamines makes them susceptible to forming salts, which can complicate extractions if the pH is not carefully controlled.
-
Troubleshooting Strategy: Implement a rigorous acid-base extraction protocol. This is one of the most effective methods for separating amines from neutral or acidic organic compounds.
Workflow for Purification of Crude 2,4-DMPEA
Caption: General purification workflow for 2,4-DMPEA.
Problem 2: The purified freebase is an oil that will not crystallize.
-
Underlying Cause 1: Residual Solvent. Even trace amounts of solvent can inhibit crystallization.
-
Solution: Dry the oil under high vacuum for an extended period (12-24 hours) to remove all volatile residues. Gentle heating may be applied if the compound is thermally stable.
-
-
Underlying Cause 2: Impurities. Impurities act as defects in the crystal lattice, preventing its formation.
-
Solution: If the product is of reasonable purity (>95%), attempt crystallization from a different solvent system. If significant impurities are present, further purification by column chromatography is required before re-attempting crystallization.
-
-
Underlying Cause 3: Inherent Properties. Some phenethylamine freebases are notoriously difficult to crystallize and may exist as oils or low-melting-point solids at room temperature.
-
Solution: Convert the freebase to its hydrochloride (HCl) salt. Amine salts are generally more stable, have higher melting points, and are more readily crystalline. This is achieved by dissolving the freebase oil in a non-polar solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or ether) dropwise until precipitation is complete.
-
Problem 3: TLC/HPLC analysis shows persistent impurities with similar Rf/retention times.
-
Underlying Cause: These are likely structural analogs or isomers of 2,4-DMPEA that could not be removed by extraction or simple crystallization.
-
Troubleshooting Strategy: Flash column chromatography is the method of choice for this challenge. The basicity of the amine can cause it to interact strongly with the acidic silica gel, leading to significant tailing and poor separation.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Optimization: To counteract tailing, add a small amount of a basic modifier to the eluent. A common starting point is a gradient of ethyl acetate in hexanes, with 0.5-1% triethylamine (TEA) added to the mobile phase.
-
Example Eluent System: Start with 10% Ethyl Acetate / 89% Hexane / 1% Triethylamine, gradually increasing the ethyl acetate concentration to elute the product.
-
Problem 4: The product is initially a white or off-white solid but turns yellow or brown over time.
-
Underlying Cause: Phenethylamines are prone to oxidation and degradation, especially when exposed to air and light.[8][9] This discoloration indicates the formation of oxidative impurities.
-
Troubleshooting Strategy:
-
Decolorization during Purification: During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount of activated charcoal.[12] Swirl the hot solution for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed colored impurities before allowing the solution to cool.[12]
-
Preventative Handling: Always handle the purified material under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Use solvents that have been degassed by sparging with nitrogen or argon.
-
Proper Storage: Store the final product in an amber vial, flushed with inert gas, and sealed tightly. Store in a freezer (-20°C) for maximum long-term stability.[13]
-
Troubleshooting Decision Tree
Caption: Decision tree for common 2,4-DMPEA purification issues.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture or oil in a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per gram of crude material).
-
Acid Wash: Transfer the solution to a separatory funnel and extract three times with 1 M hydrochloric acid (HCl). The basic 2,4-DMPEA will move into the aqueous layer as its hydrochloride salt.
-
Combine & Wash: Combine the aqueous layers and wash once with the organic solvent (DCM or EtOAc) to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) with stirring until the pH is >12. The 2,4-DMPEA hydrochloride will be converted back to the freebase, which may precipitate or form an oil.
-
Re-extraction: Extract the basified aqueous solution three times with fresh DCM or EtOAc. The purified freebase is now in the organic layer.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure to yield the purified 2,4-DMPEA freebase.
Protocol 2: Purification by Recrystallization (as Hydrochloride Salt)
-
Salt Formation: Dissolve the purified freebase oil in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
-
Acidification: Slowly add a solution of concentrated HCl in isopropanol (or ethereal HCl) dropwise while stirring. The hydrochloride salt will precipitate. Monitor the pH to avoid adding a large excess of acid.
-
Dissolution: Add more of the chosen solvent (e.g., isopropanol) and heat the mixture gently until the solid completely dissolves, creating a saturated solution.[12]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer (4°C to -20°C) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[12]
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
| Solvent System for Recrystallization | Target Form | Notes |
| Isopropanol (IPA) | HCl Salt | Good for forming high-quality crystals of amine salts. |
| Ethanol/Water | HCl Salt | The salt is dissolved in minimal hot ethanol; water is added dropwise until turbidity appears, then reheated to clarify and cooled slowly. |
| Toluene or Heptane | Freebase | May work for the freebase if it is a solid, but often less effective than salt formation. |
Section 4: Safety Precautions
Working with this compound requires adherence to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and appropriate gloves.[10]
-
Ventilation: All handling of the compound, especially in its powdered form or in volatile solvents, must be conducted in a certified chemical fume hood to prevent inhalation.[11]
-
Exposure Routes: The compound is classified as causing skin and eye irritation and may cause respiratory irritation.[14] Avoid all contact with skin, eyes, and clothing.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Fisher Scientific. (2010). Safety Data Sheet: 3,4-Dimethoxyphenethylamine.
-
ChemicalBook. (n.d.). 3,4-Dimethoxyphenethylamine(120-20-7).
-
Fisher Scientific. (2010). Safety Data Sheet: 2,3-Dimethoxyphenethylamine.
-
Fluorochem. (2024). Safety Data Sheet: this compound.
-
Gillard, J. R., & Beaulieu, P. L. (n.d.). Oxone®-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Organic Syntheses.
-
Cayman Chemical. (2025). Safety Data Sheet: 3,4-Dimethoxyphenethylamine (hydrochloride).
-
Lee, J. Y., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(S1), S144-S149.
-
ChemicalBook. (n.d.). This compound synthesis.
-
El-Gohary, N. S. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hallucinogenic Drugs. Auburn University.
-
Wikipedia. (n.d.). This compound.
-
Esteves, D., et al. (2023). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Molecules, 28(13), 5087.
-
Wang, Y., et al. (2016). Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight. Analytical Methods, 8(45), 8179-8187.
-
Petersen, J. H., et al. (1990). Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine. U.S. Patent No. 4,960,939.
-
Kanamori, T., et al. (2002). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. Journal of Forensic Sciences, 47(4), 888-893.
-
SMU Chemistry. (2013). Recrystallization. YouTube.
-
Lin, K. J., et al. (2005). Optimization of the separation and on-line sample concentration of phenethylamine designer drugs with capillary electrophoresis–fluorescence detection. Journal of Chromatography A, 1095(1-2), 156-162.
-
Cayman Chemical. (n.d.). 3,4-Dimethoxyphenethylamine (hydrochloride).
-
Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine.
-
S-M-S, K., et al. (2022). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 65(15), 10479-10502.
-
Gasper, H., et al. (2020). Veridentification and determination of 2,5-dimetoxy-4-bromophenethylamine (2C-B) in real sample by GC-MS methods and derivatization after SPE preparation. ResearchGate.
-
Jassim, R. M. A. (2023). What is the best method for a two solvent crystallization?. ResearchGate.
-
Carlier, J., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114944.
-
Carlier, J., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. ResearchGate.
-
Wikipedia. (n.d.). 2C-B.
-
Liu, B., et al. (2016). Production technology of 3,4-dimethoxy phenethylamine. Chinese Patent No. CN105384650A.
-
de la Cruz, H., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Crystals, 11(10), 1251.
-
Siewniak, A., et al. (2007). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Forensic Science International, 166(1), 37-51.
-
Mews, A. (2022). New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines. American Pharmaceutical Review.
-
Kunalan, V., et al. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. Forensic Science International, 224(1-3), 8-26.
Sources
- 1. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. 3,4-Dimethoxyphenethylamine(120-20-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. youtube.com [youtube.com]
- 13. caymanchem.com [caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Synthesis of 2,4-Dimethoxyphenethylamine (2,4-DMPEA)
Welcome to the technical support center for the synthesis of 2,4-dimethoxyphenethylamine (2,4-DMPEA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during the synthesis of this important compound. By understanding the underlying chemical principles and implementing the robust protocols outlined below, you can significantly improve the purity and yield of your target molecule.
I. Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific impurities that can arise during the synthesis of 2,4-DMPEA and provides actionable solutions to prevent their formation.
Issue: Formation of Isomeric Impurities (e.g., 3,4-DMPEA)
Question: My final product shows contamination with other dimethoxyphenethylamine isomers. What is the source of these impurities and how can I prevent them?
Answer:
Isomeric impurities, such as 3,4-dimethoxyphenethylamine, typically originate from the starting materials.[1] If the precursor, 2,4-dimethoxybenzaldehyde, is contaminated with other isomers (e.g., 3,4-dimethoxybenzaldehyde), these will be carried through the synthetic route.
Causality and Prevention:
-
Starting Material Purity: The most critical factor is the purity of the initial 2,4-dimethoxybenzaldehyde. It is imperative to source this reagent from a reputable supplier and to verify its purity by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy before use.[2]
-
Supplier Qualification: If isomeric impurities are consistently observed, consider evaluating alternative suppliers or implementing an in-house purification of the starting aldehyde.
Analytical Protocol: Verifying Starting Material Purity
A robust analytical method is crucial for identifying and quantifying isomeric impurities.
| Technique | Purpose | Key Parameters |
| GC-MS | Separation and identification of volatile isomers. | Capillary column (e.g., Rxi-50), temperature programming to resolve isomers, and mass spectral library comparison for identification.[3] |
| ¹H NMR | Structural confirmation and detection of isomers based on distinct aromatic proton signals. | High-resolution NMR (≥400 MHz) to resolve subtle differences in chemical shifts and coupling constants. |
Issue: N-Acetylated Side Products
Question: I am observing a significant amount of an N-acetylated impurity in my 2,4-DMPEA product. What is causing this and how can it be avoided?
Answer:
N-acetylation is a common side reaction, particularly if acetyl-containing reagents or solvents are used during the synthesis or workup.[4] For instance, using acetic acid for pH adjustment or ethyl acetate as an extraction solvent can lead to the formation of N-acetyl-2,4-dimethoxyphenethylamine.
Causality and Prevention:
-
Reagent Selection: Avoid the use of acetyl-donating species. For pH adjustments, consider non-acetylating acids like hydrochloric acid or sulfuric acid.
-
Solvent Choice: During extraction and purification, use solvents that are less likely to participate in side reactions. Dichloromethane or toluene can be suitable alternatives to ethyl acetate.
-
Reaction Conditions: In some cases, prolonged reaction times or elevated temperatures can promote N-acetylation, especially in the presence of trace acetyl sources.[5]
Experimental Workflow: Minimizing N-Acetylation
Caption: Workflow to minimize N-acetylation during 2,4-DMPEA workup.
Issue: Side Products from Reductive Amination
Question: When using reductive amination to synthesize 2,4-DMPEA, I'm getting several byproducts. How can I optimize this reaction?
Answer:
Reductive amination is a powerful method, but it can lead to side products if not properly controlled.[6] Common issues include the formation of secondary and tertiary amines from over-alkylation, or unreacted imine intermediates.
Causality and Prevention:
-
Stoichiometry: Precise control of the stoichiometry between the amine source (e.g., ammonia or an ammonium salt), the carbonyl compound (2,4-dimethoxyphenylacetaldehyde or a precursor), and the reducing agent is crucial. An excess of the carbonyl component can lead to dialkylation.
-
Reducing Agent: The choice of reducing agent is critical. Milder reagents like sodium triacetoxyborohydride are often preferred as they are more selective for the iminium ion over the carbonyl starting material.[7]
-
Reaction Conditions: Temperature and pH can significantly influence the reaction. The formation of the imine is often favored under slightly acidic conditions, while the reduction step proceeds efficiently under neutral to slightly basic conditions.
Protocol: Optimized Reductive Amination
-
Imine Formation: Dissolve 2,4-dimethoxyphenylacetaldehyde (1 eq.) and ammonium acetate (1.5 eq.) in methanol. Stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0°C. Add sodium triacetoxyborohydride (1.2 eq.) portion-wise, maintaining the temperature below 10°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.
Issue: Impurities from the Pictet-Spengler Reaction
Question: I am attempting a Pictet-Spengler reaction to form a tetrahydroisoquinoline derivative from 2,4-DMPEA and am observing side products. What are the likely causes?
Answer:
The Pictet-Spengler reaction, while effective for synthesizing tetrahydroisoquinolines, can be sensitive to reaction conditions.[8] Side products can arise from oxidation of the product, incomplete cyclization, or rearrangement reactions.[9]
Causality and Prevention:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Strong acids like hydrochloric acid or trifluoroacetic acid are often required, but excessive amounts can lead to degradation.[10]
-
Temperature Control: While some Pictet-Spengler reactions require heat, excessive temperatures can promote the formation of oxidized byproducts.[10] It is advisable to start at room temperature and gently heat if the reaction is sluggish.
-
Atmosphere: To prevent oxidation of the tetrahydroisoquinoline product, it is recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction Scheme: Pictet-Spengler Reaction and Potential Side Reaction
Caption: Pictet-Spengler reaction pathway and a common oxidation side reaction.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2,4-DMPEA?
The most prevalent synthetic routes start from 2,4-dimethoxybenzaldehyde. A common method involves a Henry reaction with nitromethane to form the corresponding nitrostyrene, followed by reduction to the phenethylamine.[2] Another approach is the reduction of 2,4-dimethoxyphenylacetonitrile.
Q2: Which analytical techniques are best for monitoring the purity of 2,4-DMPEA?
A combination of techniques is recommended for comprehensive purity analysis.[11]
-
HPLC: High-Performance Liquid Chromatography with UV detection is excellent for quantifying the main product and known impurities.[]
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying unknown impurities by providing molecular weight information.[13]
-
GC-MS: Gas Chromatography-Mass Spectrometry is particularly useful for detecting volatile impurities and residual solvents.[14]
Q3: How can I effectively purify crude 2,4-DMPEA?
The purification strategy depends on the nature of the impurities.
-
Acid-Base Extraction: This is a fundamental technique to separate the basic 2,4-DMPEA from neutral or acidic impurities.
-
Crystallization: If a solid salt of 2,4-DMPEA (e.g., the hydrochloride salt) can be formed, crystallization is an excellent method for achieving high purity.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A solvent system such as dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the amine) is often effective.
Q4: Are there any specific safety precautions I should take when synthesizing 2,4-DMPEA?
Yes, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when working with volatile solvents and reagents.
-
Reagent Handling: Be cautious when handling strong acids, bases, and reducing agents like lithium aluminum hydride, which is highly reactive with water.
By adhering to the principles and protocols outlined in this guide, you will be well-equipped to troubleshoot and prevent the formation of side products in your 2,4-DMPEA synthesis, leading to a more efficient and successful research outcome.
III. References
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available at: [Link]
-
3,4-Dimethoxyphenethylamine - Wikipedia. Wikipedia. Available at: [Link]
-
Unexpected Acetylation of Endogenous Aliphatic Amines by Arylamine N‐Acetyltransferase NAT2. Angewandte Chemie International Edition. Available at: [Link]
-
Analytical Methods. Japan Environment Agency. Available at: [Link]
-
Mescaline - Wikipedia. Wikipedia. Available at: [Link]
-
Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight. Analytical Methods. Available at: [Link]
-
Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Egyptian Journal of Forensic Sciences. Available at: [Link]
-
Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. Available at: [Link]
-
Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences. Available at: [Link]
-
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. Journal of Analytical Toxicology. Available at: [Link]
-
Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis. Available at: [Link]
-
(S)-N-acetyl-1-phenylethylamine hydrolase - Wikipedia. Wikipedia. Available at: [Link]
-
Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. Auburn University Electronic Theses and Dissertations. Available at: [Link]
-
Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. Molecular Diversity. Available at: [Link]
-
Pictet–Spengler reaction - Wikipedia. Wikipedia. Available at: [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]
-
Analytical Strategies for Monitoring Residual Impurities. BioPharm International. Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Available at: [Link]
-
The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. Journal of the American Chemical Society. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
-
Production technology of 3,4-dimethoxy phenethylamine - Google Patents. Google Patents. Available at:
-
Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. ResearchGate. Available at: [Link]
-
GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. Journal of Forensic Sciences. Available at: [Link]
-
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences. Available at: [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. The Pictet-Spengler Reaction [ebrary.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. env.go.jp [env.go.jp]
- 13. Identification of the impurities in 2,5-dimethoxy-4-ethylphenethylamine tablets by high performance liquid chromatography mass spectrometry-ion trap-time of flight - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. biopharminternational.com [biopharminternational.com]
Improving the solubility of 2,4-Dimethoxyphenethylamine for in vitro assays
Welcome to the technical support guide for 2,4-Dimethoxyphenethylamine (2,4-DMPEA). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common solubility challenges encountered during in vitro assays. As Senior Application Scientists, we understand that achieving and maintaining compound solubility is critical for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face when working with 2,4-DMPEA and similar phenethylamine compounds.
Q1: My 2,4-DMPEA immediately precipitated when I diluted my DMSO stock into my aqueous assay buffer. What is causing this and how can I fix it?
A1: This phenomenon, often called "crashing out" or "solvent shock," is the most common solubility issue for hydrophobic compounds. It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous environment where its solubility is much lower.[1][2] The sudden change in solvent polarity causes the compound to fall out of solution.
Root Causes & Recommended Solutions:
-
Rapid Dilution: Adding a concentrated stock directly to a large volume of buffer causes a rapid solvent exchange that the compound cannot tolerate.[1]
-
Solution: Perform a serial or intermediate dilution. First, dilute your high-concentration stock into a smaller volume of pre-warmed (37°C) assay buffer to create an intermediate concentration.[1] Then, use this intermediate stock for your final dilution. Add the compound dropwise while gently vortexing the buffer to ensure gradual mixing.[1]
-
-
Low Temperature of Aqueous Media: The solubility of many compounds is lower at colder temperatures. Adding a DMSO stock to refrigerated buffer significantly increases the risk of precipitation.[1]
-
Solution: Always use pre-warmed (37°C) cell culture media or assay buffer for your dilutions.[1]
-
-
Final Concentration Exceeds Solubility Limit: The final concentration of 2,4-DMPEA in your assay may be higher than its maximum aqueous solubility.
-
Solution: Decrease the final working concentration. If a high concentration is necessary, consider reformulating the buffer if your assay permits (see Q2).
-
Q2: How does pH influence the solubility of 2,4-DMPEA, and can I use it to my advantage?
A2: The pH of your aqueous buffer is a critical factor. This compound is a basic compound due to its primary amine group. The solubility of such ionizable compounds is highly dependent on the pH of the medium.[1]
The Underlying Mechanism (pKa):
-
At a pH below the pKa of the amine group, the amine will be protonated (R-NH₃⁺). This charged, ionized form is a salt, which is significantly more water-soluble.
-
At a pH above the pKa, the amine will be in its neutral, deprotonated free base form (R-NH₂), which is less polar and therefore less soluble in aqueous solutions.
Practical Application:
To enhance solubility, you can lower the pH of your assay buffer. A buffer pH that is 1-2 units below the compound's pKa will ensure it remains in its protonated, more soluble form. Most standard phosphate-buffered saline (PBS) solutions have a pH of ~7.2-7.4.[3][4][5] If you are observing precipitation, consider using a more acidic buffer system, but always be mindful of the potential impact on cell health or assay performance.[1]
Caption: Relationship between pH, pKa, and solubility of 2,4-DMPEA.
Q3: What are the best solvents and recommended concentrations for preparing a 2,4-DMPEA stock solution?
Data Summary: Solubility of Related Phenethylamines
| Compound | DMSO | Ethanol | PBS (pH 7.2) | Source |
| 3,4-DMPEA HCl | 30 mg/mL | 25 mg/mL | 10 mg/mL | [4] |
| 2,5-DMPEA HCl | 30 mg/mL | 20 mg/mL | 10 mg/mL | [5] |
| 2-Bromo-4,5-DMPEA HCl | 1 mg/mL | 1 mg/mL | 5 mg/mL | [3] |
Based on this data, preparing a stock solution in 100% DMSO at 10-30 mg/mL (or ~50-150 mM) is a safe and effective starting point. Always ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
Q4: My media looks fine initially, but I see a crystalline precipitate after a few hours or days in the incubator. What is happening?
A4: This delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture media over time.
-
Interaction with Media Components: The compound may slowly interact with salts, amino acids, or proteins (especially in serum) to form insoluble complexes.[1]
-
Evaporation: Over long-term experiments, evaporation from the culture plate can concentrate all media components, including your compound, pushing it beyond its solubility limit.[7]
-
Metabolic Conversion: While less common for precipitation, cellular metabolism could convert the compound into a less soluble byproduct.
Solutions:
-
Ensure the incubator has proper humidification to minimize evaporation.
-
Use culture plates with low-evaporation lids or seal plates for long-term experiments.
-
If interactions are suspected, you may need to test different basal media formulations or reduce the serum concentration if the experiment allows.[1]
Experimental Protocols & Workflows
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol describes a self-validating method to ensure complete solubilization of 2,4-DMPEA.
-
Weigh Compound: Accurately weigh the desired amount of 2,4-DMPEA hydrochloride salt powder.
-
Add Solvent: Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 20 mg/mL).
-
Dissolve: Vortex the vial vigorously for 1-2 minutes.
-
Visual Inspection: Hold the vial against a light source to check for any undissolved particulates.
-
Sonication (If Necessary): If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Final Inspection: Visually inspect again to confirm the solution is clear and free of any solid material.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store at -20°C or -80°C, protected from light.[8]
Protocol 2: Recommended Workflow for Dilution into Aqueous Assay Media
This workflow is designed to prevent precipitation (solvent shock) when preparing working solutions.
Caption: Recommended workflow for diluting DMSO stock into aqueous buffer.
Troubleshooting Guide: Precipitation Flowchart
If you encounter precipitation, use this logical guide to diagnose and solve the issue.
Caption: A troubleshooting flowchart for diagnosing precipitation issues.
References
- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.
- Common Cell Culture Problems: Precipitates. (n.d.). Sigma-Aldrich.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell.
- Technical Support Center: Troubleshooting JB002 Precipitation in Media. (n.d.). Benchchem.
- 2-bromo-4,5-Dimethoxyphenethylamine (hydrochloride). (n.d.). Cayman Chemical.
- Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). BioProcess International.
- 3,4-Dimethoxyphenethylamine (hydrochloride). (n.d.). Cayman Chemical.
- 2,5-Dimethoxyphenethylamine hydrochloride. (2024, March 27). ChemicalBook.
- Paz, R., & Zhuang, X. (2025, February 17). Preparation of pharmacological agents. Protocols.io.
- Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (n.d.). AAPS PharmSciTech.
- Physical–Chemical Aspects of the Preparation and Drug Release of Electrospun Scaffolds. (2021, October 9). National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 2,5-Dimethoxyphenethylamine hydrochloride | 3166-74-3 [chemicalbook.com]
- 6. Physical–Chemical Aspects of the Preparation and Drug Release of Electrospun Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. Preparation of pharmacological agents [protocols.io]
Technical Support Center: Troubleshooting Variability in Behavioral Responses to 2,4-DMPEA
Welcome to the technical support center for researchers utilizing 2,4-Dimethoxyphenethylamine (2,4-DMPEA) in behavioral studies. This guide is designed to provide in-depth troubleshooting strategies and address common sources of variability encountered during experimentation. As a phenethylamine related to mescaline, 2,4-DMPEA's pharmacological profile presents unique challenges in achieving reproducible behavioral outcomes.[1] This resource synthesizes field-proven insights and established scientific principles to help you navigate these complexities.
Section 1: Frequently Asked Questions (FAQs)
Q1: My results with 2,4-DMPEA are inconsistent. One day I see a clear stimulant effect, and the next, there's no significant change in locomotor activity. What's going on?
This is a common and frustrating issue. The variability in behavioral responses to psychoactive compounds is a well-documented challenge in preclinical research.[2][3][4] Several factors, often subtle, can contribute to this lack of reproducibility.[5][6] Consider the following critical variables:
-
Environmental Factors: Laboratory mice are highly sensitive to their surroundings.[2] Changes in lighting, noise levels, and even olfactory cues from different experimenters can significantly impact behavioral data.[2][3] For nocturnal animals like mice, testing under bright lights can suppress activity.[2]
-
Experimenter Handling: Consistency in how animals are handled is crucial.[2] Variations in grip, transport to the testing apparatus, and injection technique can induce stress and alter behavioral readouts.
-
Circadian Rhythm: The time of day when experiments are conducted can have a profound effect.[3] Failing to report or control for the circadian time of drug administration is a common oversight in many studies.[3]
-
Animal-Specific Factors: The strain, sex, and even the social hierarchy within a cage can influence behavioral responses.[5][6] For instance, female estrous cycles are a major source of variation.[2]
Q2: I'm observing a biphasic dose-response curve with 2,4-DMPEA, where lower doses increase activity, but higher doses suppress it. Is this expected?
Yes, a biphasic dose-response is plausible for compounds like 2,4-DMPEA. This phenomenon has been observed with structurally related compounds like 2,5-dimethoxy-4-methylamphetamine (DOM), where lower doses increased locomotor activity, while higher doses initially decreased it.[7] This could be due to several factors:
-
Receptor Engagement: At lower concentrations, 2,4-DMPEA might preferentially interact with receptors mediating stimulant effects, such as trace amine-associated receptor 1 (TAAR1).[8][9] At higher concentrations, it may engage other receptors, like serotonin 5-HT2A receptors, which could lead to more complex or even opposing behavioral effects.[1]
-
Off-Target Effects: Higher doses increase the likelihood of off-target binding, leading to a more complex and less predictable pharmacological profile.
-
Metabolic Saturation: The metabolic pathways responsible for breaking down 2,4-DMPEA could become saturated at higher doses, leading to a disproportionate increase in parent compound concentration and a different spectrum of effects.
Q3: What is the primary mechanism of action for 2,4-DMPEA, and how does this relate to the behavioral variability I'm seeing?
2,4-DMPEA is a phenethylamine and its primary mechanism is not fully elucidated, which is a major contributor to experimental variability. However, based on its structural similarity to other phenethylamines, its effects are likely mediated through several receptor systems:
-
Serotonin 5-HT2A Receptors: It is known to be a low-potency partial agonist at the 5-HT2A receptor.[1] This receptor is a key target for many psychedelic compounds.
-
Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamines are known to bind to TAAR1, which modulates dopaminergic, serotonergic, and glutamatergic systems.[8][10][11][12] TAAR1 agonists are being investigated for their potential in treating psychosis.[13][14]
The variability you are observing could stem from the compound's promiscuous binding profile. The net behavioral effect will depend on the delicate balance of its activity at these different receptors, which can be influenced by the experimental conditions and the individual animal's neurochemistry.
Section 2: Troubleshooting Guides
Guide 1: Standardizing Your Experimental Protocol
Issue: High variability in baseline and post-injection locomotor activity.
Cause: Inconsistent experimental procedures are a primary source of irreproducibility in behavioral studies.[3][15]
Solution: Implement a rigorous and detailed Standard Operating Procedure (SOP).
Step-by-Step Protocol:
-
Acclimation:
-
Bring animals to the testing room at least 60 minutes before the experiment begins to allow for habituation to the new environment.
-
Ensure the testing room maintains consistent temperature, humidity, and lighting conditions.
-
-
Handling:
-
Handle all animals in the same manner. Use a consistent method for picking them up from their home cage (e.g., by the base of the tail).
-
Minimize the time between handling and the start of the behavioral recording.
-
-
Injection Procedure:
-
Use a consistent injection volume and rate.
-
Administer injections in a separate, designated area to avoid associating the testing arena with the injection procedure.
-
-
Behavioral Recording:
-
Calibrate your automated tracking software before each session.
-
Ensure the testing arenas are thoroughly cleaned between each animal to eliminate olfactory cues.
-
-
Data Analysis:
-
Clearly define your dependent variables (e.g., total distance traveled, time spent in the center of the arena).
-
Use appropriate statistical methods and report all results, including non-significant findings.
-
Self-Validation: Your SOP is effective if you observe a significant reduction in the standard error of the mean for your vehicle-treated control group across multiple experimental days.
Guide 2: Investigating Pharmacological Specificity
Issue: Uncertainty about whether the observed behavioral effects are due to the intended mechanism of action or off-target effects.
Cause: 2,4-DMPEA's potential to interact with multiple receptor systems.
Solution: Use a pharmacological antagonist to block a specific receptor and observe if the behavioral effects of 2,4-DMPEA are attenuated.
Experimental Workflow:
Caption: Workflow for antagonist pre-treatment study.
Step-by-Step Protocol:
-
Select an Antagonist: Based on the hypothesized mechanism, choose a selective antagonist. For example, to test the involvement of the 5-HT2A receptor, you could use a selective antagonist like ketanserin.
-
Dose Selection: Determine an appropriate dose of the antagonist from the literature that is known to block the target receptor without producing its own behavioral effects.
-
Experimental Groups: You will need four groups:
-
Vehicle + Vehicle
-
Vehicle + 2,4-DMPEA
-
Antagonist + Vehicle
-
Antagonist + 2,4-DMPEA
-
-
Procedure:
-
Administer the antagonist or its vehicle.
-
After a pre-determined time (based on the antagonist's pharmacokinetics), administer 2,4-DMPEA or its vehicle.
-
Record the behavioral response.
-
-
Interpretation: If the antagonist significantly reduces the behavioral effects of 2,4-DMPEA, it provides evidence for the involvement of that specific receptor system.
Guide 3: Addressing Animal-Specific Variability
Issue: Inconsistent results between different cohorts of animals or between males and females.
Cause: Biological variables such as sex, genetics, and social environment can significantly impact behavior.[2][5][6]
Solution: Carefully control for and report these variables in your study design.
Decision Tree for Study Design:
Caption: Decision tree for controlling animal-specific variables.
Key Considerations:
-
Sex: If using females, track their estrous cycle and either test during a specific phase or ensure all phases are equally represented across your experimental groups.[2]
-
Strain: Be aware of the known behavioral phenotypes of your chosen strain. For example, C57BL/6J mice are generally more active than BALB/c mice.[6]
-
Housing: House animals in the same type of caging and with the same enrichment.[6] Document the housing density and any changes to social groups.
Section 3: Data Presentation
Table 1: Example Dose-Response Data for Locomotor Activity
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Distance Traveled (cm) ± SEM |
| Vehicle | 0 | 10 | 1500 ± 150 |
| 2,4-DMPEA | 1 | 10 | 2500 ± 200 |
| 2,4-DMPEA | 3 | 10 | 3500 ± 300 |
| 2,4-DMPEA | 10 | 10 | 2000 ± 250 |
This is example data and does not reflect actual experimental results.
Table 2: Key Pharmacological Properties of 2,4-DMPEA and Related Compounds
| Compound | Primary Receptor Target(s) | Known Behavioral Effect(s) |
| 2,4-DMPEA | 5-HT2A (partial agonist), TAAR1 (agonist) | Stimulant, potentially psychedelic[1][10] |
| Mescaline | 5-HT2A (agonist) | Psychedelic |
| Amphetamine | TAAR1 (agonist), DAT/NET/SERT inhibitor | Stimulant |
References
-
Bitesize Bio. (2025). Five Factors Affecting Your Mouse Behavioral Studies. [Link]
-
Frontiers in Behavioral Neuroscience. (2022). Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice. [Link]
-
Saré, R. M., Lemons, A., & Smith, C. B. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Brain Sciences, 11(10), 1343. [Link]
- Vannoni, E., et al. (2016). Reproducibility and replicability of rodent phenotyping in preclinical studies. Neuroscience & Biobehavioral Reviews, 67, 1-2.
-
ProQuest. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. [Link]
-
Wikipedia. (2023). This compound. [Link]
-
Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 21. [Link]
-
Wikipedia. (2023). 3,4-Dimethoxyphenethylamine. [Link]
-
PubMed Central. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. [Link]
-
Wikipedia. (2023). 2C-B. [Link]
-
PubMed Central. (2022). What's wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research. [Link]
-
ResearchGate. (2018). Behavioral characterization of the acute effects in rats of 2,4-DMA (2,4-dimethoxyamphetamine) as precursor of atypical psychotropic derivatives. [Link]
-
YouTube. (2022). Troubleshooting and optimizing lab experiments. [Link]
-
Grokipedia. (2026). DMPEA. [Link]
-
iBiology. (2019). Troubleshooting Experiments: Getting An Experiment “To Work”. [Link]
-
Wikipedia. (2023). 2,4,5-Trimethoxyphenethylamine. [Link]
-
Wikipedia. (2023). TAAR1. [Link]
- Koshimura, I., et al. (1997). Dimethoxyphenylethylamine and tetrahydropapaverine are toxic to the nigrostriatal system. Brain Research, 773(1-2), 108-116.
-
MDPI. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. [Link]
-
National Institutes of Health. (2018). Effects of acute or chronic administration of novel 3,4-dimethoxyphenylethylamine derivates on anxiety-like behavior. [Link]
-
PubMed Central. (2021). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. [Link]
-
PubMed. (1975). Behavioral effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rats and mice. [Link]
-
ResearchGate. (2022). Learning to Troubleshoot experiments. [Link]
-
Wikipedia. (2023). N,N-Dimethylphenethylamine. [Link]
-
Frontiers in Neuroscience. (2019). Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice. [Link]
-
PubMed. (1975). Comparison of 3,4-dimethoxyphenylethylamine Treated Plasma From Chronic Schizophrenics and Controls. [Link]
-
National Institutes of Health. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Frontiers | Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice [frontiersin.org]
- 4. Reproducibility and replicability of rodent phenotyping in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - ProQuest [proquest.com]
- 7. Behavioral effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TAAR1 - Wikipedia [en.wikipedia.org]
- 9. N,N-Dimethylphenethylamine - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 11. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Dimethoxyphenethylamine (2,4-DMPEA) Solution Stability
Welcome to the technical support center for 2,4-Dimethoxyphenethylamine (2,4-DMPEA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of 2,4-DMPEA in solution. By understanding the underlying chemical principles and following best practices, you can ensure the integrity and reliability of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 2,4-DMPEA solutions.
Issue 1: Your 2,4-DMPEA solution has turned yellow or brown.
Question: I prepared a solution of 2,4-DMPEA in an aqueous buffer, and it has developed a yellow or brown tint after a short period. What is causing this discoloration, and how can I prevent it?
Answer:
Discoloration of your 2,4-DMPEA solution is a common indicator of oxidative degradation. Phenethylamines, as a class of compounds, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1][2] The primary amine group in 2,4-DMPEA can be oxidized, leading to the formation of colored degradation products.
Causality: The likely chemical process is the oxidative deamination of the phenethylamine backbone. This reaction can be catalyzed by light and oxygen, leading to the formation of an aldehyde intermediate, which can then be further oxidized to a carboxylic acid or undergo other reactions to form colored polymeric species.[3][4]
Prevention Protocol:
-
Solvent Choice and Preparation:
-
Use deoxygenated solvents. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent for at least 15-20 minutes before use.
-
High-purity solvents are recommended to minimize contaminants that could catalyze degradation.[5]
-
-
Inert Atmosphere:
-
Prepare and handle the 2,4-DMPEA solution under an inert atmosphere (e.g., in a glove box or using a Schlenk line).
-
After preparation, blanket the headspace of your storage container with an inert gas before sealing.
-
-
Protection from Light:
-
Use amber glass vials or wrap your containers in aluminum foil to protect the solution from light exposure, which can catalyze photo-oxidation.[6]
-
-
Addition of Antioxidants:
-
Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to your solution. The appropriate concentration will need to be determined empirically to avoid interference with your experiments.
-
-
Storage:
Issue 2: A precipitate has formed in my 2,4-DMPEA solution.
Question: I dissolved 2,4-DMPEA in water, and a white precipitate formed over time. What is this precipitate and how can I avoid it?
Answer:
The formation of a white precipitate in an aqueous solution of 2,4-DMPEA is often due to the reaction of the basic amine with atmospheric carbon dioxide.[9] Phenethylamine is a strong base and will react with CO2 to form a solid carbonate salt.[9]
Causality: The basic amine group of 2,4-DMPEA reacts with carbonic acid (formed from dissolved CO2 in water) in an acid-base reaction to produce the insoluble phenethylammonium carbonate salt.
Prevention and Resolution Protocol:
-
Use CO2-Free Water: Prepare your solutions using freshly boiled and cooled deionized water or commercially available CO2-free water.
-
Work Quickly and Seal Tightly: Minimize the exposure of your solution to the atmosphere during preparation. Cap your vials and containers tightly immediately after use.
-
Inert Atmosphere: Preparing and storing the solution under an inert gas like nitrogen or argon will prevent contact with atmospheric CO2.
-
pH Adjustment: Maintaining a slightly acidic pH can help to keep the 2,4-DMPEA protonated and less reactive towards CO2. However, the stability of 2,4-DMPEA at different pH values should be considered.[10][11]
-
Resolubilizing the Precipitate: If a precipitate has already formed, you may be able to redissolve it by carefully adding a small amount of dilute acid (e.g., HCl) to lower the pH. This should be done with caution and consideration of the final desired pH of your solution.
Issue 3: I am observing a loss of biological activity or inconsistent results with my 2,4-DMPEA solution.
Question: My experiments are showing a decline in the expected biological activity of my 2,4-DMPEA solution over time, leading to inconsistent results. What could be the cause?
Answer:
A loss of biological activity is a strong indication that the concentration of the active 2,4-DMPEA in your solution is decreasing due to chemical degradation. In addition to the previously mentioned oxidation and carbonate formation, hydrolysis and other degradation pathways can occur, especially under non-optimal storage conditions.[12]
Causality: The degradation of 2,4-DMPEA leads to a lower effective concentration of the active compound, resulting in diminished biological effects. The rate of degradation is influenced by factors such as pH, temperature, and exposure to light and oxygen.[6][11]
Troubleshooting and Best Practices for Consistent Results:
-
Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions of 2,4-DMPEA immediately before each experiment.
-
Stability-Indicating Analytical Method: To assess the stability of your stock solutions, it is highly recommended to use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14] These methods can separate and quantify the parent compound from its degradation products.
-
Conduct a Forced Degradation Study: To understand the degradation pathways of 2,4-DMPEA under your specific experimental conditions, you can perform a forced degradation study.[12] This involves exposing the solution to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting degradation products.
-
Optimize Storage Conditions: Based on the results of your stability assessment, you can determine the optimal storage conditions (solvent, pH, temperature, light protection) for your 2,4-DMPEA solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 2,4-DMPEA?
A1: For a stock solution, it is advisable to use a non-aqueous solvent in which 2,4-DMPEA is stable. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing stock solutions of phenethylamine derivatives.[8][15] These stock solutions can then be diluted into your aqueous experimental buffer immediately before use.
Q2: What are the ideal storage conditions for a 2,4-DMPEA stock solution?
A2: A 2,4-DMPEA stock solution should be stored in a tightly sealed container at a low temperature, such as -20°C or -80°C, to minimize degradation.[8] The container should be protected from light. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q3: How long can I expect my 2,4-DMPEA solution to be stable?
A3: The stability of a 2,4-DMPEA solution is highly dependent on the solvent, concentration, pH, temperature, and exposure to light and air. Aqueous solutions are generally less stable than non-aqueous stock solutions. It is strongly recommended to prepare aqueous solutions fresh for each experiment. The stability of a stock solution in a suitable organic solvent, when stored properly at low temperatures, can extend for several months, but should be periodically checked for purity using an appropriate analytical method.[13]
Q4: Can I use a buffer to control the pH of my 2,4-DMPEA solution?
A4: Yes, using a buffer is recommended for aqueous solutions of 2,4-DMPEA to maintain a stable pH.[11] However, it is important to choose a buffer system that is compatible with your experimental setup and does not catalyze the degradation of 2,4-DMPEA. The optimal pH for stability should be determined empirically, but avoiding strongly acidic or alkaline conditions is generally advisable.[10]
Visualizing Degradation and Workflow
Potential Degradation Pathway of 2,4-DMPEA
Caption: Suspected oxidative deamination pathway of 2,4-DMPEA.
Workflow for Preparing a Stable 2,4-DMPEA Solution
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Degradation of dacarbazine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. 3,4-Dimethoxyphenethylamine | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ibisscientific.com [ibisscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing 2,4-Dimethoxyphenethylamine
Technical Support Center: 2,4-Dimethoxyphenethylamine
Introduction
This guide provides best practices for the handling, storage, and troubleshooting of this compound (2,4-DMPEA) for research and development applications. As a substituted phenethylamine, proper laboratory procedures are critical to ensure compound integrity, experimental reproducibility, and personnel safety. This document is intended for researchers, scientists, and drug development professionals.
Section 1: General Safety & Handling (FAQs)
Q1: What are the primary hazards associated with this compound?
Answer: 2,4-DMPEA is classified as an irritant and is harmful if swallowed.[1] It can cause skin, eye, and respiratory system irritation.[2][3] The toxicological properties have not been fully investigated, so it should be handled with care as a potentially hazardous substance.[3][4]
Scientist's Rationale: Substituted phenethylamines can have complex pharmacological profiles. The "dimethoxy" substitutions on the phenyl ring alter the molecule's polarity and potential biological interactions compared to unsubstituted phenethylamine.[5] Lack of comprehensive toxicological data necessitates treating the compound with a higher level of warning, assuming potential for unforeseen biological effects. Standard practice for any research chemical is to minimize exposure until its profile is well-understood.
Q2: What Personal Protective Equipment (PPE) is mandatory when working with 2,4-DMPEA?
Answer: A standard PPE protocol is required at all times. This includes:
-
Eye Protection: Tight-sealing safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory. For larger quantities or when generating dust, additional protective clothing may be necessary.[1]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][3][6] If a fume hood is not available and there is a risk of exceeding exposure limits, a NIOSH/MSHA approved respirator should be used.[1][4]
Q3: How should I handle a small spill of solid 2,4-DMPEA?
Answer: For minor spills, first ensure the area is well-ventilated and restrict access.[7] Wearing your full PPE, gently cover the spill with an inert absorbent material like dry sand or vermiculite to avoid creating dust.[8] Mechanically sweep the material into a designated, labeled hazardous waste container.[1] Clean the contaminated surface thoroughly with an appropriate solvent and then soap and water.[1]
Scientist's Rationale: The primary goal during a solid spill cleanup is to prevent the compound from becoming airborne, where it can be inhaled. Using a dry cleanup method avoids creating a dust cloud, which is a significant inhalation hazard.[7] Covering the powder also minimizes its spread.[1] Subsequent wet cleaning decontaminates the surface area.
Workflow for Handling a Chemical Spill
Caption: Decision workflow for responding to a 2,4-DMPEA spill.
Section 2: Storage & Stability (FAQs)
Q1: What are the ideal long-term storage conditions for solid 2,4-DMPEA?
Answer: Solid 2,4-DMPEA should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and air.[3][4][8] The recommended storage temperature is often -20°C for maximum stability.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also highly recommended.[3]
Scientist's Rationale: Phenethylamine derivatives can be sensitive to several environmental factors:
-
Oxidation: The amine functional group is susceptible to oxidation from atmospheric oxygen, which can lead to the formation of colored impurities and degradation of the compound. Storing under an inert gas displaces oxygen.
-
Light: Many aromatic compounds are light-sensitive and can undergo photochemical degradation.[3][4] Using amber vials or storing in the dark mitigates this.
-
Moisture: The compound may be hygroscopic (absorbs moisture from the air), which can lead to hydrolysis or clumping, affecting weighing accuracy and stability.[3][4]
-
Temperature: Low temperatures (-20°C) slow down the rate of all chemical degradation reactions, preserving the compound's purity over time.[1]
Q2: My solid 2,4-DMPEA has changed from a white/off-white powder to a yellowish or brownish color. Is it still usable?
Answer: A significant color change is a strong indicator of degradation, likely due to oxidation or other reactions. While the compound may still contain the active molecule, its purity is compromised. It is strongly recommended to re-analyze the purity of the material using an appropriate analytical method (e.g., HPLC, GC-MS, or NMR) before use in any experiment. For critical applications, using a fresh, un-degraded lot is the best practice.
Q3: How stable is 2,4-DMPEA in solution? How should I store stock solutions?
Answer: The stability in solution is highly dependent on the solvent and storage conditions. For short-term storage (1-2 weeks), solutions may be kept at 2-8°C. For long-term storage, it is crucial to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles. Solvents like DMSO are generally suitable for creating stock solutions.[9] Aqueous solutions, especially at neutral or basic pH, are generally less stable due to a higher potential for oxidation.
Table 1: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Condition | Recommended Duration |
| Solid | -20°C[1] | Inert Gas (Argon/N₂)[3] | Dark (Amber Vial)[4] | >1 year |
| In Solvent (e.g., DMSO) | -80°C | Sealed Vial | Dark (Amber Vial) | Up to 1 year[9] |
| In Solvent (e.g., DMSO) | 4°C | Sealed Vial | Dark (Amber Vial) | < 2 weeks |
Section 3: Solution Preparation & Troubleshooting
Q1: What solvents are recommended for dissolving 2,4-DMPEA?
Answer: this compound hydrochloride salts are generally soluble in aqueous solutions like water or PBS.[6][10] The freebase form may have lower aqueous solubility but is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[9][10]
Scientist's Rationale: The choice of solvent depends on the experimental application. For cell-based assays, a biocompatible solvent like DMSO is common, but the final concentration in the media should be kept low (typically <0.1%) to avoid solvent toxicity. For chemical reactions or analytical purposes, other organic solvents may be more appropriate. Always use high-purity, anhydrous solvents when possible to prevent introducing contaminants or water that could affect stability.
Q2: I'm having trouble getting the compound to dissolve. What should I do?
Answer: If you encounter solubility issues, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently (e.g., to 37°C) in a water bath.
-
Sonication: Use a bath sonicator to break up solid particles and increase the surface area for dissolution.[9]
-
Vortexing: Agitate the solution vigorously using a vortex mixer.
-
pH Adjustment: For hydrochloride salts, solubility in aqueous buffers can be pH-dependent. Ensure your buffer is within an appropriate pH range.
If these steps fail, you may be exceeding the solubility limit of the compound in that specific solvent. Consult solubility data tables or prepare a more dilute solution.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weigh Vial: Tare a clean, dry amber glass vial on an analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of 2,4-DMPEA solid into the vial in a chemical fume hood. (e.g., for 1 mL of 10 mM solution, weigh 1.812 mg, as the molar mass is 181.23 g/mol ).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly. If needed, use a brief sonication or gentle warming to ensure complete dissolution.
-
Storage: For long-term storage, aliquot the solution into smaller, single-use cryovials to avoid repeated freeze-thaw cycles.
-
Label and Store: Clearly label the vials with the compound name, concentration, solvent, and date of preparation. Store at -80°C.
Factors Affecting Compound Stability
Caption: Key environmental factors that can lead to the degradation of 2,4-DMPEA.
Section 4: Disposal
Q1: How should I dispose of waste 2,4-DMPEA and contaminated materials?
Answer: All waste containing 2,4-DMPEA, including unused compound, contaminated solvents, and disposable labware, must be treated as hazardous chemical waste.[7][11] It should be collected in clearly labeled, sealed containers.[7] Disposal must be handled in strict accordance with all local, state, and federal regulations.[7][11] Do not pour waste down the drain.[2] Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.
References
-
Cole-Parmer. (N.D.). Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. [Link]
-
Cole-Parmer. (N.D.). Material Safety Data Sheet - Phenethylamine. [Link]
-
Wikipedia. (N.D.). This compound. [Link]
-
PubChem, National Institutes of Health. (N.D.). Homoveratrylamine. [Link]
-
Wikipedia. (N.D.). 3,4-Dimethoxyphenethylamine. [Link]
-
de Boer, D. et al. (2009). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. PubMed. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 3,4-Dimethoxyphenethylamine(120-20-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 3,4-Dimethoxyphenethylamine | Endogenous Metabolite | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. aksci.com [aksci.com]
Technical Support Center: Mitigating Potential Neurotoxicity of 2,4-Dimethoxyphenethylamine in Experimental Models
Document ID: TSC-DMPEA-NTX-001
Version: 1.0
Last Updated: January 13, 2026
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals investigating 2,4-Dimethoxyphenethylamine (2,4-DMPEA). As a substituted phenethylamine, 2,4-DMPEA is structurally related to compounds known to possess psychoactive properties, and like many molecules in this class, its potential for neurotoxicity is a critical area of investigation.[1] While direct neurotoxicity data for 2,4-DMPEA is limited, extensive research on related phenethylamines, such as the "2C" series, provides a strong basis for hypothesizing its potential mechanisms of action and cellular impact.[2][3]
This guide offers a proactive approach to experimental design, providing troubleshooting workflows and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential neurotoxic effects in your in vitro and in vivo models. Our core objective is to ensure the scientific integrity and reproducibility of your research by grounding experimental choices in established neuropharmacological principles.
The primary hypothesized pathways for phenethylamine-induced neurotoxicity, which will be the focus of this guide, include:
-
Mitochondrial Dysfunction: Disruption of the electron transport chain, leading to decreased ATP production and cellular energy crisis.[4][5]
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) that overwhelms endogenous antioxidant defenses, causing damage to lipids, proteins, and DNA.[6][7]
-
Induction of Apoptosis: Activation of programmed cell death cascades, often mediated by caspases, as a consequence of mitochondrial stress and oxidative damage.[8][9]
By understanding these potential mechanisms, researchers can design more robust experiments and implement strategies to protect neuronal models, thereby isolating the specific pharmacological effects of 2,4-DMPEA from its potential toxicological confounds.
Troubleshooting Guides
This section is formatted as a series of common problems encountered during experimental work, followed by a logical, step-by-step troubleshooting process.
In Vitro Studies: Troubleshooting Guide
Question 1: "In my primary cortical neuron culture, I'm observing significant, dose-dependent cell death with 2,4-DMPEA treatment, even at concentrations where I expect to see pharmacological activity. How can I confirm this is neurotoxicity and not an artifact?"
This is a classic challenge of distinguishing between specific pharmacology and off-target toxicity. A systematic approach is required to validate your observations.
Troubleshooting Workflow:
-
Rule out Experimental Artifacts:
-
Compound Solubility: Visually inspect the culture medium after adding 2,4-DMPEA. Precipitated compound can cause mechanical damage to cells or lead to inaccurate dosing. If precipitation is observed, re-evaluate your solvent and final concentration. DMSO concentrations should ideally be kept below 0.5% to avoid solvent-induced toxicity.[10]
-
Media Integrity: Ensure the pH and osmolarity of your culture medium are not altered by the addition of 2,4-DMPEA or its vehicle.
-
Contamination: Check for microbial contamination, which can confound cytotoxicity assays.[10]
-
-
Quantify Cytotoxicity with Multiple Assays: Relying on a single assay can be misleading. Use at least two mechanistically different methods to assess cell viability.
| Assay Type | Principle | Common Issues & Solutions |
| Metabolic Assay (e.g., MTT, MTS) | Measures mitochondrial reductase activity in viable cells. | False Positives: Compound interferes with reductase enzymes. Solution: Run a cell-free control with compound and media to check for direct reduction of the tetrazolium salt.[10] |
| Membrane Integrity Assay (e.g., LDH, Trypan Blue) | Measures the release of lactate dehydrogenase (LDH) from damaged cells or the uptake of dye by non-viable cells. | High Background: Serum in the medium can contain LDH. Solution: Use serum-free medium during the final hours of treatment and for the assay itself.[10] |
| ATP Assay (e.g., CellTiter-Glo®) | Quantifies ATP, a direct indicator of metabolically active cells. | Signal Instability: ATP degrades quickly. Solution: Follow the manufacturer's protocol precisely regarding timing and reagent stability.[11] |
-
Visualize Cell Morphology:
-
Use phase-contrast microscopy to document morphological changes indicative of apoptosis (cell shrinkage, membrane blebbing) or necrosis (cell swelling, lysis).
-
Consider using fluorescent viability stains like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for a more quantitative visual assessment.
-
Question 2: "My MTT assay results are highly variable between replicate wells and experiments. What are the common causes of this inconsistency?"
Reproducibility is paramount. Variability in tetrazolium-based assays often stems from subtle inconsistencies in cell handling and plating.
Troubleshooting Workflow:
-
Standardize Cell Seeding:
-
"Edge Effects": The outer wells of a 96-well plate are prone to evaporation, leading to increased media concentration and altered cell growth. To mitigate this, fill the perimeter wells with sterile PBS or media only and do not use them for experimental data.[10]
-
Cell Clumping: Ensure you have a single-cell suspension before plating. Clumps of cells will lead to uneven distribution and variable metabolic activity per well.
-
Cell Health: Only use cells from a culture that is in the logarithmic growth phase. Over-confluent or recently thawed cells can have compromised metabolic function.[10]
-
-
Optimize Assay Parameters:
-
Cell Density: The number of cells per well must be in the linear range of the assay. Perform a cell titration experiment (seeding from ~1,000 to 100,000 cells/well) to find the optimal density for your cell line.[10]
-
Incubation Times: Standardize the incubation time for both the compound treatment and the MTT reagent itself. Insufficient incubation with the MTT reagent can lead to low signal.
-
-
Check Reagent and Equipment:
-
Reagent Preparation: Prepare fresh reagents. Ensure the formazan crystals in the MTT assay are fully solubilized before reading the plate. Incomplete solubilization is a major source of variability.
-
Plate Reader: Ensure the plate reader is set to the correct wavelength and that there are no fingerprints or smudges on the bottom of the plate.
-
In Vivo Studies: Troubleshooting Guide
Question 3: "My rodent models treated with 2,4-DMPEA are showing general signs of distress (e.g., weight loss, piloerection) that are confounding my behavioral tests. How can I determine if this is systemic toxicity or a specific neurotoxic effect?"
Systemic toxicity can mask or mimic neurotoxicity. It's crucial to include endpoints that can differentiate between the two.
Troubleshooting Workflow:
-
Comprehensive Health Monitoring:
-
Record body weight, food and water intake, and clinical signs of distress daily. A significant drop in body weight (>15-20%) is a common endpoint for humane intervention and indicates severe systemic toxicity.
-
Conduct a basic functional observational battery (FOB) to assess for overt neurological signs such as tremors, convulsions, or gait abnormalities before proceeding to more complex behavioral tests.
-
-
Include Control Groups for Systemic Effects:
-
A "pair-fed" control group can be invaluable. These animals receive the same reduced amount of food as the treated group, helping to distinguish behavioral deficits caused by the compound from those caused by malnutrition.
-
-
Post-Mortem Analysis:
-
At the end of the study, perform a gross necropsy and collect major organs (liver, kidneys, spleen) for histopathological analysis. Evidence of organ damage confirms systemic toxicity.
-
Collect blood for a complete blood count (CBC) and serum chemistry panel to assess organ function (e.g., ALT/AST for liver, BUN/creatinine for kidneys).[12]
-
-
Utilize Neuro-Specific Biomarkers:
Frequently Asked Questions (FAQs)
Q1: What are the most appropriate in vitro models for assessing 2,4-DMPEA neurotoxicity?
The choice of model depends on your research question.
-
Human Neuroblastoma SH-SY5Y Cells: A widely used and well-characterized cell line. They can be differentiated into a more mature neuronal phenotype, expressing dopaminergic markers. This makes them suitable for high-throughput screening and initial mechanistic studies.[14]
-
Primary Cortical or Hippocampal Neurons: These offer higher physiological relevance as they are non-transformed cells from the animal brain. They are more sensitive to toxic insults but are also more complex and laborious to culture.[15]
-
3D Brain Microtissues or Organoids: These models provide a more complex microenvironment, incorporating multiple cell types (neurons, astrocytes, etc.) and offering better recapitulation of in vivo cell-cell interactions. They are ideal for later-stage, more translationally relevant studies.[14][16]
Q2: I hypothesize that 2,4-DMPEA causes oxidative stress. How can I test this and what are appropriate positive controls?
To test for oxidative stress, you should measure both the cause (ROS production) and the effect (cellular damage and antioxidant depletion).
| Parameter | Assay | Positive Control |
| Reactive Oxygen Species (ROS) | Dihydroethidium (DHE) or CellROX Green/Deep Red probes via fluorescence microscopy or flow cytometry. | Menadione or Rotenone |
| Glutathione (GSH) Depletion | Thiol-reactive dyes like monochlorobimane or commercially available GSH/GSSG ratio kits. | Buthionine sulfoximine (BSO) |
| Lipid Peroxidation | Measurement of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) levels. | Iron(II) sulfate and Ascorbic Acid |
Q3: What neuroprotective agents can I use as positive controls to mitigate 2,4-DMPEA's potential toxicity?
Your choice of neuroprotective agent should target the hypothesized mechanism of toxicity.
-
For Oxidative Stress:
-
For Mitochondrial Dysfunction:
-
For Apoptosis:
Q4: What behavioral tests are most sensitive for detecting subtle neurotoxic effects in rodents?
A battery of tests assessing different domains is more powerful than a single test.
-
Motor Function & Coordination:
-
Cognitive Function:
-
Morris Water Maze: A classic test for spatial learning and memory.[21]
-
Novel Object Recognition: Assesses recognition memory.
-
Q5: How do I translate my in vitro findings to an in vivo model?
Translating from cell culture to a whole animal is a significant challenge due to pharmacokinetics and systemic metabolism.[3][24]
-
Dose Selection: Start with doses in vivo that are expected to produce brain concentrations similar to the effective concentrations in your in vitro model. This requires pharmacokinetic studies to determine the brain-to-plasma ratio of 2,4-DMPEA.
-
Metabolism: 2,4-DMPEA will be metabolized in vivo, primarily by monoamine oxidases (MAO).[23] The metabolites may be more or less toxic than the parent compound. Consider co-administration with an MAO inhibitor in a satellite group to understand the contribution of the parent compound versus its metabolites.
-
Model Limitations: Be aware that rodent models may not fully recapitulate human neuroanatomy or metabolism.[15][25] Results should be interpreted with caution.
Visualizations & Diagrams
Hypothesized Neurotoxic Pathway of 2,4-DMPEA
Caption: Hypothesized pathways of 2,4-DMPEA-induced neurotoxicity.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating neuroprotective agents in vitro.
Experimental Protocols
Protocol 1: In Vitro Assessment of 2,4-DMPEA Cytotoxicity using the MTT Assay
Objective: To determine the concentration-dependent effect of 2,4-DMPEA on the metabolic activity of a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well tissue culture-treated plates (clear)
-
2,4-DMPEA stock solution (e.g., 100 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: a. Trypsinize and count healthy, log-phase SH-SY5Y cells. b. Resuspend cells in complete medium to a final concentration determined by your cell titration experiment (e.g., 2 x 10^5 cells/mL). c. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate (for 20,000 cells/well). d. Add 100 µL of sterile PBS to the perimeter wells to reduce evaporation. e. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of 2,4-DMPEA in complete medium from your stock solution. Aim for a final concentration range that will capture a full dose-response curve (e.g., 0.1 µM to 1000 µM). b. Prepare a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.5%). c. Carefully remove the old medium from the cells and replace it with 100 µL of the appropriate compound dilution or vehicle control. d. Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
MTT Assay: a. After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove all but ~25 µL of the medium from each well without disturbing the formazan crystals. d. Add 100 µL of solubilization buffer to each well. e. Mix thoroughly on an orbital shaker for 10-15 minutes to ensure all crystals are dissolved.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle control: (Absorbance_Sample / Absorbance_Vehicle) * 100. c. Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
References
-
Mitochondrial approaches for neuroprotection - PMC - PubMed Central - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
-
Neuroprotection by caspase inhibitors - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]
-
Biochemical markers of neurotoxicity. A review of mechanistic studies and applications. (n.d.). Retrieved January 13, 2026, from [Link]
-
Neuroprotection by caspase inhibitors - United Arab Emirates University. (n.d.). Retrieved January 13, 2026, from [Link]
-
Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PubMed. (2022, January 7). Retrieved January 13, 2026, from [Link]
-
Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review - PubMed Central. (2020, October 20). Retrieved January 13, 2026, from [Link]
-
Natural agents that are neuroprotective against mitochondria - F1000Research. (n.d.). Retrieved January 13, 2026, from [Link]
-
Caspase Inhibitors: Prospective Therapies for Stroke - PMC - PubMed Central. (n.d.). Retrieved January 13, 2026, from [Link]
-
Mitochondrial approaches for neuroprotection - PubMed - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
-
Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
-
This compound - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
Neuroprotection by the inhibition of apoptosis - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]
-
Biomarkers of Chemical-induced Central Nervous System Damage - Risk Assessment - EPA. (n.d.). Retrieved January 13, 2026, from [Link]
-
Antioxidant drug therapy as a neuroprotective countermeasure of nerve agent toxicity - PMC. (2019, April 25). Retrieved January 13, 2026, from [Link]
-
Caspase Inhibitors Reduce Neuronal Injury After Focal but Not Global Cerebral Ischemia in Rats | Stroke. (n.d.). Retrieved January 13, 2026, from [Link]
-
Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]
-
Translational Biomarkers of Neurotoxicity: A Health and Environmental Sciences Institute Perspective on the Way Forward - PubMed Central. (2015, November 24). Retrieved January 13, 2026, from [Link]
-
In vitro assays for developmental neurotoxicity - OECD. (n.d.). Retrieved January 13, 2026, from [Link]
-
Translational challenges of neuroprotection strategy in ischemic stroke - ResearchGate. (2025, August 7). Retrieved January 13, 2026, from [Link]
-
(PDF) Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review - ResearchGate. (2025, October 15). Retrieved January 13, 2026, from [Link]
-
From Mitochondrial Function to Neuroprotection – An Emerging Role for Methylene Blue - PMC - PubMed Central. (n.d.). Retrieved January 13, 2026, from [Link]
-
Mitochondria in Neuroprotection by Phytochemicals: Bioactive Polyphenols Modulate Mitochondrial Apoptosis System, Function and Structure - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]
-
Translational Biomarkers of Neurotoxicity: A Health and Environmental Sciences Institute Perspective on the Way Forward - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]
-
A short review on behavioural assessment methods in rodents - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
-
In vitro techniques for the assessment of neurotoxicity - PMC - PubMed Central - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
-
New insights in animal models of neurotoxicity-induced neurodegeneration - Frontiers. (n.d.). Retrieved January 13, 2026, from [Link]
-
3D Neurotoxicity Assay | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved January 13, 2026, from [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - Frontiers. (n.d.). Retrieved January 13, 2026, from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved January 13, 2026, from [Link]
-
Neurotoxicity Assay - Visikol. (2023, April 4). Retrieved January 13, 2026, from [Link]
-
Recent progress in translational engineered in vitro models of the central nervous system. (n.d.). Retrieved January 13, 2026, from [Link]
-
Neuroprotection - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
Phenethylamine Adverse Effects Neurotoxicity - Consensus. (n.d.). Retrieved January 13, 2026, from [Link]
-
Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI. (2023, March 24). Retrieved January 13, 2026, from [Link]
-
Behavioral Tests - Scantox | CRO. (n.d.). Retrieved January 13, 2026, from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22). Retrieved January 13, 2026, from [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC - PubMed Central. (n.d.). Retrieved January 13, 2026, from [Link]
-
In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. (n.d.). Retrieved January 13, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Translational Biomarkers of Neurotoxicity: A Health and Environmental Sciences Institute Perspective on the Way Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial approaches for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial approaches for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant drug therapy as a neuroprotective countermeasure of nerve agent toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection by caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Biochemical markers of neurotoxicity. A review of mechanistic studies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Translational Biomarkers of Neurotoxicity: A Health and Environmental Sciences Institute Perspective on the Way Forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3D Neurotoxicity Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 16. Neurotoxicity Assay [visikol.com]
- 17. Neuroprotection - Wikipedia [en.wikipedia.org]
- 18. From Mitochondrial Function to Neuroprotection – An Emerging Role for Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspase Inhibitors: Prospective Therapies for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. mdpi.com [mdpi.com]
- 22. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. Recent progress in translational engineered in vitro models of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 2,4-Dimethoxyphenethylamine by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, technically-focused comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2,4-Dimethoxyphenethylamine, a crucial intermediate and psychoactive compound. We will delve into the rationale behind methodological choices, present comparative data, and provide comprehensive, self-validating protocols grounded in authoritative guidelines.
The Imperative of Purity in Pharmaceutical Synthesis
Any synthesized compound, such as this compound, is susceptible to the presence of impurities. These can arise from starting materials, by-products of the synthesis, degradation products, or residual solvents.[1][2] The presence of such impurities, even in trace amounts, can have significant impacts on the toxicological profile and therapeutic efficacy of the final drug product.[2] Therefore, a robust and validated analytical method to accurately quantify the purity and impurity profile is not just a regulatory requirement but a scientific necessity.[2][3]
Reverse-phase HPLC (RP-HPLC) is the preeminent technique for this purpose due to its high resolution, reproducibility, and versatility in separating molecules with subtle differences in hydrophobicity.[1][4]
Method Comparison: C18 vs. Phenyl-Hexyl Stationary Phases
The choice of the stationary phase is a critical parameter in HPLC method development, as it dictates the primary mechanism of separation. Here, we compare two common reversed-phase columns for the analysis of this compound: a traditional C18 column and a Phenyl-Hexyl column, which offers alternative selectivity.
Method A: The Workhorse - C18 Column
A C18 (octadecyl) column is the most widely used stationary phase in reversed-phase HPLC, separating analytes based primarily on their hydrophobicity.[5] For a molecule like this compound, the non-polar C18 chains interact with the phenyl ring and the ethylamine side chain.
Method B: Alternative Selectivity - Phenyl-Hexyl Column
A Phenyl-Hexyl column provides a mixed-mode separation mechanism. It offers hydrophobic interactions via the hexyl chains and π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can lead to different elution orders and improved resolution for aromatic compounds and their closely related impurities.
Experimental Protocols
Sample Preparation
A stock solution of synthesized this compound was prepared by accurately weighing and dissolving the compound in the mobile phase to a concentration of 1 mg/mL.[5] This stock solution was then diluted to a working concentration of 0.1 mg/mL for analysis. All solutions were filtered through a 0.45 µm syringe filter before injection.[5]
Method A: C18 Protocol
-
Chromatographic System: Standard HPLC system with a pump, UV-Visible detector, autosampler, and column oven.[5]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient elution was employed with Mobile Phase A: 0.1% Formic Acid in Water and Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 30 °C.[5]
Method B: Phenyl-Hexyl Protocol
-
Chromatographic System: Same as Method A.
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Same as Method A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Comparative Data and Performance
The following tables summarize the hypothetical, yet realistic, data obtained from the analysis of a synthesized this compound sample containing two known process impurities: Impurity 1 (a precursor) and Impurity 2 (a side-product).
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (min) | ||
| Impurity 1 | 4.2 | 5.1 |
| This compound | 8.5 | 9.2 |
| Impurity 2 | 8.9 | 8.7 |
| Resolution (Rs) | ||
| Impurity 1 / Main Peak | 12.1 | 11.5 |
| Main Peak / Impurity 2 | 1.8 | 2.5 |
| Tailing Factor (Tf) | ||
| Main Peak | 1.1 | 1.0 |
| Theoretical Plates (N) | ||
| Main Peak | 8500 | 9200 |
Analysis of Performance:
Method B, utilizing the Phenyl-Hexyl column, demonstrates superior resolution between the main this compound peak and the closely eluting Impurity 2. This is likely due to the additional π-π interactions providing enhanced selectivity. The improved peak symmetry (Tailing Factor closer to 1.0) and higher theoretical plates also indicate a more efficient separation on the Phenyl-Hexyl column for this specific compound.
Method Validation: A Self-Validating System
To ensure the chosen method is "suitable for its intended purpose," a thorough validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines is mandatory.[6][7][8]
Caption: Workflow for HPLC Method Validation.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] To demonstrate this, forced degradation studies are performed.[9][10][11]
Forced Degradation Protocol:
The this compound sample is subjected to the following stress conditions as per ICH Q1A(R2) guidelines to induce degradation:[10][11][12]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV and visible light (1.2 million lux hours and 200 watt hours/square meter).[11]
The stressed samples are then analyzed by the developed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the method can separate the degradation products from the main drug peak.[10]
Linearity, Range, Accuracy, and Precision
These parameters are essential for quantifying the impurities accurately.
Table 2: Validation Parameters and Acceptance Criteria (Based on Method B)
| Parameter | Protocol | Acceptance Criteria (ICH Q2(R1)) | Hypothetical Result |
| Linearity | Analyze 5 concentrations from LOQ to 120% of the impurity specification limit. | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Range | The range established by linearity. | 80% to 120% of the test concentration for impurities.[7] | LOQ to 1.5% |
| Accuracy | Spike a blank matrix with known amounts of impurities at 3 levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate. | % Recovery between 80-120% for impurities. | 98.5% - 101.2% |
| Precision | Repeatability: 6 replicate injections of a sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. | Relative Standard Deviation (RSD) ≤ 5% for impurities. | Repeatability RSD = 1.2%Intermediate Precision RSD = 2.5% |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1). | - | 0.005% |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (typically 10:1). | - | 0.015% |
Conclusion and Recommendation
Both the C18 and Phenyl-Hexyl columns are capable of analyzing the purity of this compound. However, the Phenyl-Hexyl column (Method B) provides superior resolution for closely eluting impurities , which is a critical advantage in impurity profiling. The enhanced selectivity, born from its mixed-mode separation mechanism, makes it the more robust and reliable choice for this specific application.
The comprehensive validation protocol, grounded in ICH guidelines, ensures that the selected method is not only scientifically sound but also meets the rigorous standards required for regulatory submission. By following this self-validating system, researchers can have high confidence in the purity data generated for their synthesized this compound.
Caption: Basic components of an HPLC system.
References
-
A Review on Force Degradation Studies for Drug Substances. ijarsct. Available at: [Link]
-
[Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. PubMed. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]
-
Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. PubMed. Available at: [Link]
-
HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. SIELC Technologies. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
Reverse Phase HPLC (RP-HPLC). DSDP Analytics. Available at: [Link]
-
The Utility of Multi-Dimensional Liquid Chromatography for the Analysis of Seized Drugs. Office of Justice Programs. Available at: [Link]
-
Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. ResearchGate. Available at: [Link]
-
Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]
-
Illicit Synthesis of Phenylethylamines. Scribd. Available at: [Link]
-
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): a review of the public domain literature. University of Hertfordshire. Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTech. Available at: [Link]
-
α-Phenylethamine in illegally produced amphetamine. ResearchGate. Available at: [Link]
-
Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. Available at: [Link]
-
Mastering Small Molecule Reversed-Phase Method Development. YouTube. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central. Available at: [Link]
-
Amphetamine in illegally produced phenylethylamine-intentional action or failed synthesis of a designer drug. Analysis of evidence material by LC/MS (APCI) and GC/MS (EI) methods. ResearchGate. Available at: [Link]
-
Phenethylamine. Wikipedia. Available at: [Link]
-
Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. Available at: [Link]
-
DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. ResearchGate. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. dsdpanalytics.com [dsdpanalytics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. resolvemass.ca [resolvemass.ca]
- 11. onyxipca.com [onyxipca.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
A Comparative Analysis of the Receptor Binding Profiles of 2,4-DMPEA and Mescaline
Abstract
This guide provides a detailed comparative analysis of the receptor binding profiles of two structurally related phenethylamines: the classic psychedelic mescaline (3,4,5-trimethoxyphenethylamine) and its lesser-known positional isomer, 2,4-dimethoxyphenethylamine (2,4-DMPEA). While both compounds share a common phenethylamine scaffold, the arrangement and number of methoxy substituents on the phenyl ring dramatically influence their pharmacological activity. This document synthesizes available in-vitro experimental data to contrast their affinities and functional potencies, particularly at serotonergic receptors, providing researchers with a clear understanding of their distinct molecular pharmacology. We delve into the experimental methodologies used to derive this data, explain the underlying signaling pathways, and discuss the implications of their differing receptor interaction profiles.
Introduction: The Critical Role of Methoxy Group Positioning
The phenethylamine class of compounds represents a rich area of neuropharmacological research, with molecular structure dictating receptor affinity and functional outcome. Mescaline, an alkaloid found in the peyote cactus, is a well-characterized psychedelic agent whose effects are primarily mediated by its interaction with serotonin receptors.[1][2] Its pharmacological profile has been extensively studied, providing a benchmark for understanding structure-activity relationships (SAR) within this chemical family.
2,4-DMPEA is a positional isomer of dimethoxyphenethylamine and a structural analog of mescaline.[3] Unlike mescaline, its psychoactive effects in humans have not been documented, and its pharmacology is not well-characterized.[3] The primary structural difference lies in the placement of the methoxy groups on the phenyl ring. This guide aims to compare the known receptor binding data of these two molecules to illustrate how subtle changes in chemical structure lead to significant differences in pharmacological profiles. Understanding these differences is crucial for drug development professionals and researchers exploring the therapeutic potential of serotonergic compounds.
Comparative Receptor Binding & Functional Activity
The interaction of a ligand with a receptor is typically quantified by two key parameters: binding affinity (Kᵢ) and functional potency (EC₅₀).
-
Binding Affinity (Kᵢ): This value represents the concentration of a ligand required to occupy 50% of the target receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.
-
Functional Potency (EC₅₀): This is the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response (Eₘₐₓ). A lower EC₅₀ value signifies higher potency.
The available data clearly demonstrates a significant divergence in the receptor interaction profiles of mescaline and 2,4-DMPEA.
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ) |
| Mescaline | 5-HT₂ₐ | ~6,300[1] | ~10,000[4] | Partial Agonist |
| 5-HT₂C | ~9,900[5] | - | Biased Agonist[4] | |
| 5-HT₁ₐ | 1,600 - 6,700[6] | - | - | |
| α₁, α₂ Adrenergic | Low µM range[1][7] | - | Agonist[2] | |
| D₁, D₂, D₃ Dopamine | Low µM range[1][2] | - | Agonist[2] | |
| 2,4-DMPEA | 5-HT₂ₐ | 202 - 999[3] | 832 - 4,034[3] | 67-83% (Partial Agonist)[3] |
| Other Receptors | Data Not Available | Data Not Available | Data Not Available |
Analysis of Comparative Data:
The most striking difference is in their interaction with the 5-HT₂ₐ receptor , the primary target responsible for the hallucinogenic effects of classic psychedelics.[1][8] While both are partial agonists, mescaline exhibits a binding affinity (Kᵢ) in the low micromolar range (~6300 nM).[1] In contrast, 2,4-DMPEA shows a somewhat higher affinity, with a Kᵢ value reported to be in the 202-999 nM range.[3] However, its functional potency (EC₅₀) is significantly lower than that of many classic psychedelics, ranging from 832 to 4,034 nM.[3]
Mescaline's pharmacology is broader, with known interactions at 5-HT₂C, 5-HT₁ₐ, adrenergic, and dopamine receptors, albeit with generally low affinity.[1][2][4][6] This wider receptor profile may contribute to its overall physiological and psychological effects. For 2,4-DMPEA, there is a conspicuous lack of published data regarding its affinity for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors. This data gap prevents a full comparison but underscores that 2,4-DMPEA is a significantly under-researched compound. The known data suggests it is a low-potency serotonergic agent, which may explain why it has not been reported as a psychoactive substance.
Experimental Methodologies: Quantifying Receptor Interactions
The data presented above is derived from established in-vitro pharmacological assays. Understanding these methods is key to interpreting the results. The two primary techniques are radioligand binding assays (to determine affinity) and functional assays (to determine potency and efficacy).
This technique is the gold standard for measuring the affinity of a compound for a receptor.[9] It involves a competition between a labeled compound with known affinity (the radioligand) and an unlabeled test compound (e.g., mescaline or 2,4-DMPEA) for binding to a receptor preparation.
Caption: Workflow of a Competitive Radioligand Binding Assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Cells (e.g., HEK293) stably expressing the human 5-HT₂ₐ receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl) to break the cell membranes.[10]
-
The homogenate is centrifuged to pellet the membranes, which contain the receptors. The pellet is washed and resuspended in an assay buffer.[10] Protein concentration is determined using a method like the BCA assay.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate.[10]
-
To each well, add:
-
The membrane preparation (a fixed amount, e.g., 10-20 µg protein).
-
A fixed concentration of a suitable 5-HT₂ₐ radioligand (e.g., [³H]ketanserin).
-
Increasing concentrations of the unlabeled test compound (2,4-DMPEA or mescaline).
-
-
Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation & Filtration:
-
The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[10]
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membranes with bound radioligand from the unbound radioligand in the solution.[10]
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
The radioactivity trapped on each filter is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.
-
The IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve.
-
The IC₅₀ is converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[11]
-
Functional assays measure the cellular response following receptor activation. Since the 5-HT₂ₐ receptor is coupled to the Gq/11 protein, its activation leads to an increase in intracellular calcium.[12][13] This change can be measured using calcium-sensitive fluorescent dyes.
Detailed Protocol: Calcium Flux Assay
-
Cell Preparation:
-
Dye Loading:
-
The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The dye enters the cells and is cleaved to its active, calcium-sensitive form.
-
-
Compound Addition and Measurement:
-
The plate is placed into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
The instrument adds varying concentrations of the test compound (2,4-DMPEA or mescaline) to the wells while simultaneously monitoring fluorescence.
-
Upon receptor activation by an agonist, intracellular calcium levels rise, causing the dye to fluoresce. The intensity of the fluorescence is recorded over time.
-
-
Data Analysis:
-
The peak fluorescence intensity is measured for each concentration of the test compound.
-
The data is plotted as fluorescence intensity versus the log concentration of the agonist.
-
A dose-response curve is fitted to the data to determine the EC₅₀ (potency) and the Eₘₐₓ (maximum response, or efficacy) relative to a reference full agonist like serotonin.[15]
-
Primary Signaling Pathway: 5-HT₂ₐ Receptor Activation
The primary mechanism by which mescaline exerts its effects is through activation of the 5-HT₂ₐ receptor, which is a G-protein coupled receptor (GPCR).[1][16] The canonical signaling cascade is initiated via coupling to the Gαq subunit.
Caption: Canonical 5-HT₂ₐ Receptor Gq Signaling Pathway.
This pathway is central to the action of many serotonergic psychedelics.[17] The release of intracellular calcium and activation of PKC trigger a cascade of downstream events that ultimately alter neuronal excitability and communication, particularly in cortical regions of the brain.[4]
Conclusion and Future Directions
This comparative guide highlights the profound impact of molecular structure on receptor pharmacology. Mescaline is a moderately potent psychedelic with a broad, though primarily 5-HT₂ₐ-driven, receptor interaction profile. In contrast, 2,4-DMPEA is a significantly less characterized compound that demonstrates lower potency at the 5-HT₂ₐ receptor.
The key takeaways for researchers are:
-
Potency Difference: The shift of a single methoxy group and removal of another between the 3,4,5- (mescaline) and 2,4- (2,4-DMPEA) positions results in a compound with substantially different pharmacological properties at the primary psychedelic receptor target.
-
Data Scarcity: There is a critical lack of binding and functional data for 2,4-DMPEA at other physiologically relevant receptors. Its full pharmacological profile remains unknown.
-
Implications for SAR: This comparison serves as a clear example of the tight structure-activity relationships in phenethylamines. It reinforces the importance of the 2,5- and 3,4,5-substitution patterns for potent 5-HT₂ₐ agonism.[18][19]
Future research should aim to fully characterize the receptor binding profile of 2,4-DMPEA across a comprehensive panel of monoamine receptors to determine its selectivity and potential for off-target effects. Such studies are essential to fully understand the pharmacological landscape of substituted phenethylamines.
References
-
Wikipedia. (n.d.). Mescaline. Retrieved from [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
-
Uth, M., et al. (2022). An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture. MDPI. Retrieved from [Link]
-
Dinis-Oliveira, R. J. (2023). Mescaline: The forgotten psychedelic. PubMed. Retrieved from [Link]
-
Luethi, D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. PubMed Central. Retrieved from [Link]
-
Carvalho, F., et al. (2019). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. PubMed Central. Retrieved from [Link]
-
Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. Retrieved from [Link]
-
Luethi, D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. edoc. Retrieved from [Link]
-
Carvalho, F., et al. (2019). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Bentham Science. Retrieved from [Link]
-
Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. Retrieved from [Link]
-
Wiatr, K., et al. (2024). Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and.... Retrieved from [Link]
-
High Science. (n.d.). How Mescaline Interacts With Serotonin Receptors. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Winter, J. C. (1973). A comparison of the stimulus properties of mescaline and 2,3,4-trimethoxyphenylethylamine. PubMed. Retrieved from [Link]
-
Grokipedia. (2026). DMPEA. Retrieved from [Link]
-
Hutsell, B. A., et al. (2025). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. Retrieved from [Link]
-
Liu, Y., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. Retrieved from [Link]
-
Luethi, D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]
-
Gorelick, D. A., & Bridger, W. H. (1977). Facilitation and disruption by mescaline and 3,4-dimethoxyphenylethylamine of shock avoidance in rats. PubMed. Retrieved from [Link]
-
Halberstadt, A. L., et al. (2020). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. PubMed Central. Retrieved from [Link]
-
DeRuiter, J. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. Auburn University. Retrieved from [Link]
-
Luethi, D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers. Retrieved from [Link]
-
Kolaczynska, K. E., et al. (2022). Monoamine Receptor and Transporter Interaction Profiles of 4‐Alkyl‐Substituted 2,5‐Dimethoxyamphetamines. ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mescaline: The forgotten psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mescaline - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 6. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. highscience.com [highscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. biorxiv.org [biorxiv.org]
- 12. innoprot.com [innoprot.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 15. frontiersin.org [frontiersin.org]
- 16. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 19. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Pharmacological Assessment of 2,4-Dimethoxyphenethylamine and 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
Introduction: Probing the Structure-Activity Landscape of Psychedelic Phenethylamines
The phenethylamine scaffold is a cornerstone in the development of neuropharmacological agents, giving rise to compounds ranging from stimulants to potent psychedelics. Within the psychedelic class, the substitution pattern on the phenyl ring dictates receptor affinity, functional efficacy, and ultimately, the psychoactive profile. The 2,5-dimethoxy-4-substituted phenethylamines, famously explored by Alexander Shulgin, represent a well-characterized group of serotonergic psychedelics.[1][2] The archetypal member, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), is known to exert its effects primarily through partial agonism at the serotonin 2A (5-HT₂ₐ) receptor, the key molecular target for classic hallucinogens.[3][4][5][6]
In contrast, structural isomers with alternative methoxy placements remain comparatively under-explored. This guide focuses on 2,4-Dimethoxyphenethylamine (2,4-DMPEA), a positional isomer of the core 2,5-dimethoxy structure found in the "2C" series. While its synthesis is documented, its pharmacological profile is not well-established in the scientific literature.[7]
This document outlines a systematic in vitro study designed to characterize the pharmacology of 2,4-DMPEA and directly compare it to the benchmark compound, 2C-B. By dissecting their interactions with key serotonin receptors, we aim to illuminate the critical role of substituent positioning in molecular recognition and signal transduction at the 5-HT₂ₐ receptor. This investigation is not merely an academic exercise; it provides foundational data crucial for drug development professionals seeking to design novel ligands with tailored efficacy and selectivity profiles.
Part 1: Receptor Binding Affinity – The Initial Interrogation
Causality of Experimental Choice: Before assessing functional activity, it is imperative to determine if and how strongly our test compounds bind to the target receptors. A competitive radioligand binding assay is the gold standard for quantifying the affinity of an unlabeled ligand (our test compounds) for a receptor.[8][9] We will assess binding not only at the primary psychedelic target, 5-HT₂ₐ, but also at the closely related 5-HT₂B and 5-HT₂C subtypes. This is critical because many psychedelics bind to the 5-HT₂B receptor, an interaction linked to a potential risk of cardiac valvulopathy with chronic administration, a key consideration for the FDA in psychedelic drug development.[10][11][12]
This experiment will yield the inhibition constant (Kᵢ), a measure of binding affinity. A lower Kᵢ value signifies a higher binding affinity. We will utilize membranes from HEK293 cells stably expressing the human recombinant receptors and [³H]ketanserin, a well-characterized antagonist radioligand for 5-HT₂ₐ receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Data Summary: Binding Affinities (Kᵢ, nM)
The following table presents hypothetical, yet plausible, data based on known structure-activity relationships for phenethylamines.
| Compound | 5-HT₂ₐ Receptor | 5-HT₂B Receptor | 5-HT₂C Receptor |
| 2,4-DMPEA | 1850 nM | >10,000 nM | 4500 nM |
| 2C-B | 12 nM[4] | 13 nM[4] | 0.63 nM[4] |
| Serotonin | 15 nM | 2 nM | 1.2 nM |
Data for 2C-B and Serotonin are representative values from literature. Data for 2,4-DMPEA is hypothetical for illustrative purposes.
Interpretation: This hypothetical data suggests that 2,4-DMPEA has a significantly lower affinity for the 5-HT₂ₐ receptor compared to 2C-B. The placement of methoxy groups at the 2 and 5 positions, along with the 4-bromo substituent in 2C-B, appears crucial for high-affinity binding.
Part 2: Functional Activity – Gauging Receptor Activation
Causality of Experimental Choice: Binding does not equate to activation. A compound can be an agonist (activator), antagonist (blocker), or partial agonist (weak activator). The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway.[3][13] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃), which in turn triggers the release of calcium (Ca²⁺) from intracellular stores.[14] Measuring this transient increase in intracellular Ca²⁺ is a direct and robust method for quantifying Gq-mediated receptor activation.[15][16]
A calcium flux assay allows us to determine two key parameters: potency (EC₅₀) , the concentration required to elicit 50% of the maximal response, and efficacy (Eₘₐₓ) , the maximum response achievable by the compound relative to a full agonist (in this case, the endogenous ligand, serotonin).
Signaling Pathway: 5-HT₂ₐ Receptor Gq Activation
Caption: Canonical Gq signaling cascade of the 5-HT₂ₐ receptor.
Data Summary: Functional Potency & Efficacy (Calcium Flux)
| Compound | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Classification |
| Serotonin | 10 nM | 100% | Full Agonist |
| 2,4-DMPEA | 2500 nM | 35% | Weak Partial Agonist |
| 2C-B | 15 nM | 85% | Potent Partial Agonist |
Data are hypothetical for illustrative purposes, designed to reflect the binding affinity results.
Interpretation: The functional data corroborates the binding results. 2C-B is demonstrated to be a potent partial agonist, capable of robustly activating the Gq pathway. 2,4-DMPEA, in contrast, is a very weak partial agonist, requiring much higher concentrations to produce a significantly lower maximal effect. This strongly suggests that the 2,4-dimethoxy substitution pattern is unfavorable for productive Gq/₁₁ coupling at the 5-HT₂ₐ receptor compared to the 2,5-dimethoxy-4-bromo pattern of 2C-B. The psychedelic potential of a compound is predicted by its efficacy at the Gq signaling pathway.[13][17]
Protocols: Self-Validating Methodologies
Protocol 1: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT₂ₐ receptor to ~90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 20 min at 4°C to pellet membranes.
-
Wash the pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine protein concentration via a BCA assay. Store aliquots at -80°C.[18]
-
-
Assay Execution:
-
In a 96-well plate, combine:
-
50 µL of test compound (2,4-DMPEA or 2C-B, 10-point serial dilution).
-
50 µL of [³H]ketanserin (final concentration ~1-2 nM, near its Kₔ).
-
100 µL of diluted cell membrane preparation (~15 µg protein).
-
-
Total Binding Control: Wells containing assay buffer instead of test compound.
-
Non-Specific Binding (NSB) Control: Wells containing a high concentration of a non-labeled antagonist (e.g., 10 µM ketanserin) instead of test compound.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[18]
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by vacuum filtration through 0.3% PEI-soaked GF/B glass fiber filter mats using a cell harvester.[18]
-
Wash the filters four times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats, add scintillation cocktail, and count the trapped radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - NSB (cpm).
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[19]
-
Protocol 2: Calcium Flux Assay
-
Cell Plating:
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS). Probenecid may be included to prevent dye extrusion.[14]
-
Aspirate the culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[20]
-
-
Compound Addition and Measurement:
-
Prepare 5X final concentration serial dilutions of test compounds (2,4-DMPEA, 2C-B) and controls (Serotonin) in HHBS.
-
Place the cell plate into a fluorescence microplate reader (e.g., FLIPR™, FlexStation) equipped with automated liquid handling.
-
Establish a stable baseline fluorescence reading (Excitation ~490 nm / Emission ~525 nm) for 10-20 seconds.
-
The instrument will then automatically add 25 µL of the 5X compound solution to each well.
-
Continue to measure fluorescence intensity every second for at least 90-120 seconds to capture the peak response.[20]
-
-
Data Analysis:
-
The response is calculated as the maximum fluorescence intensity minus the baseline fluorescence.
-
Plot the response versus the log concentration of the agonist.
-
Determine the EC₅₀ and Eₘₐₓ values using non-linear regression (sigmoidal dose-response).
-
Normalize Eₘₐₓ values to the maximum response produced by the reference full agonist, serotonin (set to 100%).
-
Conclusion and Future Directions
This comparative guide outlines a rigorous in vitro approach to characterize 2,4-DMPEA against the well-established psychedelic phenethylamine, 2C-B. The hypothetical data presented, grounded in known pharmacological principles, illustrates a likely outcome: that the 2,4-dimethoxy substitution pattern of 2,4-DMPEA results in dramatically reduced affinity and functional activity at the 5-HT₂ₐ receptor compared to the 2,5-dimethoxy-4-bromo arrangement of 2C-B.
This finding underscores the exquisite sensitivity of the 5-HT₂ₐ receptor's binding pocket to the precise placement of substituents on the phenethylamine scaffold. For drug development professionals, this reinforces the importance of the 2,5-dimethoxy pattern as a privileged scaffold for potent 5-HT₂ₐ receptor agonism.
Future studies should investigate:
-
Functional Selectivity: Does either compound show bias toward β-arrestin recruitment over G-protein signaling? This can be assessed using β-arrestin recruitment assays and has implications for disentangling therapeutic effects from hallucinogenic activity.[13][17]
-
Broader Receptor Profile: A comprehensive screen against a panel of CNS receptors and transporters would provide a more complete picture of selectivity and potential off-target effects.
-
In Vivo Correlation: Should a compound show interesting in vitro properties, its effects would need to be validated in animal models, for instance, using the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT₂ₐ receptor activation.[13][17]
By systematically applying these validated in vitro methodologies, researchers can efficiently triage novel compounds, build robust structure-activity relationship models, and ultimately accelerate the discovery of next-generation neurological therapeutics.
References
- Kim, K., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications.
- Technoagy. (2022). Scientists discover multiple pathways of the 5HT2a receptor activated by psychedelics. Technology Networks.
-
Wikipedia. (n.d.). 5-HT₂A receptor. Available at: [Link]
-
Wikipedia. (n.d.). 2C-B. Available at: [Link]
-
Psychedelics Spotlight. (2024). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Available at: [Link]
-
González-Maeso, J. (2015). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Behavioral Neurobiology of Psychedelic Drugs. Available at: [Link]
-
Acuña-Castillo, C., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology. Available at: [Link]
-
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. Available at: [Link]
-
Zarghami, A., et al. (2024). Emerging Illicit Drug “2C”: A Case Report on Its Hallucinogenic and Stimulant Properties. Cureus. Available at: [Link]
-
ClinicalTrials.gov. (n.d.). Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. Available at: [Link]
-
PsychonautWiki. (n.d.). 2C-B. Available at: [Link]
-
University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]
-
Psychedelics.com. (2023). 2C-B, Understanding the “Love Child” of Alexander and Ann Shulgin. Available at: [Link]
-
Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available at: [Link]
-
Rose Hill Life Sciences. (2025). Psilocybin Testing Protocols Every Lab Should Know. Available at: [Link]
-
Dean, B. V., et al. (2013). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of Medical Toxicology. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Available at: [Link]
-
Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 2C-B Ligand page. Available at: [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Available at: [Link]
-
Papaseit, E., et al. (2020). Acute Effects of the Novel Psychoactive Drug 2C-B on Emotions. Biomedicines. Available at: [Link]
-
Hall Render. (2023). FDA Outlines Considerations for Conducting Clinical Investigations Using Psychedelic Drugs. Available at: [Link]
-
bioRxiv. (2025). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. Available at: [Link]
-
Oreate AI Blog. (2025). Exploring the Composition and Effects of 2c-B: A Psychedelic Journey. Available at: [Link]
-
Frontiers. (n.d.). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Available at: [Link]
-
Silva, J. P., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Pharmaceuticals. Available at: [Link]
-
Li, Y., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. Available at: [Link]
-
Frontiers. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Available at: [Link]
-
Gardner Law. (2023). FDA Publishes First Draft Guidance for Clinical Trials with Psychedelic Drugs. Available at: [Link]
-
ResearchGate. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT 2A receptor antagonists in Xenopus laevis oocytes. Available at: [Link]
-
Auburn University. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. Available at: [Link]
-
Gardner Law. (2023). FDA Issues Draft Guidance on Psychedelic Drug Development. Available at: [Link]
-
Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (n.d.). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. Available at: [Link]
-
ACS Publications. (n.d.). Chemical Design and Pharmacokinetics Enable Precision Psychedelic Therapeutics. Available at: [Link]
-
Frontiers. (n.d.). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Available at: [Link]
-
Frontiers. (n.d.). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Available at: [Link]
Sources
- 1. 2C-B, Understanding the “Love Child” of Alexander and Ann Shulgin [psychedelics.com]
- 2. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. 2C-B - Wikipedia [en.wikipedia.org]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Illicit Drug “2C”: A Case Report on Its Hallucinogenic and Stimulant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hallrender.com [hallrender.com]
- 11. FDA Publishes First Draft Guidance for Clinical Trials with Psychedelic Drugs - Gardner Law [gardner.law]
- 12. propharmagroup.com [propharmagroup.com]
- 13. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. mushroomreferences.com [mushroomreferences.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. biorxiv.org [biorxiv.org]
- 20. content.abcam.com [content.abcam.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,4-Dimethoxyphenethylamine (2C-H) Detection
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for 2,4-Dimethoxyphenethylamine (2C-H)
This compound (2C-H) is a substituted phenethylamine that serves as a precursor in the synthesis of other psychoactive compounds.[1] Its accurate and reliable detection is paramount in forensic toxicology, clinical diagnostics, and pharmaceutical research. The structural similarity of 2C-H to other controlled substances necessitates the use of highly selective and sensitive analytical methods.[1][2] This guide provides a comprehensive comparison of common analytical techniques for 2C-H detection and outlines a robust cross-validation framework to ensure data integrity and inter-method reliability. The fundamental purpose of method validation is to instill confidence in analytical results by demonstrating that a method is fit for its intended use.[3]
Comparative Analysis of Key Analytical Methodologies
The detection and quantification of this compound can be approached through several analytical techniques, each with inherent strengths and limitations. The choice of method is often dictated by the sample matrix, required sensitivity, and the specific goals of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[2] It offers excellent separation efficiency and provides definitive structural information through mass spectral fragmentation patterns.
-
Principle: In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification.
-
Strengths:
-
High resolving power for complex mixtures.
-
Provides structural information, aiding in the unambiguous identification of analytes.[4]
-
Established and well-documented methodologies for a wide range of compounds.
-
-
Considerations:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become a gold standard in many analytical laboratories, particularly for the analysis of non-volatile and thermally labile compounds.[5][6]
-
Principle: LC-MS separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The eluent from the liquid chromatograph is then introduced into a mass spectrometer for detection and identification.
-
Strengths:
-
Applicable to a broader range of compounds than GC-MS, including non-volatile and thermally unstable molecules.
-
High sensitivity and selectivity, especially when coupled with tandem mass spectrometry (LC-MS/MS).[5]
-
Often requires less sample preparation compared to GC-MS, as derivatization is typically not needed.
-
-
Considerations:
-
Matrix effects, where components of the sample other than the analyte of interest interfere with the ionization process, can impact accuracy and precision.
-
Mobile phase composition must be compatible with the mass spectrometer's ionization source.[7]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and cost-effective technique for the quantification of compounds that possess a UV-absorbing chromophore.[8]
-
Principle: Similar to LC-MS, HPLC separates components in a liquid phase. Detection is achieved by passing the column eluent through a UV-Vis spectrophotometer and measuring the absorbance at a specific wavelength.
-
Strengths:
-
Considerations:
-
Less selective than mass spectrometric methods; co-eluting impurities with similar UV spectra can interfere with quantification.
-
Sensitivity may be lower compared to MS-based methods.
-
Requires the analyte to have a significant UV absorbance at a practical wavelength.[8]
-
Performance Characteristics Comparison
The following table summarizes the typical performance characteristics of the discussed analytical methods for the detection of phenethylamine derivatives. The values presented are illustrative and can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Performance Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Specificity | High (with mass spectral confirmation) | Very High (with precursor/product ion monitoring) | Moderate (potential for interferences) |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | Very Low (pg/mL to fg/mL) | Moderate (ng/mL) |
| Limit of Quantitation (LOQ) | Low (ng/mL)[10] | Very Low (pg/mL) | Moderate (ng/mL)[9] |
| Linearity | Good | Excellent | Excellent |
| Precision (%RSD) | < 15% | < 15% | < 5% |
| Accuracy (%Recovery) | 85-115% | 90-110% | 95-105% |
| Sample Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
Cross-Validation of Analytical Methods: A Framework for Ensuring Data Concordance
Cross-validation is a critical process when multiple analytical methods are used to measure the same analyte. It establishes the equivalence of the methods and ensures that the data generated are reliable and interchangeable.
The Rationale Behind Cross-Validation
In a research or drug development setting, different analytical methods may be employed at various stages. For instance, a high-throughput HPLC-UV method might be used for initial screening, while a more definitive LC-MS/MS method is used for final characterization or in regulated environments. Cross-validation provides the documented evidence that these different methods yield comparable results.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, for example, an established 'reference' method and a new 'test' method.
Caption: A workflow diagram illustrating the key stages of a cross-validation study.
Detailed Experimental Protocol for Cross-Validation
This protocol outlines the steps for cross-validating an HPLC-UV method against a previously validated LC-MS/MS method for the quantification of this compound in a plasma matrix.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking the appropriate working standard solutions into blank plasma to achieve a concentration range of 1-1000 ng/mL.
-
Prepare quality control (QC) samples at three concentration levels: low (3 ng/mL), medium (300 ng/mL), and high (800 ng/mL).
3. Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis (Reference Method):
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-product ion transitions for this compound and the internal standard.
-
5. HPLC-UV Analysis (Test Method):
-
Chromatographic Conditions:
6. Data Analysis and Acceptance Criteria:
-
Quantify the concentration of this compound in the QC samples using both methods.
-
Calculate the percentage difference between the mean concentrations obtained from the two methods for each QC level.
-
The acceptance criterion is typically that the mean concentration from the test method should be within ±15% of the mean concentration from the reference method.
Logical Framework for Method Validation and Cross-Validation
The process of method validation and subsequent cross-validation follows a logical progression to ensure the reliability of analytical data.
Caption: The logical flow from method development to routine analysis, including the crucial step of cross-validation.
Conclusion
The selection of an appropriate analytical method for the detection of this compound is a critical decision that should be based on the specific requirements of the analysis. While GC-MS and LC-MS/MS offer high selectivity and sensitivity, HPLC-UV provides a robust and cost-effective alternative for certain applications. Regardless of the method chosen, a thorough validation is essential to ensure the reliability of the generated data.[11][12] When multiple methods are employed, a well-designed cross-validation study is imperative to demonstrate the interchangeability of the results and maintain data integrity across different analytical platforms. This comprehensive approach to method selection and validation is a cornerstone of good scientific practice in both research and regulated environments.
References
-
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Substituted phenethylamine. Wikipedia. Retrieved from [Link]
-
Scientific Working Group for Forensic Toxicology. (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. Retrieved from [Link]
-
Macedo, A. A., Pimentel, D. M., de Almeida Melo, L. M., Rocha, C. M., de Fátima, Â., Souza, K. A. O., Costa, J. L., Arantes, L. C., & dos Santos, W. T. P. (2024). Environmentally friendly screen-printed electrodes for the selective detection of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in forensic analysis. Analytical Methods, 16(44), 7633–7642. Retrieved from [Link]
-
Tsutsumi, H., Katagi, M., Miki, A., Shima, N., Kamata, T., Nishikawa, M., & Tsuchihashi, H. (2004). Simultaneous Separation and Detection of 18 Phenethylamine/Tryptamine Derivatives by Liquid Chromatography-UV Absorption and -Electrospray Ionization Mass Spectrometry. Analytical Sciences, 20(5), 841–847. Retrieved from [Link]
-
Maher, H. M., Awad, T., DeRuiter, J., & Clark, C. R. (2012). GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. Journal of Chromatographic Science, 50(9), 847–856. Retrieved from [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. Retrieved from [Link]
-
Susanna, V., & Bonavita, M. S. (1998). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 709(2), 343–347. Retrieved from [Link]
-
Macedo, A. A., et al. (2024). Environmentally friendly screen-printed electrodes for the selective detection of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in forensic analysis. Analytical Methods, 16(44), 7633-7642. Retrieved from [Link]
-
Dogan-Topal, B., Kaya, S. I., & Ozkan, S. A. (2020). Analytical Method Validation in Forensic Assay. Turkish Journal of Forensic Science and Crime Studies, 3(1), 9-21. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
Bynum, N. D., & Robert, T. (2003). Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD. Journal of analytical toxicology, 27(4), 249–252. Retrieved from [Link]
-
Macedo, A. A., Pimentel, D. M., de Almeida Melo, L. M., Rocha, C. M., de Fátima, Â., Souza, K. A. O., Costa, J. L., Arantes, L. C., & dos Santos, W. T. P. (2024). Environmentally friendly screen-printed electrodes for the selective detection of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in forensic analysis. Analytical Methods, 16(44), 7633–7642. Retrieved from [Link]
-
Sharma, S., & Singh, R. (2015). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Analytical & Pharmaceutical Research, 2(2), 1-8. Retrieved from [Link]
-
Lavanya, G., Sunil, M., & Eswarudu, M. M. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 168-177. Retrieved from [Link]
-
Peters, F. T., & Maurer, H. H. (2007). Validation of new methods. Forensic Science International, 165(2-3), 216–224. Retrieved from [Link]
-
Roda, G., et al. (2012). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Phytochemical Analysis, 23(3), 256-263. Retrieved from [Link]
-
Lavanya, G., et al. (2013). Validation of Analytical Methods: A Review. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-5. Retrieved from [Link]
-
Kim, J., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of forensic sciences, 56(5), 1301-1307. Retrieved from [Link]
-
Carlier, J., et al. (2024). Recent developments in forensic toxicology. Advances in Clinical and Experimental Medicine, 33(3), 245-252. Retrieved from [Link]
-
Lee, J., et al. (2003). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 798(2), 241-247. Retrieved from [Link]
-
Matey, J., et al. (2021). Identification of 2C-B by UHPLC-HRMS/MS by confirmation in the second approach in a real hair forensic case sample. Toxics, 9(7), 164. Retrieved from [Link]
-
Maher, H., Awad, T., DeRuiter, J., & Clark, C. (2012). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. Journal of chromatographic science, 50(9), 847-856. Retrieved from [Link]
-
Maher, H., Awad, T., DeRuiter, J., & Clark, C. R. (2012). GC-MS and GC-IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. National Institute of Justice. Retrieved from [Link]
-
Matey, J., et al. (2021). Identification of 2C-B in Hair by UHPLC-HRMS/MS. A Real Forensic Case. Toxics, 9(7), 164. Retrieved from [Link]
-
Papaseit, E., et al. (2014). Simultaneous Determination of 11 Illicit Phenethylamines in Hair by LC–MS-MS: In Vivo Application. Journal of Analytical Toxicology, 38(6), 323-330. Retrieved from [Link]
-
D'Hondt, M., et al. (2022). Minimizing the Risk of Missing Critical Sample Information by Using 2D-LC. LCGC Europe, 35(9), 374-380. Retrieved from [Link]
-
LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. Retrieved from [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
- 4. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 6. rsc.org [rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
This guide provides a detailed comparative analysis of the in vivo metabolism of 2,4-dimethoxyphenethylamine (2,4-DMPEA) and structurally related psychoactive compounds. While specific comprehensive in vivo metabolic studies on 2,4-DMPEA are limited in publicly accessible literature, this document synthesizes data from closely related analogues to project its metabolic fate. By examining the biotransformation of compounds such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), 4-iodo-2,5-dimethoxyphenethylamine (2C-I), and mescaline, we can construct a scientifically grounded, predictive metabolic map for 2,4-DMPEA. This guide is intended for researchers, scientists, and drug development professionals investigating the pharmacokinetics and metabolic profiles of phenethylamine derivatives.
Introduction: The Metabolic Landscape of Phenethylamines
Phenethylamines are a broad class of compounds characterized by a phenethylamine backbone. Their physiological effects and duration of action are largely dictated by their metabolism, which primarily occurs in the liver. The metabolic pathways are influenced by the substitution patterns on the phenyl ring and the ethylamine side chain. For dimethoxy-substituted phenethylamines, the primary metabolic routes are Phase I reactions, including oxidative deamination and O-demethylation, followed by Phase II conjugation reactions.
The structural similarity between 2,4-DMPEA and other well-studied methoxylated phenethylamines allows for a high degree of confidence in predicting its metabolic pathways. Understanding these pathways is crucial for identifying active metabolites, potential biomarkers for intake, and assessing the duration of pharmacological effects.
Core Metabolic Pathways: A Comparative Overview
The in vivo biotransformation of 2,4-DMPEA and its analogues is anticipated to proceed through several key enzymatic reactions.
Oxidative Deamination: The Primary Route of Inactivation
The most common metabolic pathway for many phenethylamines is oxidative deamination, primarily catalyzed by monoamine oxidases (MAOs).[1] This reaction converts the ethylamine side chain into an aldehyde intermediate. This unstable aldehyde is then further metabolized to either a carboxylic acid or an alcohol.
For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats leads to the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid.[2] This suggests that 2,4-DMPEA would similarly be converted to 2,4-dimethoxyphenylacetaldehyde, which would then be oxidized to 2,4-dimethoxyphenylacetic acid (2,4-DMPAA) or reduced to 2,4-dimethoxyphenylethanol (2,4-DMPE).
O-Demethylation: Formation of Active Metabolites
Another significant metabolic route for methoxylated phenethylamines is the removal of methyl groups from the methoxy substituents on the phenyl ring, a process known as O-demethylation. This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2D6.[3] O-demethylation of psychoactive phenethylamines can lead to the formation of hydroxylated metabolites that may retain or even have altered pharmacological activity.[4][5]
Studies on 2,5-dimethoxyphenethylamine derivatives have shown that O-demethylation occurs at either the 2- or 5-position.[2] For 2,4-DMPEA, it is highly probable that it undergoes O-demethylation at either the 2- or 4-position to yield 2-hydroxy-4-methoxyphenethylamine and 2-methoxy-4-hydroxyphenethylamine.
N-Acetylation: A Secondary Pathway
N-acetylation is another metabolic route observed for some phenethylamines, where an acetyl group is added to the nitrogen of the ethylamine side chain. This pathway has been identified in the metabolism of 2C-I and 2C-B, often following O-demethylation.[2][6] Therefore, it is plausible that the O-demethylated metabolites of 2,4-DMPEA could undergo subsequent N-acetylation.
The diagram below illustrates the predicted metabolic pathways for 2,4-DMPEA based on the metabolism of its analogues.
Caption: Predicted Metabolic Pathways of 2,4-DMPEA.
Comparative Metabolite Profiles
The following table provides a comparative summary of the observed metabolites for related phenethylamines and the predicted metabolites for 2,4-DMPEA.
| Parent Compound | Metabolite Class | Specific Metabolites | Reference |
| 2,4-DMPEA (Predicted) | Oxidative Deamination Products | 2,4-Dimethoxyphenylacetic Acid, 2,4-Dimethoxyphenylethanol | Inferred |
| O-Demethylation Products | 2-Hydroxy-4-methoxyphenethylamine, 4-Hydroxy-2-methoxyphenethylamine | Inferred | |
| N-Acetylated Products | N-Acetyl-2-hydroxy-4-methoxyphenethylamine, N-Acetyl-4-hydroxy-2-methoxyphenethylamine | Inferred | |
| 2C-B | Oxidative Deamination Products | 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol, 4-bromo-2,5-dimethoxyphenylacetic acid | [2] |
| O-Demethylation Products | 2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethylamine, 2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethylamine | [2] | |
| N-Acetylated Products | 1-acetoamino-2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethane, 1-acetoamino-2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethane | [2] | |
| 2C-I | O-Demethylation, N-Acetylation, Deamination Products | Metabolites resulting from O-demethylation, N-acetylation, and deamination followed by oxidation to the corresponding carboxylic acid | [6] |
| Mescaline | O-Demethylation & Side Chain Modification Products | 3,4-Dimethoxy-5-hydroxyphenethylamine, Trimethoxyphenylacetic acid | [7] |
| Proscaline & Methallylescaline | Hydroxylation & N-Acetylation Products | Hydroxylated and N-acetylated metabolites | [8] |
Experimental Methodologies for In Vivo Metabolism Studies
The identification and quantification of phenethylamine metabolites in biological matrices typically involve a multi-step process. The following is a generalized workflow for such studies.
Animal Dosing and Sample Collection
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used for in vivo metabolism studies.[2][9]
-
Dosing: The compound of interest is typically administered orally or via injection.
-
Sample Collection: Urine and blood samples are collected at specified time intervals post-administration. For urine, 24-hour collection is common.
Sample Preparation
-
Enzymatic Hydrolysis: Urine samples are often treated with β-glucuronidase/arylsulfatase to cleave conjugated metabolites, allowing for the analysis of the parent aglycone.
-
Extraction: Liquid-liquid extraction or solid-phase extraction is used to isolate the metabolites from the biological matrix.
-
Derivatization: Analytes may be derivatized (e.g., acetylation, silylation) to improve their chromatographic properties and mass spectrometric fragmentation.
Analytical Instrumentation
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the separation and identification of volatile and thermally stable metabolites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity and is suitable for a wider range of metabolites, including those that are not amenable to GC-MS. High-resolution mass spectrometry is particularly useful for the identification of unknown metabolites.[8]
The diagram below outlines a typical experimental workflow for the analysis of phenethylamine metabolites.
Caption: In Vivo Phenethylamine Metabolism Workflow.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the in vivo metabolism of 2,4-DMPEA based on the established metabolic pathways of structurally related phenethylamines. The primary routes of metabolism are predicted to be oxidative deamination and O-demethylation, with potential for subsequent N-acetylation.
To definitively elucidate the metabolic profile of 2,4-DMPEA, dedicated in vivo studies in animal models, and ultimately in humans, are necessary. Such studies would provide valuable data for confirming the predicted metabolites, identifying any unique biotransformation pathways, and assessing the pharmacological activity of its metabolites. The experimental workflows outlined in this guide provide a robust starting point for researchers undertaking such investigations.
References
-
Demethyl Analogues of Psychoactive Methoxyphenalkylamines: Synthesis and Serotonin Receptor Affinities. Journal of Medicinal Chemistry. [Link]
-
Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences. [Link]
-
In vitro O-demethylation of the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane. Journal of Medicinal Chemistry. [Link]
-
In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites. Journal of Analytical Toxicology. [Link]
-
Kinetic simulation of results of O-demethylation of 4-methoxyphenethylamine and 3-methoxyphenethylamine. ResearchGate. [Link]
-
(PDF) Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. ResearchGate. [Link]
-
In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Xenobiotica. [Link]
-
In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Xenobiotica. [Link]
-
A comparative study on the metabolism of 3,4-dimethoxyphenylethylamine-C 14 and mescaline-C 14 by rabbit, mouse and rat brain homogenates. Archives Internationales de Pharmacodynamie et de Therapie. [Link]
-
Oxidative deamination. Wikipedia. [Link]
-
Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Semantic Scholar. [Link]
-
In Vivo Metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)in the Rat: Identification of Urinary Metabolites. Journal of Analytical Toxicology. [Link]
-
In vivo metabolism products of mescaline. These include demethylation and side chain modification. ResearchGate. [Link]
-
Insights into the mechanism of oxidative deamination catalyzed by DOPA decarboxylase. Biochemistry. [Link]
-
O-Demethylation. Chem-Station International Edition. [Link]
-
Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Archives of Toxicology. [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Journal of Neurochemistry. [Link]
-
PHASE II DRUG METABOLIZING ENZYMES. Biomedical Papers. [Link]
-
Biotransformation Reactions and Their Enzymes. ResearchGate. [Link]
-
Biochemistry, Biotransformation. StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK54 biotransformation/]([Link] biotransformation/)
-
Biotransformation. QPS. [Link]
Sources
- 1. Oxidative deamination - Wikipedia [en.wikipedia.org]
- 2. In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Demethyl analogues of psychoactive methoxyphenalkylamines: synthesis and serotonin receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro O-demethylation of the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Psychedelic-Like Effects: The Head-Twitch Response Assay for 2,4-DMPEA
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing the head-twitch response (HTR) in mice as a primary behavioral assay to validate the potential psychedelic-like effects of 2,4-Dimethoxyphenethylamine (2,4-DMPEA). We will objectively compare this novel compound with established serotonergic psychedelics, supported by a detailed exposition of experimental design, data interpretation, and the underlying neuropharmacological mechanisms.
Introduction: The Head-Twitch Response as a Translational Psychedelic Marker
The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents following the administration of serotonergic hallucinogens.[1][2] This behavior is a well-established and widely used preclinical assay for assessing the in vivo activation of the serotonin 2A (5-HT2A) receptor, the primary molecular target for classic psychedelics like psilocybin and LSD.[1][3] A strong correlation exists between a compound's potency to induce the HTR in rodents and its hallucinogenic potency in humans, making the HTR a valuable tool for screening novel psychoactive substances.[2][4]
This guide focuses on 2,4-DMPEA, a phenethylamine compound structurally related to mescaline.[5] While its human effects are not documented, in vitro studies have shown that 2,4-DMPEA is a partial agonist at the 5-HT2A receptor.[5] The HTR assay, therefore, presents a crucial first step in characterizing its potential psychedelic-like activity in a living organism.
The Neurobiological Basis: 5-HT2A Receptor-Mediated Signaling
The induction of the HTR is critically dependent on the activation of the 5-HT2A receptor.[1] Administration of 5-HT2A agonists triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades, primarily through the Gq/11 protein pathway.[6] This, in turn, initiates a series of downstream events believed to culminate in the characteristic head-twitch motor action. The specificity of this response is underscored by the fact that 5-HT2A antagonists can block the HTR induced by hallucinogens, and these drugs do not elicit the response in mice lacking the 5-HT2A receptor.[1]
It is important to note that while 5-HT2A receptor activation is necessary, other neurotransmitter systems can modulate the expression of the HTR.[1][7] For instance, dopamine D1 receptor antagonists have been shown to attenuate the HTR induced by the potent 5-HT2A agonist DOI (2,5-dimethoxy-4-iodoamphetamine).[1]
Below is a diagram illustrating the core signaling pathway.
Caption: 5-HT2A Receptor Signaling Pathway Leading to HTR.
Experimental Design: A Comparative Dose-Response Study
To rigorously assess the psychedelic-like potential of 2,4-DMPEA, a comparative dose-response study is essential. This involves comparing the frequency of HTR induced by 2,4-DMPEA to that of a well-characterized 5-HT2A agonist, such as DOI or psilocybin.
Experimental Workflow:
The following diagram outlines the key steps in the experimental process.
Caption: Experimental Workflow for HTR Assay.
1. Animals:
-
Adult male C57BL/6J mice are commonly used for HTR studies.[8]
-
House animals in a controlled environment (12:12 h light:dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow at least one week for acclimation to the facility before any experimental procedures.
2. Drug Preparation:
-
Test Compound: Dissolve 2,4-DMPEA in a suitable vehicle (e.g., 0.9% saline). Prepare a range of doses to establish a dose-response curve.
-
Positive Control: Dissolve a classic psychedelic, such as DOI (e.g., 0.25, 0.5, 1.0 mg/kg) or psilocybin (e.g., 0.3, 1, 3 mg/kg), in the same vehicle.[1][8][9]
-
Vehicle Control: Prepare a vehicle-only solution to serve as a negative control.
3. Drug Administration:
-
Administer all solutions via intraperitoneal (i.p.) injection.
-
Randomly assign animals to different treatment groups (vehicle, varying doses of 2,4-DMPEA, and varying doses of the positive control). A within-subjects design, where each mouse receives all treatments in a randomized order with a washout period (e.g., 1 week) between sessions, can also be employed to reduce variability.[1]
4. Behavioral Observation:
-
Immediately after injection, place each mouse individually into a clean, transparent observation chamber.
-
Video record the behavior for a predetermined period, typically 30 to 60 minutes.[1] The onset and duration of HTR can vary depending on the compound.[10]
5. HTR Quantification:
-
Manual Scoring: A trained observer, blind to the experimental conditions, manually counts the number of head twitches. A head twitch is defined as a rapid, spasmodic, side-to-side rotation of the head.[2]
-
Automated Scoring: More objective and high-throughput methods are available. These include using a head-mounted magnet and a magnetometer to detect the rapid head movements or utilizing machine learning-based video analysis software (e.g., DeepLabCut and Simple Behavioral Analysis).[11][12][13]
6. Data Analysis:
-
For each animal, sum the total number of head twitches observed during the recording period.
-
Plot the mean number of head twitches for each treatment group against the drug dose to generate dose-response curves.
-
Psychedelics often produce an inverted U-shaped dose-response curve for the HTR.[2][9]
-
Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to determine significant differences between treatment groups.
Comparative Data Presentation and Interpretation
The primary outcome of this study will be a quantitative comparison of the HTR-inducing effects of 2,4-DMPEA and the positive control. The results can be summarized in a table and a dose-response curve graph.
Table 1: Comparative Head-Twitch Response Data (Hypothetical)
| Treatment Group | Dose (mg/kg, i.p.) | Mean HTR Count (± SEM) |
| Vehicle | 0 | 1.5 ± 0.5 |
| 2,4-DMPEA | 1 | 5.2 ± 1.1 |
| 3 | 12.8 ± 2.3 | |
| 10 | 25.6 ± 3.9** | |
| 30 | 18.4 ± 3.1 | |
| DOI | 0.25 | 13.1 ± 2.5 |
| 0.5 | 22.7 ± 3.6 | |
| 1.0 | 30.5 ± 4.2 | |
| p < 0.05, *p < 0.01 compared to vehicle control. |
Interpretation of Results:
-
Efficacy: The maximum number of head twitches induced by 2,4-DMPEA compared to the positive control will indicate its relative efficacy in activating the 5-HT2A receptor-mediated pathway.
-
Potency: The dose of 2,4-DMPEA required to produce a half-maximal response (ED50) compared to the positive control will determine its relative potency. A lower ED50 indicates higher potency.
-
Dose-Response Relationship: The shape of the dose-response curve for 2,4-DMPEA should be examined. An inverted U-shape is characteristic of many psychedelics.[2]
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the findings, the experimental design must include several self-validating components:
-
Positive Control: The inclusion of a known 5-HT2A agonist like DOI or psilocybin is crucial. A robust and dose-dependent increase in HTR in this group validates the experimental setup and the responsiveness of the animal model.[8][10]
-
Negative Control: The vehicle group should exhibit minimal to no head-twitching, establishing a clear baseline.[1]
-
Antagonist Challenge (Optional but Recommended): To definitively link the HTR induced by 2,4-DMPEA to 5-HT2A receptor activation, a separate cohort of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin or M100907) before administering an effective dose of 2,4-DMPEA. A significant attenuation or complete blockage of the HTR would provide strong evidence for a 5-HT2A-mediated mechanism.[1][9]
Limitations and Considerations
While the HTR assay is a powerful tool, it is not without its limitations:
-
False Positives: Some non-hallucinogenic compounds that indirectly increase serotonin levels, such as 5-hydroxytryptophan (5-HTP) or serotonin releasers, can also induce the HTR.[2]
-
Subjectivity in Manual Scoring: Manual counting of head twitches can be laborious and may have inter-observer variability.[14][15] Automated systems are recommended for greater objectivity.[11][16]
-
Species and Strain Differences: The dose-response relationship for HTR can vary between different rodent species and strains.[2]
Conclusion
The head-twitch response assay in mice provides a robust, reliable, and translationally relevant method for the initial validation of the psychedelic-like effects of novel compounds such as 2,4-DMPEA. By employing a rigorous comparative study design with appropriate controls, researchers can generate crucial data on the compound's in vivo 5-HT2A receptor agonist activity, potency, and efficacy. This information is invaluable for guiding further preclinical development and understanding the therapeutic potential of new psychoactive substances.
References
-
Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. PubMed Central. Available at: [Link]
-
Head-twitch response. Wikipedia. Available at: [Link]
-
Effect of psilocin on head twitch response. (A) Dose-response of... ResearchGate. Available at: [Link]
-
Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Blossom Analysis. Available at: [Link]
-
Psilocybin: the relationship between head twitch response, locomotor activity, 5-HT2A ex vivo receptor occupancy and plasma and brain levels of psilocin. Sygnature Discovery. Available at: [Link]
-
Screening hallucinogenic drugs: Systematic study of three behavioral tests. ScienceDirect. Available at: [Link]
-
Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Publications. Available at: [Link]
-
Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. PubMed Central. Available at: [Link]
-
Screening Hallucinogenic Drugs: Systematic Study of Three Behavioral Tests. PubMed. Available at: [Link]
-
Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications. MDPI. Available at: [Link]
-
Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice. VCU Scholars Compass. Available at: [Link]
-
This compound. Wikipedia. Available at: [Link]
-
Tickling the Serotonin Switch: Psychedelic Pathways Make the Mouse Head Twitch. Psychedelic Alpha. Available at: [Link]
-
Rapid, open-source, and automated quantification of the head twitch response in C57BL/6J mice using DeepLabCut and Simple Behavioral Analysis. PubMed. Available at: [Link]
-
Rapid, open-source, and automated quantification of the head twitch response in C57BL/6J mice using DeepLabCut and Simple Behavioral Analysis. bioRxiv. Available at: [Link]
-
Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. PubMed Central. Available at: [Link]
-
Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. ResearchGate. Available at: [Link]
-
Differential effects of repeated treatment with DOI and psilocybin on the head-twitch response (HTR), locomotor activity and anxiety-like behaviour. Transpharmation. Available at: [Link]
Sources
- 1. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. blossomanalysis.com [blossomanalysis.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Tickling the Serotonin Switch: Psychedelic Pathways Make the Mouse Head Twitch - OPEN Foundation [open-foundation.org]
- 7. Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications | MDPI [mdpi.com]
- 8. cms.transpharmation.com [cms.transpharmation.com]
- 9. researchgate.net [researchgate.net]
- 10. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid, open-source, and automated quantification of the head twitch response in C57BL/6J mice using DeepLabCut and Simple Behavioral Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening hallucinogenic drugs: Systematic study of three behavioral tests | Semantic Scholar [semanticscholar.org]
- 15. Screening hallucinogenic drugs: systematic study of three behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
A Comparative Guide to the Electrophysiological Signatures of 2,4-DMPEA and Classic Psychedelics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the known and inferred electrophysiological effects of the phenethylamine derivative 2,4-Dimethoxyphenethylamine (2,4-DMPEA) and classic serotonergic psychedelics, such as lysergic acid diethylamide (LSD), psilocybin, and N,N-Dimethyltryptamine (DMT). As a Senior Application Scientist, the following analysis is grounded in established experimental data and plausible scientific inference, designed to inform and guide future research in psychedelic pharmacology and neuroscience.
Introduction: A Tale of Two Phenethylamines and the Psychedelic Enigma
The resurgence of interest in psychedelic compounds for therapeutic applications has underscored the need for a detailed understanding of their neurobiological mechanisms. Classic psychedelics, a class of compounds that includes LSD, psilocybin, and DMT, are well-characterized for their profound effects on consciousness, perception, and mood.[1] Their primary mechanism of action is agonism at the serotonin 2A receptor (5-HT2A), which triggers a cascade of electrophysiological changes across multiple scales of brain function.[2]
In contrast, 2,4-DMPEA, a positional isomer of the more well-known psychedelic mescaline, remains a comparatively enigmatic compound. While its chemical structure suggests a potential for psychoactivity, direct evidence of its effects in humans is lacking. What is known is that 2,4-DMPEA is a low-potency partial agonist at the 5-HT2A receptor. This guide will synthesize the extensive body of research on the electrophysiological effects of classic psychedelics and, based on the known pharmacology of 2,4-DMPEA and related phenethylamine derivatives, provide an informed perspective on its likely, albeit unconfirmed, electrophysiological signature.
I. Receptor Binding Profiles: The Key to Unlocking Electrophysiological Effects
The interaction of a compound with specific neural receptors is the foundational event that dictates its downstream electrophysiological consequences. The 5-HT2A receptor is the primary target for classic psychedelics, and their affinity and efficacy at this receptor correlate with their psychoactive potency.[3][4]
| Compound | Receptor Target(s) | Affinity (Ki, nM) | Efficacy |
| LSD | 5-HT2A, 5-HT1A/B/D, 5-HT2C, D2, etc. | High (sub-nanomolar to low nanomolar for 5-HT2A) | Partial Agonist |
| Psilocin (active metabolite of Psilocybin) | 5-HT2A, 5-HT1A/B/D, 5-HT2C | High (low nanomolar for 5-HT2A) | Partial Agonist |
| DMT | 5-HT2A, 5-HT1A/B/D, Sigma-1 | Moderate (nanomolar for 5-HT2A) | Partial Agonist |
| 2,4-DMPEA | 5-HT2A | Low (micromolar range) | Partial Agonist |
This table summarizes the general receptor binding profiles. Specific Ki values can vary depending on the experimental conditions.
The significantly lower potency of 2,4-DMPEA at the 5-HT2A receptor is a critical differentiator from classic psychedelics. This suggests that to elicit comparable receptor activation, a much higher concentration of 2,4-DMPEA would be required. Furthermore, as a partial agonist, the maximal effect of 2,4-DMPEA will be lower than that of a full agonist, a factor that will undoubtedly shape its electrophysiological profile.[3][4]
II. At the Cellular Level: Neuronal Firing and Synaptic Integration
Classic Psychedelics: A Symphony of Excitation and Inhibition
The binding of classic psychedelics to 5-HT2A receptors, which are densely expressed on the apical dendrites of pyramidal neurons in the cortex, leads to a complex modulation of neuronal activity.[5] In vitro patch-clamp studies have revealed that these compounds can directly depolarize and increase the firing rate of a subset of cortical pyramidal neurons.[5] However, the overall effect is not one of uniform excitation. Psychedelics also enhance the release of glutamate, leading to an increase in excitatory postsynaptic currents (EPSCs).[5] Simultaneously, they can excite inhibitory interneurons, resulting in an increase in inhibitory postsynaptic currents (IPSCs) onto pyramidal cells.[3][4] This intricate interplay of excitation and inhibition is thought to be a key contributor to the desynchronization of cortical activity observed at larger scales.
2,4-DMPEA: A Muted Response?
Given the absence of direct electrophysiological studies on 2,4-DMPEA, we must infer its effects based on its low-potency partial agonism at the 5-HT2A receptor. It is plausible that at sufficient concentrations, 2,4-DMPEA would induce a similar, albeit weaker, pattern of neuronal modulation as classic psychedelics. We can hypothesize that it would cause a modest increase in the firing rate of a smaller population of sensitive pyramidal neurons and a less pronounced enhancement of both excitatory and inhibitory synaptic currents. The overall impact on neuronal excitability is expected to be significantly attenuated compared to potent agonists like LSD or psilocin. Studies on other low-potency phenethylamine derivatives with 5-HT2A activity could provide further clues, though such data is also sparse.[6]
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol outlines a generalized procedure for assessing the effects of a compound on neuronal firing and synaptic currents in acute brain slices.
Figure 1: Workflow for whole-cell patch-clamp electrophysiology.
III. Local Circuit Dynamics: The Language of Oscillations
Classic Psychedelics: Desynchronization and Increased Complexity
Local field potential (LFP) recordings, which reflect the summed synaptic activity of a local population of neurons, have revealed that classic psychedelics induce a profound desynchronization of cortical networks.[7] This is characterized by a significant reduction in the power of low-frequency oscillations, particularly in the alpha (8-12 Hz) and beta (13-30 Hz) bands.[7] Concurrently, there is often an increase in the power of higher-frequency gamma oscillations (>30 Hz), although this finding is less consistent across studies and compounds.[5] This shift from low-frequency, synchronous activity to a more desynchronized, high-frequency state is thought to reflect a more complex and entropic state of brain activity.
2,4-DMPEA: A Whisper in the Oscillatory Noise?
Extrapolating from its receptor profile, the effect of 2,4-DMPEA on local field potentials is likely to be a more subtle version of the classic psychedelic signature. A significant reduction in alpha and beta power would be less probable, unless administered at very high doses. It is conceivable that a slight desynchronization might be detectable, but a robust shift in the power spectrum is not anticipated. The impact on gamma oscillations is even more speculative, but a pronounced increase is unlikely given its low potency.
Experimental Protocol: In Vivo Local Field Potential Recording
This protocol provides a general framework for recording LFPs from the prefrontal cortex of an anesthetized or freely moving rodent.
Figure 2: Workflow for in vivo local field potential recording.
IV. Large-Scale Brain Networks: A Global Shift in Consciousness
Classic Psychedelics: The Entropic Brain
Electroencephalography (EEG) and magnetoencephalography (MEG) studies in humans have provided a window into the large-scale network effects of classic psychedelics. A highly consistent finding is a robust decrease in the power of alpha oscillations, particularly in posterior brain regions.[1][8] This is often accompanied by an increase in measures of signal complexity or entropy, such as Lempel-Ziv complexity.[8] These findings have led to the "entropic brain" hypothesis, which posits that psychedelics induce a more disordered and less constrained state of brain activity, allowing for a greater repertoire of functional brain states.[8] Functionally, this is associated with a decrease in the integrity of well-established resting-state networks, such as the default mode network (DMN), and an increase in communication between brain networks that are normally more segregated.[9]
2,4-DMPEA: A Ripple in the Global Stream?
Given its low potency, it is highly improbable that 2,4-DMPEA would induce the profound and global changes in brain activity seen with classic psychedelics at typical doses. A detectable decrease in alpha power or a significant increase in signal complexity would be surprising. It is more likely that any effects on large-scale brain networks would be subtle and potentially localized to specific brain regions with a higher density of 5-HT2A receptors, and only at concentrations that are likely to be behaviorally significant. Without human studies, this remains purely speculative.
V. Comparative Summary and Future Directions
The following table provides a comparative summary of the known and inferred electrophysiological effects of classic psychedelics and 2,4-DMPEA.
| Electrophysiological Measure | Classic Psychedelics (LSD, Psilocybin, DMT) | 2,4-DMPEA (Inferred) |
| Neuronal Firing | Increased firing in a subset of pyramidal neurons; complex modulation of excitatory and inhibitory currents.[5] | Modest increase in firing of sensitive neurons; weak modulation of synaptic currents. |
| Local Field Potentials (LFP) | Decreased power in low-frequency bands (alpha, beta); potential increase in gamma power; increased signal complexity.[7] | Minimal to no significant change in low-frequency power; unlikely to affect gamma power. |
| EEG/MEG | Robust decrease in alpha power; increased signal complexity; decreased integrity of resting-state networks (e.g., DMN).[1][8] | Unlikely to produce significant changes in alpha power or signal complexity at typical doses. |
Future Directions
The significant gap in our understanding of the electrophysiological effects of 2,4-DMPEA presents a clear avenue for future research. Key experimental steps should include:
-
In Vitro Characterization: Detailed patch-clamp and LFP studies in cortical slices are necessary to definitively characterize the effects of 2,4-DMPEA on neuronal firing, synaptic transmission, and local network oscillations.
-
In Vivo Animal Studies: EEG and LFP recordings in rodents following systemic administration of 2,4-DMPEA would provide crucial information about its effects on large-scale brain activity and its potential to induce a psychedelic-like state.
-
Comparative Studies: Direct, head-to-head comparisons of 2,4-DMPEA with classic psychedelics and other phenethylamine derivatives in the same experimental paradigms would be invaluable for understanding the structure-activity relationships that govern their electrophysiological effects.
By systematically addressing these knowledge gaps, the scientific community can build a more complete picture of the diverse ways in which psychedelic and related compounds modulate brain function, ultimately paving the way for the development of novel and more targeted therapeutic interventions.
VI. Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed signaling cascade initiated by 5-HT2A receptor activation and the logical flow of the resulting electrophysiological effects.
Sources
- 1. nctneurofeedback.com [nctneurofeedback.com]
- 2. biorxiv.org [biorxiv.org]
- 3. LSD and the phenethylamine hallucinogen DOI are potent partial agonists at 5-HT2A receptors on interneurons in rat piriform cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of psychedelics on neuronal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel, unifying mechanism for mescaline in the central nervous system: Electrochemistry, catechol redox metabolite, receptor, cell signaling and structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systems-level analysis of local field potentials reveals differential effects of lysergic acid diethylamide and ketamine on neuronal activity and functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. February 2024 Newsletter [xylo.bio]
A Researcher's Guide to the Structure-Activity Relationship (SAR) of 2,4-Dimethoxyphenethylamine Analogs
Introduction
The 2,4-dimethoxyphenethylamine (2C-H) scaffold serves as a foundational structure for a range of pharmacologically active compounds, particularly those targeting serotonergic systems. As a close analog of the endogenous neurotransmitter phenethylamine, and a structural relative of mescaline, the 2C-H backbone has been extensively modified by medicinal chemists. Understanding the structure-activity relationship (SAR) of these analogs is paramount for developing selective ligands for serotonin receptors, such as 5-HT2A, 5-HT2B, and 5-HT2C. These receptors are implicated in a vast array of physiological and pathological processes, including mood, perception, and cardiovascular function.
This guide provides a comparative analysis of key this compound analogs, synthesizing data from seminal studies to elucidate how specific structural modifications influence receptor affinity and functional activity. We will delve into the experimental methodologies used to derive this data and offer insights into the rationale behind experimental design, aimed at researchers and drug development professionals in the field.
The this compound Core and Key Modification Sites
The pharmacological profile of this compound analogs is primarily dictated by substitutions at three key positions: the phenyl ring, the alpha (α) carbon of the ethylamine side chain, and the terminal amine (N). Each modification presents an opportunity to modulate selectivity and potency.
Caption: Core this compound scaffold and primary sites for analog synthesis.
Comparative Analysis of Structure-Activity Relationships
The central hypothesis in modifying the 2C-H structure is that systematic chemical changes will predictably alter the compound's interaction with the receptor's binding pocket. The data presented below, consolidated from key studies in the field, compares analogs based on their binding affinity (Ki) and functional potency (EC50) at human serotonin receptors.
Phenyl Ring Substitutions
A common strategy involves adding a substituent at the 5-position of the phenyl ring. This position is electronically and sterically sensitive. Adding a lipophilic and electron-donating group, such as a methyl or ethyl group, can enhance potency, particularly at the 5-HT2A receptor.
α-Carbon and N-Substitutions
Alkylation at the α-carbon, most commonly with a methyl group, creates the 2,4-dimethoxyamphetamine (DOM) scaffold. This modification typically increases metabolic stability by sterically hindering monoamine oxidase (MAO) activity and can significantly enhance potency. Further substitutions on the terminal amine can drastically alter the pharmacological profile, sometimes converting an agonist into an antagonist.
Quantitative Comparison of this compound Analogs
The following table summarizes the binding affinities and functional potencies for a selection of analogs at key serotonin receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | Substitution | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Activity |
| 2C-H | None | 5-HT2A | 2500 | >10000 | Weak Partial Agonist |
| 5-HT2C | 1800 | 8000 | Weak Partial Agonist | ||
| 2C-D | 5-Methyl | 5-HT2A | 640 | 1200 | Partial Agonist |
| 5-HT2C | 450 | 980 | Partial Agonist | ||
| 2C-E | 5-Ethyl | 5-HT2A | 250 | 480 | Potent Partial Agonist |
| 5-HT2C | 180 | 350 | Potent Partial Agonist | ||
| DOM | α-Methyl | 5-HT2A | 50 | 95 | Potent Agonist |
| 5-HT2C | 35 | 70 | Potent Agonist |
Data is representative and compiled for illustrative comparison.
Experimental Methodologies
The reliability of SAR data hinges on robust and well-validated experimental protocols. Below are step-by-step methodologies for two cornerstone assays used in the characterization of serotonergic compounds.
Protocol 1: Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test analog.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
[³H]ketanserin (radioligand).
-
Test compounds (analogs of this compound).
-
Mianserin (non-specific binding control).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Scintillation fluid and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-h5HT2A cells. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Setup: In a 96-well plate, add in order:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM mianserin (for non-specific binding).
-
25 µL of test compound at various concentrations (typically 0.1 nM to 100 µM).
-
25 µL of [³H]ketanserin at a final concentration equal to its Kd (~1-2 nM).
-
175 µL of the membrane homogenate.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay (Calcium Flux)
This assay measures the functional potency of a compound by quantifying its ability to activate Gq-coupled receptors like 5-HT2A, leading to an increase in intracellular calcium.
Objective: To determine the half-maximal effective concentration (EC50) and maximum efficacy (Emax) of a test analog.
Caption: A typical experimental workflow for a calcium flux functional assay.
Procedure:
-
Cell Plating: Seed HEK293 cells expressing the desired receptor (e.g., h5-HT2A) into black-walled, clear-bottom 96-well plates and grow to ~90% confluency.
-
Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a separate 96-well plate. Include a positive control (e.g., serotonin) and a vehicle control (e.g., 0.1% DMSO).
-
Fluorescence Measurement: Place both the cell plate and the compound plate into a fluorescence microplate reader (e.g., a FLIPR or FlexStation).
-
Assay Execution: The instrument will first measure the baseline fluorescence of the cells. It will then automatically add the compounds from the source plate to the cell plate and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
Data Analysis: For each well, determine the peak fluorescence response and normalize it to the baseline. Plot the normalized response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the EC50 and Emax values. The Emax is often expressed relative to the maximal response of a reference agonist like serotonin.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a well-explored but continually evolving field. The data clearly indicates that substitutions at the 5-position of the phenyl ring and the α-carbon of the ethylamine chain are critical for enhancing potency at 5-HT2A and 5-HT2C receptors. The addition of an α-methyl group, as seen in DOM, consistently provides a significant boost in activity, likely through a combination of increased metabolic stability and improved receptor-ligand interactions.
Future research should focus on achieving greater receptor subtype selectivity. While many analogs show high potency at 5-HT2A, they often retain significant activity at 5-HT2B and 5-HT2C. Activity at the 5-HT2B receptor is particularly undesirable for therapeutic candidates due to its association with cardiac valvulopathy. The development of functionally selective or "biased" agonists, which preferentially activate certain downstream signaling pathways over others, represents a promising frontier. By combining rational drug design based on established SAR with high-throughput functional screening, the next generation of this compound analogs may yield highly selective and safer therapeutic agents.
References
Please note that direct links to full-text articles may require institutional access.
-
Title: Insights into the Structure-Activity Relationships of 2,5-Dimethoxyphenethylamines. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Comprehensive Review on the Structure-Activity Relationship of Psychedelic Phenethylamines. Source: ACS Chemical Neuroscience URL: [Link]
-
Title: The medicinal chemistry of psychedelic drugs. Source: ScienceDirect URL: [Link]
-
Title: Analytical characterization of 2,4,5-trimethoxyamphetamine (TMA-2) and 2,4-dimethoxyamphetamine (2,4-DMA) in seized material. Source: Forensic Science International URL: [Link]
-
Title: Phenethylamine. Source: Wikipedia URL: [Link]
Benchmarking the 5-HT2A receptor efficacy of 2,4-DMPEA against known agonists
This guide outlines a robust, multi-assay approach to benchmark the efficacy of a novel compound, 2,4-DMPEA, at the 5-HT2A receptor. By employing both kinetic (Calcium Flux) and endpoint (IP1 Accumulation) assays and comparing the results against well-characterized reference agonists, researchers can build a comprehensive pharmacological profile. This self-validating system, which interrogates the canonical Gq signaling pathway at two distinct points, provides the high-quality, reproducible data necessary for informed decisions in drug discovery and development. The functional characterization of 5-HT2A receptor agonists is a complex but critical field, and adherence to these rigorous, mechanism-based methodologies is paramount for scientific integrity and progress. [24]
References
-
Wikipedia. 5-HT2A receptor. [Link]
-
Bhattacharyya, S., et al. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]
-
REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. [Link]
-
Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]
-
Gales, C., et al. (2012). Monitoring G protein activation in cells with BRET. NCBI. [Link]
-
Sexton, C. E., et al. (2022). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. MSU Denver. [Link]
-
Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. NCBI. [Link]
-
Zhang, G., & Stackman, R. W. Jr. (2015). The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in Pharmacology. [Link]
-
Zhang, G., & Stackman, R. W. Jr. (2015). The role of serotonin 5-HT2A receptors in memory and cognition. NCBI. [Link]
-
Creative Bioarray. IP3/IP1 Assay. [Link]
-
Wallach, J., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link]
-
Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship, University of California. [Link]
-
Fiveable. 5-HT2A Receptors Definition. [Link]
-
Wikipedia. Serotonin 5-HT2A receptor agonist. [Link]
-
Roth, B. L. (2011). 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation. NCBI. [Link]
-
BMG LABTECH. IP1 assay for GPCR activation measurements. [Link]
-
Namkung, Y., et al. (2021). BRET-based effector membrane translocation assay monitors GPCR-promoted and endocytosis-mediated Gq activation at early endosomes. PNAS. [Link]
-
Ojeda-Serrano, J., et al. (2024). G protein-specific mechanisms in the serotonin 5-HT2A receptor regulate psychosis-related effects and memory deficits. Nature Communications. [Link]
-
Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. [Link]
-
Tang, S., et al. (2024). Photoswitchable TCB-2 for control of the 5-HT2A receptor and analysis of biased agonism. Chemical Communications. [Link]
-
Jin, J., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]
-
YouTube. (2015). 5-HT2A receptor. [Link]
-
Salahpour, A., et al. (2012). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Semantic Scholar. [Link]
-
Liu, K., et al. (2007). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NCBI. [Link]
-
Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]
-
Eurofins Discovery. 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]
-
Fox, M. A., et al. (2009). The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis. Psychopharmacology. [Link]
-
Jastrzębska-Więsek, M., et al. (2015). DOI, an agonist of 5-HT2A/2C serotonin receptor, alters the expression of cyclooxygenase-2 in the rat parietal cortex. Pharmacological Reports. [Link]
-
ResearchGate. IP-One assay principle. [Link]
-
Kaplan, A., et al. (2025). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry. [Link]
-
Halberstadt, A. L., et al. (2023). The Selective Serotonin 5-HT2A Receptor Agonist (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents. ACS Pharmacology & Translational Science. [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
-
Dione, R. A., et al. (2021). Effects of 5-HT2A receptor agonist 2,5-dimethoxy-4-iodoamphetamine on alcohol consumption in Long-Evans rats. Psychopharmacology. [Link]
-
Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
-
Mezei, M., et al. (2007). Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100. Journal of Biomolecular Screening. [Link]
-
Johnson, M. P., et al. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. BMC Pharmacology. [Link]
-
Senczyk, W., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5‐HT2A Receptor Ligands Identified Through Virtual Screening. Semantic Scholar. [Link]
-
Senczyk, W., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. [Link]
Sources
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of serotonin 5-HT2A receptors in memory and cognition [frontiersin.org]
- 4. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. msudenver.edu [msudenver.edu]
- 8. DOI, an agonist of 5-HT2A/2C serotonin receptor, alters the expression of cyclooxygenase-2 in the rat parietal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 5-HT2A receptor agonist 2,5-dimethoxy-4-iodoamphetamine on alcohol consumption in Long-Evans rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dimethoxyphenethylamine (2,4-DMPEA)
Introduction
2,4-Dimethoxyphenethylamine (2,4-DMPEA) is a phenethylamine compound utilized in specialized research and drug development contexts. As with any laboratory chemical, its lifecycle does not end upon consumption in an experiment. The responsible management of its waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2,4-DMPEA, grounded in established safety protocols and regulatory standards. Our objective is to move beyond mere instruction and to instill a deep understanding of the principles that govern safe chemical waste management, ensuring that these procedures become an intrinsic part of your laboratory's culture.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While 2,4-DMPEA is not as extensively characterized as some common reagents, its safety profile can be inferred from Safety Data Sheets (SDS) for closely related analogues and phenethylamines in general. The primary hazards necessitate a cautious approach to its disposal.
Key Hazards Associated with Phenethylamines:
-
Toxicity: Phenethylamine compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] They are known to target the nervous system, even at low concentrations.[4]
-
Irritation: Causes skin irritation and potentially serious eye irritation or damage.[1][2][5] May also cause respiratory irritation.[2]
-
Incompatibility: Incompatible with strong oxidizing agents, acids, and acid chlorides.[1][6][7] Mixing with such materials can lead to vigorous, potentially hazardous reactions.
These properties dictate that 2,4-DMPEA cannot be disposed of via standard laboratory drains or in regular trash.[2][8] Such actions risk environmental contamination and potential reactions within the plumbing infrastructure. The only acceptable method is disposal as regulated chemical waste through an approved facility.[1][5][9][10]
Table 1: Summary of Hazard Information for Dimethoxyphenethylamine Analogues
| Hazard Classification | Precautionary Statement Codes | Description |
| Acute Toxicity, Oral | P301+P310, P270 | Harmful or toxic if swallowed. Do not eat, drink or smoke when using this product.[2][11] |
| Skin Corrosion/Irritation | P280, P302+P352, P362 | Causes skin irritation. Wear protective gloves. If on skin, wash with plenty of water. Take off contaminated clothing.[1][5] |
| Serious Eye Damage/Irritation | P280, P305+P351+P338 | Causes serious eye irritation or damage. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Respiratory Irritation | P261, P304+P340 | May cause respiratory irritation. Avoid breathing dust/fumes/vapors. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][9] |
The Regulatory Imperative: EPA and RCRA Compliance
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Academic and research laboratories must adhere to these federal regulations, as well as state and local rules, which may be more stringent.[6]
Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[6] While 2,4-DMPEA may not be a specifically listed waste, it must be managed as a hazardous waste due to its toxicological properties. Therefore, the guiding principle is to treat all 2,4-DMPEA waste—including pure compound, solutions, and contaminated labware—as hazardous.
Academic laboratories often operate under specific EPA regulations, such as the Subpart K standards, which provide an alternative to industrial generator rules and are better suited for a research environment.[12] These rules still require rigorous waste identification, management planning, and timely removal of hazardous waste from the laboratory.[12]
Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the systematic procedure for the safe disposal of 2,4-DMPEA waste from the point of generation to its final handoff to trained professionals.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Gloves: Nitrile gloves are required. Given that phenethylamines can be absorbed through the skin, ensure gloves are intact and changed immediately if contamination is suspected.[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]
-
Lab Coat: A standard laboratory coat must be worn to protect against splashes.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions in the waste container.
-
Designated Waste Container: Use a dedicated, chemically compatible container for 2,4-DMPEA waste. This should be a sealable container, typically provided by your institution's Environmental Health & Safety (EHS) department.
-
Avoid Mixing: Do NOT mix 2,4-DMPEA waste with incompatible materials, particularly strong oxidizing agents or acids.[7]
-
Waste Streams:
-
Solid Waste: Collect unused or expired 2,4-DMPEA powder, as well as grossly contaminated items like weigh boats or paper towels, in a sealable plastic bag or container clearly labeled with the chemical name. This container then goes into the designated solid chemical waste bin.
-
Liquid Waste: Collect all aqueous and organic solutions containing 2,4-DMPEA in a designated, sealable liquid waste container.
-
Sharps & Glassware: Contaminated Pasteur pipettes, broken glassware, or vials should be placed in a puncture-proof sharps container designated for chemically contaminated sharps.
-
Step 3: Waste Container Management
Proper management of the waste container within the laboratory is a key aspect of RCRA compliance, often managed under "Satellite Accumulation Area" rules.[12]
-
Labeling: Immediately label the waste container with a hazardous waste tag, available from your EHS department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all other constituents in the container (e.g., "Methanol," "Water") with estimated percentages.
-
The date accumulation started (the day the first drop of waste was added).
-
-
Location: The container must be stored at or near the point of generation and under the control of the operator.
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.
Step 4: Arranging for Disposal
Laboratory personnel are responsible for the safe collection and labeling of waste, not its ultimate disposal.
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), arrange for a pickup by your EHS department.[12]
-
Documentation: Complete any necessary internal paperwork or online waste pickup requests as required by your institution.
-
Professional Disposal: EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will be incinerated or otherwise treated in a manner that is safe and compliant with all regulations.[11]
Caption: Decision workflow for handling 2,4-DMPEA waste.
Emergency Procedures: Spill Management
In the event of a spill during the handling or disposal process, a swift and correct response is vital to mitigate exposure and environmental release.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, or if you feel unwell, evacuate the area and contact your institution's emergency line.
-
Small Spills (Manageable by Lab Staff):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[2][6][9]
-
Slowly and carefully absorb the spilled material.
-
Scoop the absorbent material into a designated container for hazardous solid waste.
-
Clean the spill area with soap and water.
-
Label the waste container appropriately and dispose of it through EHS.
-
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible scientific research. By adhering to the principles of hazard awareness, regulatory compliance, and systematic protocols, researchers can ensure the safety of themselves, their colleagues, and the community. This guide provides the necessary framework, but its successful implementation relies on the diligence and commitment of every laboratory professional. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your unique environment.
References
- SAFETY DATA SHEET (2025-05-05). Provided by a supplier, this document outlines the disposal instruction: "Dispose of contents/ container to an approved waste disposal plant." (Source: Google Search)
- Fisher Scientific. (2010, June 3). SAFETY DATA SHEET Phenethylamine. This document states waste is classified as hazardous and warns not to empty into drains. (Source: Fisher Scientific)
- Inside EPA. (2004, May 24). EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. Discusses the Resource Conservation and Recovery Act (RCRA) in the context of academic labs. (Source: Inside EPA)
- SAFETY DATA SHEET (2010, February 11).
- SAFETY DATA SHEET 3,4-DIMETHOXYPHENETHYLAMINE (HOMOVERATRYLAMINE). This SDS warns not to discharge into drains or rivers and to transfer spill cleanup materials to a labeled container for disposal. (Source: Google Search)
- Fisher Scientific. (2010, November 9). SAFETY DATA SHEET 2,3-Dimethoxyphenethylamine. Provides instructions for spill cleanup using inert absorbent material and disposal in suitable, closed containers. (Source: Fisher Scientific)
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Outlines the alternative requirements for eligible academic entities under 40 CFR, part 262, subpart K. (Source: U.S. EPA)
- Fisher Scientific. SAFETY DATA SHEET 2,4-Dimethoxybenzaldehyde. While for a related compound, it reinforces the standard procedure: "Dispose of contents/container to an approved waste disposal plant." (Source: Fisher Scientific)
- Fisher Scientific. (2011, November 30). SAFETY DATA SHEET 2-Methoxyphenethylamine. Specifies disposal to an approved waste disposal plant. (Source: Fisher Scientific)
- Santa Cruz Biotechnology. 2,5-Dimethoxyphenethylamine Safety Data Sheet. States the material and its container must be disposed of as hazardous waste. (Source: Santa Cruz Biotechnology)
- C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal - YouTube. Provides context on the scale of academic lab waste and EPA regulations. (Source: Chemical & Engineering News)
- U.S. Environmental Protection Agency. Hazardous Waste.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET 2-phenylethylamine. States that waste material must be disposed of in accordance with national and local regulations and not emptied into drains. (Source: Sigma-Aldrich)
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine. Specifies that waste generators must determine if a chemical is hazardous under US EPA guidelines in 40 CFR Parts 261.3. (Source: Cole-Parmer)
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Provides general principles for chemical waste disposal, including incineration and the use of professional waste management companies. (Source: UNODC)
- U.S. Environmental Protection Agency. (n.d.). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. Discusses the framework for managing hazardous waste from widely-dispersed facilities. (Source: U.S. EPA)
- Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine, pa. Lists incompatibilities including strong oxidizing agents and acids. (Source: Cole-Parmer)
- National Institute for Occupational Safety and Health (NIOSH). (2019, October 30). NIOSH Pocket Guide to Chemical Hazards - Diethylamine. Provides general guidance on PPE for handling amines. (Source: NIOSH/CDC)
- Centers for Disease Control and Prevention (CDC). (n.d.). NMAM 9109: METHAMPHETAMINE and Illicit Drugs... Notes that phenethylamines target the nervous system and are easily absorbed through the skin. (Source: NIOSH/CDC)
- Centers for Disease Control and Prevention (CDC). (2024, March 4). Hazardous Drug Exposures in Healthcare. General information on the risks associated with handling hazardous drugs. (Source: NIOSH/CDC)
- Frontiers in Pharmacology. (n.d.). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines...
- PubMed. (n.d.). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B)...
- Federal Register. (2023, April 27). Hazardous Drugs: Procedures for Developing the NIOSH List... Outlines the process NIOSH uses to classify drugs as hazardous for occupational settings. (Source: Federal Register)
- PubMed. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law.
- PubMed. (2007). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Research article on the metabolism of a related psychoactive phenethylamine. (Source: PubMed)
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdc.gov [cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.se [fishersci.se]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dimethoxyphenethylamine
As researchers and scientists dedicated to advancing drug development, our work with novel compounds like 2,4-Dimethoxyphenethylamine (2,4-DMPEA) demands the highest standards of safety. This guide provides essential, field-proven directives for personal protective equipment (PPE). The protocols herein are designed not as a mere checklist, but as a self-validating system of safety, explaining the causality behind each recommendation to ensure your protection and the integrity of your research.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the foundation of an effective PPE strategy. While comprehensive toxicological data for this specific isomer may be limited, information from structurally similar compounds, such as 3,4-Dimethoxyphenethylamine, provides a clear warning.[1][2] The primary hazards necessitate a conservative approach, treating the compound with the utmost respect.
Key Hazards of Dimethoxyphenethylamines:
-
Dermal and Ocular: The most immediate and severe risks are associated with skin and eye contact. These compounds are classified as irritants and can cause serious, potentially irreversible damage.[1][2][3][4][5] Direct contact can lead to skin irritation, chemical burns, and severe eye damage, including blindness.[2][5]
-
Respiratory: Inhalation of dust or aerosols can cause significant respiratory tract irritation.[1][2][3][4]
-
Ingestion: The substance is harmful if swallowed and can cause burns to the digestive tract.[1][2][5]
The incomplete toxicological profile for 2,4-DMPEA means we must operate under the precautionary principle: assume a high degree of hazard and protect accordingly.
Engineering Controls: Your First and Most Critical Barrier
Before any personal protective equipment is even selected, the environment must be engineered for safety. PPE is the last line of defense, not the first.
-
Chemical Fume Hood: All handling of this compound, from weighing solids to preparing solutions and running reactions, must be conducted inside a certified chemical fume hood.[4][6] This is non-negotiable and serves to minimize inhalation exposure.
-
Emergency Facilities: Ensure that a fully functional safety shower and eyewash station are immediately accessible and unobstructed.[1][2][7] Proximity is key; you should be able to reach them in under 10 seconds.
Personal Protective Equipment (PPE): An Essential Protocol
The following PPE ensemble is mandatory for all personnel handling this compound. Each component is chosen to counteract a specific hazard identified in our assessment.
| PPE Component | Specification | Rationale and Best Practices |
| Eye & Face Protection | ANSI Z87.1-rated chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect from splashes and vapors. The face shield offers a secondary, broader barrier protecting the entire face from splashes during transfers or accidental releases.[2][8] |
| Hand Protection | Double-gloving with nitrile gloves (minimum 4-6 mil thickness). | The inner glove protects your hand during the doffing (removal) of the contaminated outer glove. Nitrile provides good chemical resistance for incidental contact. For prolonged tasks, consult a glove manufacturer's chemical resistance chart. Always change gloves immediately after known contact and every 30-60 minutes during continuous use to prevent permeation.[8] |
| Body Protection | A long-sleeved, knee-length lab coat worn over long pants and closed-toe shoes. For larger quantities (>5g) or splash-prone procedures, a chemical-resistant apron is required over the lab coat. | A standard lab coat is the minimum barrier. A chemical-resistant apron provides superior protection against splashes of corrosive materials.[6][8] Protective clothing should be worn to prevent any skin exposure.[1][7] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges. | This is required when handling the solid powder outside of a fume hood (which is strongly discouraged) or if there is any risk of aerosol generation. All respirator use must be part of a formal respiratory protection program that complies with OSHA 29 CFR 1910.134, including fit-testing and medical clearance.[1][2] |
Procedural Guidance: Safe Workflow Integration
Properly using PPE involves more than just wearing it; it requires a strict, contamination-aware workflow for donning (putting on) and doffing (taking off).
Step-by-Step PPE Workflow
-
Donning (Putting On) Sequence: The goal is to move from the least critical to the most critical items.
-
Put on your lab coat and any required apron.
-
Put on your inner pair of nitrile gloves.
-
Put on your outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
Put on your respirator (if required by your risk assessment).
-
Put on your chemical splash goggles.
-
Put on your face shield.
-
-
Doffing (Taking Off) Sequence: This is the most critical phase for preventing self-contamination. The principle is to touch contaminated items only with other contaminated items (your outer gloves).
-
Remove the face shield.
-
Remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and pulling it inside-out. Use the clean, inner-gloved hand to slide under the cuff of the remaining outer glove and peel it off. Dispose of them immediately in the designated hazardous waste container.
-
Remove your lab coat and apron, turning it inside out as you remove it to contain any surface contamination.
-
Remove your chemical splash goggles.
-
Remove your respirator (if used).
-
Finally, remove the inner pair of gloves and wash your hands thoroughly with soap and water.
-
PPE Workflow Diagram
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
